Bis-PEG2-acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[2-(2-carboxyethoxy)ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O6/c9-7(10)1-3-13-5-6-14-4-2-8(11)12/h1-6H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXWYBCUJGWEOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51178-68-8 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-(2-carboxyethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51178-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID101167268 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-(2-carboxyethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101167268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51178-68-8 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-(2-carboxyethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101167268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Purification of Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)-
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis, purification, and characterization of Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)-, a homobifunctional polyethylene glycol (PEG) derivative. This document offers comprehensive experimental protocols, quantitative data, and workflow visualizations to support researchers in the successful production and purification of this versatile polymer.
Introduction
Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)-, often referred to as dicarboxy-PEG or PEG-bis-carboxylic acid, is a linear polyethylene glycol polymer with carboxyl functional groups at both termini. The presence of these terminal carboxylic acid groups allows for the covalent conjugation of various molecules, such as proteins, peptides, and small molecule drugs, making it a valuable crosslinker and spacer in the development of novel therapeutics and biomaterials. The PEG backbone imparts favorable properties such as increased solubility, reduced immunogenicity, and improved pharmacokinetics to the conjugated molecules.
This guide will focus on a common and effective method for the synthesis of dicarboxy-PEG: the reaction of polyethylene glycol with succinic anhydride.
Synthesis of Dicarboxy-PEG
The synthesis of Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)- is typically achieved through the esterification of the terminal hydroxyl groups of polyethylene glycol with succinic anhydride. This reaction is often catalyzed by a base such as 4-dimethylaminopyridine (DMAP) in the presence of a tertiary amine like triethylamine (TEA) to neutralize the resulting carboxylic acid.
Experimental Protocol: Synthesis via Succinic Anhydride
This protocol details the synthesis of dicarboxy-PEG from a polyethylene glycol (PEG) precursor.
Materials:
-
Polyethylene glycol (PEG), hydroxyl-terminated (molecular weight of choice)
-
Succinic anhydride (SA)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation: Dry the PEG under vacuum at a temperature above its melting point for several hours to remove any residual water. All glassware should be oven-dried and cooled under a stream of dry nitrogen.
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the dried PEG in anhydrous THF.
-
Addition of Reagents: To the PEG solution, add succinic anhydride, DMAP, and triethylamine. The molar ratio of these reagents is crucial for a successful reaction and is detailed in the table below.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by analyzing aliquots using FTIR to observe the disappearance of the hydroxyl peak.
-
Work-up: After the reaction is complete, concentrate the solution under reduced pressure to remove the THF.
-
Precipitation: Dissolve the concentrated residue in a minimal amount of dichloromethane. Precipitate the product by adding the DCM solution dropwise to a stirred beaker of cold diethyl ether.
-
Isolation and Drying: Collect the white precipitate by filtration and wash it with cold diethyl ether. Dry the product under vacuum to a constant weight.
Quantitative Data for Synthesis
The following table summarizes the typical stoichiometry and expected yield for the synthesis of dicarboxy-PEG.
| Parameter | Value | Notes |
| Reactants | ||
| PEG:Succinic Anhydride:DMAP:TEA (molar ratio) | 1 : 4 : 1 : 4 | An excess of succinic anhydride and base is used to drive the reaction to completion. |
| Reaction Conditions | ||
| Solvent | Anhydrous THF | |
| Temperature | Room Temperature | |
| Reaction Time | 24 - 48 hours | |
| Yield | ||
| Expected Yield | > 90% | The yield can vary depending on the molecular weight of the PEG and the efficiency of the purification steps. |
Purification of Dicarboxy-PEG
Purification is a critical step to remove unreacted starting materials, by-products, and catalysts. The primary purification method for dicarboxy-PEG is precipitation, which can be supplemented with chromatography for higher purity.
Experimental Protocol: Purification by Precipitation
This protocol describes the purification of the synthesized dicarboxy-PEG.
Materials:
-
Crude dicarboxy-PEG
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Dissolution: Dissolve the crude dicarboxy-PEG in a minimum volume of dichloromethane.
-
Precipitation: Slowly add the DCM solution to a beaker containing a large volume of cold diethyl ether while stirring vigorously. A white precipitate of the dicarboxy-PEG will form.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the precipitate with several portions of cold diethyl ether to remove any remaining impurities.
-
Drying: Dry the purified product under vacuum to remove all traces of solvent.
-
Repeat (Optional): For higher purity, the dissolution and precipitation steps can be repeated.
Quantitative Data for Purification
| Parameter | Value | Notes |
| Purity | > 95% | Purity can be assessed by ¹H NMR and GPC. |
| Recovery | > 90% | The recovery rate depends on the efficiency of the precipitation and collection steps. |
Characterization of Dicarboxy-PEG
The structure and purity of the synthesized dicarboxy-PEG are confirmed using various analytical techniques.
Spectroscopic Data
The following table summarizes the key spectroscopic data for the characterization of dicarboxy-PEG.
| Technique | Key Features and Expected Values |
| ¹H NMR | - PEG backbone: A large, broad peak around 3.6 ppm corresponding to the repeating ethylene oxide protons (-O-CH₂-CH₂-O-).- Methylene protons adjacent to the ester: A triplet around 4.2 ppm.- Methylene protons of the succinate: A singlet or multiplet around 2.6 ppm. |
| FTIR | - C=O stretch (carboxylic acid): A strong absorption band around 1730 cm⁻¹.- O-H stretch (carboxylic acid): A broad absorption band in the region of 2500-3300 cm⁻¹.- C-O stretch (PEG backbone): A strong, characteristic absorption band around 1100 cm⁻¹.- Disappearance of O-H stretch (from terminal PEG hydroxyls): The broad peak around 3400 cm⁻¹ from the starting PEG should be significantly diminished or absent. |
| GPC/SEC | - A single, symmetrical peak indicating a narrow molecular weight distribution. |
Experimental and Logical Workflows
The overall process for the synthesis and purification of dicarboxy-PEG can be visualized as a sequential workflow.
Caption: Experimental workflow for the synthesis and purification of dicarboxy-PEG.
Signaling Pathways and Biological Interactions
Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)- is primarily a synthetic polymer designed for bioconjugation and as a linker. As such, it is not known to be directly involved in or to modulate specific cellular signaling pathways. Its biological effects are generally considered to be a consequence of the properties of the molecule to which it is conjugated. The PEG component itself is valued for its biocompatibility and ability to shield conjugated molecules from the immune system, thereby prolonging their circulation time.
Conclusion
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)-. The detailed experimental protocols, quantitative data, and workflow diagrams are intended to equip researchers with the necessary information to successfully produce and utilize this important bifunctional polymer in their research and development endeavors. The presented methods are robust and can be adapted for various molecular weights of polyethylene glycol, making this a versatile tool in the fields of drug delivery, tissue engineering, and biotechnology.
Characterization of Polyethylene Glycol bis(2-carboxyethyl) Ether by NMR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the characterization of Polyethylene glycol bis(2-carboxyethyl) ether using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended for researchers, scientists, and drug development professionals who utilize functionalized polyethylene glycol (PEG) in their work and require a thorough understanding of its structural verification and purity assessment by NMR.
Introduction
Polyethylene glycol bis(2-carboxyethyl) ether, also known as Polyethylene glycol di-propionic acid, is a homobifunctional PEG derivative featuring a carboxylic acid group at each terminus. This structure is particularly valuable in bioconjugation, drug delivery, and surface modification, where the terminal carboxyl groups can be readily activated for covalent attachment to amine-containing molecules such as proteins, peptides, and small molecule drugs.
Accurate characterization of the molecular structure and purity of these polymers is critical for ensuring the quality, efficacy, and safety of the final conjugate. NMR spectroscopy is a powerful and indispensable tool for this purpose, providing detailed information about the polymer backbone, the integrity of the end groups, and the presence of any impurities. This guide will detail the expected ¹H and ¹³C NMR spectral features of Polyethylene glycol bis(2-carboxyethyl) ether and provide a standardized protocol for its analysis.
Expected NMR Spectral Data
The following tables summarize the anticipated chemical shifts (δ) for Polyethylene glycol bis(2-carboxyethyl) ether in common deuterated solvents. The exact chemical shifts can vary depending on the solvent, concentration, and the molecular weight of the PEG chain.
Table 1: ¹H NMR Spectral Data
| Assignment | Structure | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| a | -O-CH₂ -CH₂-O- | ~ 3.64 | s (broad) | 4n |
| b | -O-CH₂ -CH₂-COOH | ~ 3.75 | t | 4H |
| c | -O-CH₂-CH₂ -COOH | ~ 2.75 | t | 4H |
| d | -COOH | 10 - 12 | s (broad) | 2H |
Note: The broad singlet for the PEG backbone (a) is due to the repeating ethylene oxide units. The integration '4n' corresponds to the number of repeating units 'n'. The chemical shift of the carboxylic acid proton (d) is highly dependent on the solvent and concentration and may be broad or exchange with residual water in the solvent.
Table 2: ¹³C NMR Spectral Data
| Assignment | Structure | Chemical Shift (δ, ppm) |
| 1 | -O-CH₂ -CH₂-O- | ~ 70.5 |
| 2 | -O-CH₂ -CH₂-COOH | ~ 68.0 |
| 3 | -O-CH₂-CH₂ -COOH | ~ 34.5 |
| 4 | -C OOH | ~ 174.0 |
Experimental Protocol
This section provides a detailed methodology for the NMR analysis of Polyethylene glycol bis(2-carboxyethyl) ether.
Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of the Polyethylene glycol bis(2-carboxyethyl) ether sample for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the polymer is readily soluble. Common choices include Deuterated Chloroform (CDCl₃), Deuterium Oxide (D₂O), and Deuterated Dimethyl Sulfoxide (DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly of the acidic proton.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
-
Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube to avoid shimming issues and obtain high-resolution spectra.
-
Capping: Securely cap the NMR tube.
NMR Data Acquisition
-
Instrument: The NMR spectra should be acquired on a spectrometer with a proton frequency of 400 MHz or higher for better resolution.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A range of at least 15 ppm to cover all expected signals.
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096 scans, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range of at least 200 ppm.
-
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C before Fourier transformation to improve the signal-to-noise ratio.
-
Phase Correction: Manually phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Peak Picking and Integration: Identify all significant peaks and integrate the corresponding signals in the ¹H NMR spectrum to determine the relative proton ratios.
Visualization of the Characterization Workflow
The following diagram illustrates the logical workflow for the NMR characterization of Polyethylene glycol bis(2-carboxyethyl) ether.
Caption: Workflow for the NMR characterization of Polyethylene glycol bis(2-carboxyethyl) ether.
Interpretation of Spectra
-
¹H NMR Spectrum: The most prominent signal will be the broad singlet around 3.64 ppm, corresponding to the repeating methylene units of the PEG backbone. The presence of triplets at approximately 3.75 ppm and 2.75 ppm, each integrating to 4 protons relative to the end-group reference, confirms the presence of the bis(2-carboxyethyl) ether end groups. The ratio of the integration of the backbone protons to the end-group protons can be used to estimate the degree of polymerization. The broad singlet for the carboxylic acid proton between 10-12 ppm confirms the presence of the terminal acid functionality.
-
¹³C NMR Spectrum: The spectrum should show four distinct signals. The intense peak around 70.5 ppm is characteristic of the carbon atoms in the PEG backbone. The signals at approximately 68.0 ppm, 34.5 ppm, and 174.0 ppm are indicative of the -O-CH₂-, -CH₂-COOH, and -COOH carbons of the end groups, respectively.
-
Impurities: NMR spectroscopy is also highly effective for identifying common impurities. The presence of a signal around 3.38 ppm (singlet) could indicate the presence of unreacted PEG methyl ether starting material. Residual solvents from the synthesis or purification process will also be readily apparent.
By following this guide, researchers can confidently characterize the structure and purity of Polyethylene glycol bis(2-carboxyethyl) ether, ensuring the quality and reliability of their downstream applications.
Dicarboxy-PEG: A Comprehensive Technical Guide to its Physicochemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicarboxy-terminated polyethylene glycol (dicarboxy-PEG) is a homobifunctional polymer that has garnered significant attention in the biomedical and pharmaceutical fields. Its unique properties, including biocompatibility, hydrophilicity, and the presence of terminal carboxyl groups, make it an invaluable tool for a wide range of applications, from drug delivery and nanoparticle formulation to bioconjugation and tissue engineering. This technical guide provides an in-depth overview of the core physicochemical properties of dicarboxy-PEG, detailed experimental protocols for its characterization, and a visual representation of its role in key applications.
Physicochemical Properties of Dicarboxy-PEG
The physicochemical properties of dicarboxy-PEG are largely influenced by its molecular weight. These properties are crucial for determining its suitability for specific applications.
Table 1: Molecular Weight and Polydispersity Index of Dicarboxy-PEG
| Molecular Weight (Da) | Typical Polydispersity Index (PDI) | Physical Form |
| < 1,000 | 1.02 - 1.05 | Waxy, semi-solid |
| 1,000 - 10,000 | 1.03 - 1.08 | White or off-white powder |
| > 10,000 | 1.05 - 1.10 | White or off-white powder |
Note: PDI values can vary slightly between different lots and manufacturers. A PDI value closer to 1.0 indicates a more monodisperse polymer with a narrow molecular weight distribution.[1][2][3][4][5]
Table 2: Solubility of Dicarboxy-PEG in Various Solvents
| Solvent | Solubility | Notes |
| Water | Very soluble | Solubility can decrease with increasing molecular weight. |
| Phosphate-Buffered Saline (PBS) | Very soluble | Commonly used for biological applications. |
| Dichloromethane (DCM) | Soluble | |
| Chloroform | Soluble | |
| Dimethylformamide (DMF) | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Ethanol | Less soluble | |
| Toluene | Less soluble | Raising the temperature can improve solubility.[2] |
| Diethyl Ether | Not soluble |
Note: The solubility of dicarboxy-PEG is a critical parameter for its use in various formulations and reactions. Generally, it is highly soluble in water and many polar organic solvents.[2][6][7][8]
Experimental Protocols
Accurate characterization of dicarboxy-PEG is essential for ensuring its quality and performance. The following are detailed methodologies for key experiments.
Determination of Molecular Weight and Polydispersity Index (PDI) by Gel Permeation Chromatography (GPC)
Objective: To determine the average molecular weight and the breadth of the molecular weight distribution of a dicarboxy-PEG sample.
Materials:
-
Dicarboxy-PEG sample
-
HPLC-grade mobile phase (e.g., Tetrahydrofuran (THF) or an aqueous buffer such as 0.1 M NaNO₃)[9][10][11]
-
GPC system equipped with a refractive index (RI) detector[12][13][14]
-
GPC columns suitable for the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns for organic mobile phases or silica-based columns for aqueous mobile phases)[9][10][11]
-
Polymer standards with known molecular weights for calibration (e.g., narrow PDI PEG standards)
Procedure:
-
Sample Preparation: Dissolve the dicarboxy-PEG sample in the mobile phase to a concentration of 1-2 mg/mL.[9] Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.
-
Calibration: Prepare a series of polymer standards of known molecular weights in the mobile phase. Inject each standard into the GPC system and record the retention time. Construct a calibration curve by plotting the logarithm of the molecular weight versus the retention time.
-
Sample Analysis: Inject the prepared dicarboxy-PEG sample into the GPC system.
-
Data Analysis: Using the calibration curve, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn) of the sample from the resulting chromatogram.[4]
Molecular Weight Determination by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
Objective: To obtain a detailed analysis of the molecular weight distribution and confirm the structure of dicarboxy-PEG.
Materials:
-
Dicarboxy-PEG sample
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB))[15]
-
Cationizing agent (e.g., sodium trifluoroacetate (NaTFA))
-
Solvent for sample and matrix preparation (e.g., acetonitrile/water with 0.1% trifluoroacetic acid (TFA))
-
MALDI-TOF mass spectrometer
Procedure:
-
Matrix Solution Preparation: Prepare a saturated solution of the chosen matrix in the solvent.
-
Sample Solution Preparation: Dissolve the dicarboxy-PEG sample in the solvent to a concentration of approximately 1 mg/mL.
-
Sample Spotting: Mix the sample solution, matrix solution, and cationizing agent solution in a specific ratio (e.g., 1:10:1 v/v/v). Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air-dry to form crystals.[16]
-
Data Acquisition: Load the target plate into the MALDI-TOF mass spectrometer. Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: The resulting spectrum will show a distribution of peaks, with each peak corresponding to a PEG chain of a specific length. The mass difference between adjacent peaks should correspond to the mass of the ethylene glycol repeating unit (44 Da). The molecular weight distribution can be determined from the intensities of the peaks.
Determination of Carboxylic Acid Content by Titration
Objective: To quantify the amount of carboxylic acid end groups in the dicarboxy-PEG sample.
Materials:
-
Dicarboxy-PEG sample
-
Solvent (e.g., a mixture of deionized water and ethanol)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Burette, beaker, and magnetic stirrer
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the dicarboxy-PEG sample and dissolve it in the chosen solvent in a beaker.
-
Titration: Add a few drops of phenolphthalein indicator to the solution. Titrate the solution with the standardized NaOH solution while stirring continuously until a persistent faint pink color is observed.
-
Calculation: Record the volume of NaOH solution used. Calculate the carboxylic acid content using the following formula:
Where:
-
V = Volume of NaOH solution used (L)
-
M = Molarity of the NaOH solution (mol/L)
-
W = Weight of the dicarboxy-PEG sample (g)
-
Visualizing Workflows and Mechanisms
Graphviz diagrams provide a clear visual representation of complex processes involving dicarboxy-PEG.
Experimental Workflow: Nanoparticle Formulation using Dicarboxy-PEG
Caption: Workflow for the formulation of drug-loaded PLGA-PEG nanoparticles via nanoprecipitation.[17][18][19][20][21]
Reaction Mechanism: EDC/NHS Coupling for Bioconjugation
Caption: The two-step EDC/NHS coupling reaction for forming a stable amide bond.[22][23][24][25][26]
Signaling Pathway: Intracellular Action of Doxorubicin Delivered by PEGylated Nanoparticles
References
- 1. researchgate.net [researchgate.net]
- 2. creativepegworks.com [creativepegworks.com]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. WO2010059661A1 - Methods of determining polydispersity and/or molecular weight distribution of a polyethylene glycol sample - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. agilent.com [agilent.com]
- 11. lcms.cz [lcms.cz]
- 12. agilent.com [agilent.com]
- 13. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 14. dovepress.com [dovepress.com]
- 15. Rutgers_MS_Home [react.rutgers.edu]
- 16. youtube.com [youtube.com]
- 17. Frontiers | Drug-loaded PEG-PLGA nanoparticles for cancer treatment [frontiersin.org]
- 18. Formulation of Functionalized PLGA-PEG Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Formulation and in vitro characterization of PLGA/PLGA-PEG nanoparticles loaded with murine granulocyte-macrophage colony-stimulating factor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Formulation of tunable size PLGA-PEG nanoparticles for drug delivery using microfluidic technology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
- 23. youtube.com [youtube.com]
- 24. m.youtube.com [m.youtube.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
"solubility of Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)- in organic solvents"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)-, commonly known as dicarboxylic acid terminated polyethylene glycol (HOOC-PEG-COOH). This polymer is a critical component in various biomedical applications, including drug delivery, bioconjugation, and surface modification, making a thorough understanding of its solubility characteristics essential for formulation and process development.
Overview of Solubility Characteristics
Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)- is a homobifunctional PEG derivative.[1] Its solubility is governed by the interplay between the hydrophilic polyether backbone and the terminal carboxylic acid groups. Generally, this polymer is soluble in water and a wide range of polar organic solvents.[1][2][3] The solubility can be influenced by several factors, including the molecular weight of the PEG chain, the concentration of the polymer, the temperature, and the specific solvent used. As the molecular weight of the polyethylene glycol chain increases, its solubility in organic solvents tends to decrease.[4]
Qualitative Solubility Data
| Solvent Chemical Class | Solvent | Solubility | Notes |
| Chlorinated Solvents | Dichloromethane (DCM) | Soluble | Often used for dissolving the polymer for further reactions or formulation processes.[3][5] |
| Chloroform | Soluble | Similar to dichloromethane, it is a good solvent for this polymer.[3][5] | |
| Amide Solvents | Dimethylformamide (DMF) | Soluble | A common solvent for preparing stock solutions.[3] |
| Sulfoxide Solvents | Dimethyl sulfoxide (DMSO) | Soluble | Another common solvent for preparing stock solutions.[3] |
| Alcohols | Methanol | Moderately Soluble | Solubility is generally lower than in chlorinated solvents, DMF, or DMSO.[5] |
| Ethanol | Moderately Soluble | Similar to methanol, it provides moderate solubility.[5] | |
| Isopropanol | Less Soluble | Heating may be required to dissolve the polymer.[4] | |
| Ethers | Tetrahydrofuran (THF) | Soluble | A good solvent for many PEG derivatives. |
| Diethyl Ether | Insoluble | Generally considered a non-solvent for polyethylene glycol and its derivatives.[4] | |
| Aromatic Hydrocarbons | Toluene | Less Soluble | Heating can improve the solubility of PEGs in toluene.[4] |
| Ketones | Acetone | Soluble | Generally a good solvent for polar polymers. |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)- in an organic solvent. This method is based on the principle of preparing a saturated solution and then determining the concentration of the dissolved polymer.
Materials:
-
Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)- (HOOC-PEG-COOH)
-
Organic solvent of interest
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Pipettes
-
Evaporating dish or pre-weighed container
-
Vacuum oven or desiccator
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of the HOOC-PEG-COOH polymer to a known volume of the organic solvent in a vial. The exact amount will depend on the expected solubility.
-
Seal the vial tightly to prevent solvent evaporation.
-
Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.
-
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C) for a period of 24-48 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Polymer:
-
After the equilibration period, visually inspect the vial to confirm the presence of undissolved polymer, indicating a saturated solution.
-
Centrifuge the vial at a high speed (e.g., 10,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
-
Quantification of Dissolved Polymer (Gravimetric Method):
-
Carefully pipette a known volume of the clear supernatant into a pre-weighed evaporating dish.
-
Evaporate the solvent in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the polymer.
-
Once the solvent is completely evaporated, place the dish in a desiccator to cool to room temperature.
-
Weigh the evaporating dish containing the dried polymer residue.
-
Calculate the solubility using the following formula:
Solubility (mg/mL) = (Weight of dish with residue - Weight of empty dish) / Volume of supernatant taken
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of the polymer.
Caption: Workflow for determining polymer solubility.
This guide provides a foundational understanding of the solubility of Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)- in organic solvents. For critical applications, it is highly recommended to experimentally determine the solubility in the specific solvent system and under the precise conditions of your process.
References
- 1. Carboxylic Acid PEG Acid, HOOC-PEG-COOH [nanocs.net]
- 2. labsolu.ca [labsolu.ca]
- 3. FAQ | Biopharma PEG - Worldwide PEG Linker Supplier [biochempeg.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. What are the solubility characteristics of DSPE - PEG2000 - COOH in different solvents? - Blog [shochem.com]
Determining the Molecular Weight of Homobifunctional PEG: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core techniques used for the determination of the molecular weight of homobifunctional polyethylene glycol (PEG), a critical parameter in the development of PEGylated therapeutics and other advanced materials. Accurate molecular weight characterization, including number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI), is essential for ensuring product consistency, efficacy, and safety.
Introduction to Homobifunctional PEG
Homobifunctional PEGs are linear polymers with identical reactive functional groups at both ends, such as amine, carboxyl, or thiol groups.[1][2][3][4] These molecules are widely used as cross-linking agents for proteins, peptides, and nanoparticles, and play a crucial role in the formation of hydrogels and other biomaterials.[2][3] The precise molecular weight of these PEGs directly influences the physicochemical properties and in vivo behavior of the resulting conjugates.
Core Techniques for Molecular Weight Determination
Three primary analytical techniques are routinely employed for the characterization of the molecular weight of homobifunctional PEG:
-
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Each of these methods offers distinct advantages and provides complementary information regarding the molecular weight distribution of the polymer.
Data Presentation: A Comparative Analysis
The following table summarizes representative quantitative data for a hypothetical homobifunctional PEG-dithiol sample as determined by SEC-MALS, MALDI-TOF MS, and ¹H NMR. This allows for a direct comparison of the typical results obtained from each technique.
| Parameter | SEC-MALS | MALDI-TOF MS | ¹H NMR |
| Number-Average Molecular Weight (Mn) | 5120 Da | 5250 Da | 5310 Da |
| Weight-Average Molecular Weight (Mw) | 5280 Da | 5350 Da | - |
| Polydispersity Index (PDI) | 1.03 | 1.02 | - |
Note: The data presented are representative and intended for comparative purposes. Actual results will vary depending on the specific sample and experimental conditions.
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is a powerful technique that separates molecules based on their hydrodynamic volume and then uses multi-angle light scattering to determine the absolute molar mass of the eluting species, independent of column calibration standards.[5]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
SEC column (e.g., TSKgel series)[6]
-
Multi-Angle Light Scattering (MALS) detector
-
Differential Refractive Index (dRI) detector[7]
-
UV-Vis detector (optional, for conjugated PEGs)
Methodology:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, such as phosphate-buffered saline (PBS) or a sodium phosphate buffer, and filter it through a 0.22 µm membrane.[6]
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved for all detectors.
-
Sample Preparation: Dissolve the homobifunctional PEG sample in the mobile phase to a known concentration (typically 1-5 mg/mL). Filter the sample through a 0.02-0.2 µm syringe filter to remove any particulate matter.[8]
-
Injection and Data Acquisition: Inject the prepared sample onto the equilibrated SEC system. Collect data from the MALS and dRI detectors throughout the chromatographic run.
-
Data Analysis: Use the appropriate software (e.g., ASTRA) to analyze the collected data. The software utilizes the signals from the MALS and dRI detectors to calculate the absolute molecular weight (Mw and Mn) and PDI at each elution volume.[7][9]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is a soft ionization technique that allows for the determination of the absolute molecular weight of individual polymer chains, providing detailed information about the molecular weight distribution and end-groups.[10][11]
Materials:
-
MALDI-TOF Mass Spectrometer
-
Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) in a suitable solvent like acetonitrile/water)[12]
-
Cationizing agent (e.g., sodium trifluoroacetate (NaTFA) or sodium chloride)[12]
-
Homobifunctional PEG sample
Methodology:
-
Sample Preparation: Dissolve the homobifunctional PEG sample in a suitable solvent (e.g., acetonitrile/water) to a concentration of approximately 1-2 mg/mL.[12]
-
Matrix and Cationizing Agent Preparation: Prepare fresh solutions of the matrix and cationizing agent.
-
Sample Spotting (Dried-Droplet Method):
-
Mix the sample solution, matrix solution, and cationizing agent solution in a specific ratio (e.g., 1:10:1 v/v/v).
-
Spot a small volume (typically 0.5-1 µL) of the mixture onto the MALDI target plate.[10]
-
Allow the spot to air-dry completely, forming a crystalline matrix with the embedded analyte.
-
-
Data Acquisition: Insert the target plate into the MALDI-TOF mass spectrometer. Acquire the mass spectrum in the appropriate mode (linear or reflector) over the expected mass range. A calibration standard is typically used to ensure mass accuracy.[12]
-
Data Analysis: The resulting spectrum will show a distribution of peaks, with each peak corresponding to a specific PEG oligomer. The mass difference between adjacent peaks corresponds to the mass of the ethylene glycol repeat unit (44 Da). Specialized software can be used to calculate the Mn, Mw, and PDI from the peak distribution.[13]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can be used to determine the number-average molecular weight (Mn) of homobifunctional PEGs through end-group analysis.[14][15] This method relies on the comparison of the integral of the signals from the protons of the repeating ethylene glycol units to the integral of the signals from the protons of the terminal functional groups.[16]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterium Oxide (D₂O))
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the homobifunctional PEG sample in a deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum of the sample. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify the proton signals corresponding to the repeating ethylene glycol units (typically a large singlet around 3.6 ppm) and the signals corresponding to the protons of the terminal functional groups (the chemical shift will depend on the specific functional group).
-
Integrate these signals accurately.
-
Calculate the degree of polymerization (DP) using the following formula: DP = (Integral of repeating units / Number of protons per repeating unit) / (Integral of end-groups / Number of protons per end-group)
-
Calculate the number-average molecular weight (Mn) using the formula: Mn = (DP * Molecular weight of the repeating unit) + Molecular weight of the two end-groups
-
Visualizations
The following diagrams illustrate the workflows and logical relationships described in this guide.
References
- 1. The Classification of Polymer PEG Derivatives | Biopharma PEG [biochempeg.com]
- 2. Polyethylene Glycol Classification | AxisPharm [axispharm.com]
- 3. Homobifunctional PEG Derivatives - JenKem Technology USA [jenkemusa.com]
- 4. High quality Heterobifunctional PEGs-Biochempeg.com [biochempeg.com]
- 5. Polymer Characterization by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 7. wyatt.com [wyatt.com]
- 8. Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 10. bath.ac.uk [bath.ac.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. scribd.com [scribd.com]
- 15. Determination of the molecular weight of polymers by end-group analysis - Magritek [magritek.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to 5-Ethyl-2-methylpyridine (CAS 104-90-5)
A Note on CAS Number 51178-68-8: Initial searches for CAS number 51178-68-8 reveal conflicting information, with various suppliers associating it with polyethylene glycol (PEG) derivatives such as Bis-PEG13-acid, Bis-PEG17-acid, and Bis-PEG21-acid. However, the correct and officially recognized CAS number for 5-Ethyl-2-methylpyridine is 104-90-5 . This guide will focus on the chemical structure, properties, and applications of 5-Ethyl-2-methylpyridine under its correct CAS designation.
Introduction
5-Ethyl-2-methylpyridine, also known as 5-ethyl-2-picoline, is a heterocyclic aromatic organic compound belonging to the pyridine family. It is a colorless to light yellow liquid with a sharp, penetrating odor. This compound is of significant interest to researchers, scientists, and drug development professionals due to its role as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Notably, it serves as a precursor for the production of nicotinic acid (Vitamin B3) and several commercial drugs.
Chemical Structure and Properties
The chemical structure of 5-Ethyl-2-methylpyridine consists of a pyridine ring substituted with a methyl group at the 2-position and an ethyl group at the 5-position.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 5-ethyl-2-methylpyridine[1] |
| CAS Number | 104-90-5[1] |
| Molecular Formula | C₈H₁₁N[1][2] |
| SMILES | CCC1=CN=C(C=C1)C[1][2] |
| InChI | InChI=1S/C8H11N/c1-3-8-5-4-7(2)9-6-8/h4-6H,3H2,1-2H3[1] |
| InChIKey | NTSLROIKFLNUIJ-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Molar Mass | 121.18 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1][3] |
| Odor | Sharp, penetrating, aromatic | [3] |
| Melting Point | -70.3 °C | [2] |
| Boiling Point | 178 °C (at 760 mmHg) | [2] |
| Density | 0.919 g/mL at 25 °C | |
| Solubility in Water | 1.2 g/100 mL | [2] |
| Vapor Density | 4.2 (air = 1) | |
| Flash Point | 66.11 °C (151.00 °F) | [4] |
| Refractive Index | 1.497 at 20 °C |
Synthesis and Manufacturing
The primary industrial synthesis of 5-Ethyl-2-methylpyridine involves the condensation reaction of paraldehyde (a trimer of acetaldehyde) with ammonia.[2] This reaction is typically carried out at elevated temperatures and pressures in the presence of a catalyst.
Experimental Protocol: Synthesis from Paraldehyde and Ammonia
A detailed and reliable method for the laboratory synthesis of 5-Ethyl-2-methylpyridine is provided in Organic Syntheses. The following is a summary of that protocol:
Materials:
-
28% Aqueous ammonium hydroxide (267 g, 4.38 moles)
-
Paraldehyde (207.5 g, 1.57 moles)
-
Ammonium acetate (5.0 g, 0.065 mole)
-
Chloroform
Procedure:
-
The reactants (aqueous ammonium hydroxide, paraldehyde, and ammonium acetate) are placed in a 2-liter steel reaction vessel.[5]
-
The mixture is heated to 230°C with continuous agitation and maintained at this temperature for one hour.[5] The pressure in the vessel will range from 800 to 3000 psi.
-
After cooling, the resulting two layers of the reaction mixture are separated.[5]
-
The non-aqueous layer is treated with 60 mL of chloroform to separate any dissolved water. The aqueous layer is then extracted three times with 50 mL portions of chloroform.[5]
-
The chloroform extracts are combined, and the chloroform is removed by distillation at atmospheric pressure.[5]
-
The crude product is then purified by fractional distillation under reduced pressure. A forerun containing water, unreacted paraldehyde, and byproducts is collected first, followed by the desired 5-ethyl-2-methylpyridine at a boiling point of 65-66°C at 17 mm Hg.[5]
Yield: This procedure typically yields 72-76 g (50-53%) of 5-ethyl-2-methylpyridine.[5]
Caption: A flowchart illustrating the key steps in the synthesis of 5-Ethyl-2-methylpyridine.
Applications and Biological Relevance
The primary significance of 5-Ethyl-2-methylpyridine in the pharmaceutical and chemical industries is its role as a versatile precursor. There is limited evidence to suggest that it has direct biological signaling activities. Instead, its importance lies in its chemical reactivity, which allows for its conversion into various high-value compounds.
Precursor to Nicotinic Acid (Vitamin B3)
One of the most important applications of 5-Ethyl-2-methylpyridine is its use in the synthesis of nicotinic acid. This is achieved through an oxidation reaction, typically with nitric acid, which converts the ethyl and methyl groups to carboxylic acid groups, followed by decarboxylation.[2]
Intermediate in Drug Synthesis
5-Ethyl-2-methylpyridine is a key building block in the synthesis of several commercial drugs:
-
Etoricoxib: A non-steroidal anti-inflammatory drug (NSAID).
-
Pioglitazone: An anti-diabetic drug used to treat type 2 diabetes.
-
Asenapine: An atypical antipsychotic.
Agrochemicals
This compound also serves as an intermediate in the production of certain herbicides.
Caption: The role of 5-Ethyl-2-methylpyridine as a precursor to important molecules.
Analytical Methods
The purity and identity of 5-Ethyl-2-methylpyridine are typically assessed using standard analytical techniques in organic chemistry.
Table 3: Common Analytical Methods
| Method | Purpose |
| Gas Chromatography (GC) | To determine purity and identify impurities. |
| Mass Spectrometry (MS) | To confirm molecular weight and structural fragments. |
| Nuclear Magnetic Resonance (NMR) | To elucidate the chemical structure. |
| Infrared Spectroscopy (IR) | To identify functional groups. |
| High-Performance Liquid Chromatography (HPLC) | For purity assessment and quantification.[6] |
The NIOSH Manual of Analytical Methods provides protocols for the analysis of pyridines in air samples, which can be adapted for 5-Ethyl-2-methylpyridine.[1] These methods often involve collection on a solid sorbent followed by solvent desorption and analysis by GC with a flame ionization detector (FID).
Safety and Toxicology
5-Ethyl-2-methylpyridine is a hazardous substance and should be handled with appropriate safety precautions in a laboratory or industrial setting.
Table 4: Toxicological Data
| Metric | Value | Species | Route | Reference |
| LD₅₀ | 368 mg/kg | Rat | Oral | [2] |
| LD₅₀ | 1000 mg/kg | Rabbit | Dermal | [7] |
It is classified as harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[7] It is also harmful to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
5-Ethyl-2-methylpyridine (CAS 104-90-5) is a chemical of significant industrial importance, primarily serving as a key intermediate in the synthesis of a range of valuable products, including pharmaceuticals and agrochemicals. While it does not appear to have a direct role in biological signaling pathways, its utility as a synthetic building block makes it a crucial compound for professionals in drug development and chemical manufacturing. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and industrial applications.
References
- 1. 5-Ethyl-2-methylpyridine | C8H11N | CID 7728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. 5-ethyl-2-methyl pyridine, 104-90-5 [thegoodscentscompany.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. echemi.com [echemi.com]
An In-depth Technical Guide on the Core Mechanism of Action of Polyethylene Glycol Bis(2-Carboxyethyl) Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyethylene glycol bis(2-carboxyethyl) ether is a homobifunctional derivative of polyethylene glycol (PEG) that plays a pivotal role in modern bioconjugation and drug delivery systems. Its mechanism of action is not pharmacological in the traditional sense of interacting with a biological receptor, but is rather a chemical and physicochemical one. This molecule acts as a covalent cross-linker, enabling the conjugation of two or more molecules or the formation of hydrogel matrices. The core function of Polyethylene glycol bis(2-carboxyethyl) ether is to impart the beneficial properties of PEG to the modified substances, thereby altering their pharmacokinetic profiles, enhancing stability, and enabling novel delivery platforms. This technical guide provides a detailed exploration of its chemical mechanism, the biophysical consequences of its use, and the experimental protocols for its application.
The Chemical Mechanism of Action: Covalent Bond Formation
The primary mechanism of action of Polyethylene glycol bis(2-carboxyethyl) ether lies in the reactivity of its terminal carboxylic acid groups. These groups can be activated to form stable amide bonds with primary amines, such as the lysine residues on the surface of proteins or other amine-functionalized molecules. This process is typically a two-step reaction facilitated by a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2]
The reaction proceeds as follows:
-
Activation Step: The carboxylic acid group on the PEG derivative reacts with EDC to form a highly reactive O-acylisourea intermediate.[2]
-
NHS Ester Formation: This intermediate readily reacts with NHS to form a more stable, amine-reactive NHS ester, which is less susceptible to hydrolysis in aqueous solutions than the O-acylisourea intermediate.[1][3]
-
Conjugation Step: The NHS ester reacts with a primary amine on the target molecule (e.g., a protein) via nucleophilic attack, forming a stable amide bond and releasing NHS.[1]
This chemical mechanism is central to the utility of Polyethylene glycol bis(2-carboxyethyl) ether as a bioconjugation agent.
Caption: Chemical activation and conjugation pathway for Polyethylene glycol bis(2-carboxyethyl) ether.
Physicochemical Consequences and Pharmacokinetic Alterations
The covalent attachment of Polyethylene glycol bis(2-carboxyethyl) ether to a therapeutic molecule (a process known as PEGylation) induces significant changes in its physicochemical properties, which in turn leads to a modified pharmacokinetic profile.[4]
-
Increased Hydrodynamic Size: The attachment of the PEG chains increases the effective size of the molecule in solution. This larger size dramatically reduces the rate of renal clearance, as the molecule is less efficiently filtered by the glomerulus.[4]
-
Shielding Effect: The flexible PEG chains create a hydrophilic shield around the surface of the conjugated molecule. This "stealth" effect has several important consequences:
-
Reduced Immunogenicity: The PEG shield can mask epitopes on the surface of protein drugs, reducing their recognition by the immune system and minimizing the formation of anti-drug antibodies.[]
-
Protection from Proteolysis: The steric hindrance provided by the PEG chains protects the protein from degradation by proteolytic enzymes.[4]
-
Reduced Phagocytosis: The shielding effect also reduces uptake by the reticuloendothelial system (RES), further prolonging circulation time.[4]
-
-
Enhanced Solubility: PEG is highly water-soluble, and its conjugation can improve the solubility and stability of hydrophobic drugs.
These effects collectively lead to a longer plasma half-life, reduced dosing frequency, and sustained therapeutic effect.[6] A clinical study of polyethylene glycol-conjugated interleukin-2, for instance, demonstrated a 10- to 20-fold prolongation in its half-life compared to the unconjugated protein.[7]
References
- 1. broadpharm.com [broadpharm.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. A phase I study including pharmacokinetics of polyethylene glycol conjugated interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Alchemist's Guide to Carboxylated PEG Linkers: A Deep Dive into Fundamental Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) linkers have become an indispensable tool in the fields of drug delivery, bioconjugation, and biomaterials. Their inherent biocompatibility, hydrophilicity, and low immunogenicity make them ideal for modifying therapeutic proteins, peptides, nanoparticles, and other bioactive molecules. Among the various functionalized PEGs, carboxylated PEG linkers (HOOC-PEG) stand out for their versatility in forming stable amide bonds with amine-containing molecules. This technical guide provides an in-depth exploration of the fundamental chemistry of carboxylated PEG linkers, covering their synthesis, activation, and application in bioconjugation, with a focus on quantitative data and detailed experimental protocols.
Synthesis of Carboxylated PEG Linkers
The synthesis of carboxylated PEG linkers typically involves the modification of a terminal hydroxyl group of a PEG molecule into a carboxylic acid. Several methods have been developed, each with its own advantages in terms of yield, purity, and scalability.
Direct Oxidation of PEG-Diol
A common and straightforward method for preparing dicarboxylated PEGs is the direct oxidation of PEG-diols. This method often utilizes strong oxidizing agents like chromium trioxide (CrO₃) in an acidic medium.
Quantitative Data: Synthesis of PEG-Dicarboxylate via Direct Oxidation [1]
| Starting Material | Oxidizing Agent | Reaction Time | Yield | Carboxyl Groups per PEG |
| PEG₃₄₀₀(OH)₂ | CrO₃ (1.2 electron equivalents) | 8 hours | 96% | 1.94 |
| mPEG₂₀₀₀-OH | CrO₃ | - | - | 0.95 |
| mPEG₅₀₀₀-OH | CrO₃ | - | - | 0.96 |
Michael Conjugate Addition
Other Synthetic Routes
Other methods for synthesizing carboxylated PEGs include the reaction of PEG alkoxide with chloroacetic acid and the oxidation of PEG aldehyde.[2] However, these methods can sometimes result in lower yields or the formation of by-products that require extensive purification.[2]
Activation of Carboxylated PEG Linkers for Bioconjugation
The carboxylic acid group of a PEG linker is not inherently reactive towards amines. Therefore, it must first be "activated" to form a more reactive species that can readily undergo nucleophilic attack by a primary amine. The most widely used method for this activation is the formation of an N-hydroxysuccinimide (NHS) ester using a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
The EDC/NHS Activation Chemistry
The reaction proceeds in two steps:
-
Formation of the O-acylisourea intermediate: The carboxyl group reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[3]
-
Formation of the NHS ester: N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is added to the reaction mixture. It reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester.[3] This NHS ester can then be reacted with a primary amine to form a stable amide bond.
The activation reaction with EDC and NHS is most efficient at a pH between 4.5 and 7.2, while the subsequent reaction of the NHS-activated molecule with primary amines is most efficient at a pH of 7-8.[4][5]
Quantitative Aspects of EDC/NHS Activation
The efficiency of the conjugation reaction is highly dependent on the molar ratios of the reactants. While optimal ratios can be system-dependent, a molar excess of EDC and NHS over the carboxylated PEG is generally used to drive the reaction towards the formation of the NHS ester. For the subsequent reaction with an amine-containing molecule, a molar excess of the activated PEG linker is often used.[6] For instance, a 20-fold molar excess of an NHS-PEG linker to an antibody (IgG) at a concentration of 1-10 mg/mL typically results in the labeling of 4-6 linker molecules per antibody.[7]
Quantitative Data: Effect of PEG Linker Length on Drug-to-Antibody Ratio (DAR) in ADCs [8]
| PEG Spacer Length | Average DAR (Cysteine Conjugation) | Average DAR (Lysine Conjugation, Val-Ala Trigger) | Average DAR (Lysine Conjugation, Val-Cit Trigger) |
| PEG₄ | 2.5 | - | - |
| PEG₆ | 5.0 | - | - |
| PEG₈ | 4.8 | - | - |
| PEG₁₂ | 3.7 | 3.0 | 2.7 |
| PEG₂₄ | 3.0 | - | - |
Experimental Protocols
Protocol 1: Synthesis of PEG-Dicarboxylate by Direct Oxidation[1]
-
Dissolution: Dissolve 5 g of PEG₃₄₀₀(OH)₂ (1.47 mmol) in 25 mL of water containing 8 mL of concentrated sulfuric acid (96%).
-
Oxidation: To this solution, add an aqueous solution of 0.235 g of CrO₃ (1.2 electron equivalents) in 5 mL of water.
-
Reaction: Stir the orange solution for 8 hours at ambient temperature. The solution will turn a green-blue color.
-
Extraction: Add 25 mL of water to the reaction mixture and extract three times with 100 mL of CH₂Cl₂.
-
Washing: Combine the organic layers and wash twice with 25 mL of water and twice with 25 mL of saturated NaCl solution.
-
Drying and Precipitation: Dry the combined organic layers with MgSO₄, concentrate under reduced pressure, and precipitate the PEG-carboxylate by adding 150 mL of diethyl ether.
-
Isolation: Filter and dry the solid PEG-carboxylate product. The expected yield is approximately 4.9 g (96%).
-
Characterization: Characterize the product using ¹H-NMR, MALDI-MS, and acid-base titration to confirm the presence of carboxyl groups.
Protocol 2: Two-Step EDC/NHS Coupling of Carboxylated PEG to a Protein[3][4]
Materials:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Carboxylated PEG linker
-
Protein with primary amine groups
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Solution: Hydroxylamine at a final concentration of 10 mM, or 2-Mercaptoethanol at a final concentration of 20 mM.[3][4]
-
Desalting column
Procedure:
-
Equilibration: Equilibrate EDC and NHS to room temperature before opening the vials.
-
Protein Preparation: Prepare a 1 mg/mL solution of the carboxylated PEG-modified molecule (Protein #1) in Activation Buffer.
-
Activation: Add EDC (to a final concentration of ~2 mM) and NHS or Sulfo-NHS (to a final concentration of ~5 mM) to the Protein #1 solution.[4] React for 15 minutes at room temperature.
-
Quenching (Optional but Recommended): Add 2-mercaptoethanol to a final concentration of 20mM to quench the EDC.[4]
-
Buffer Exchange (Optional): To remove excess quenching reagent and adjust the pH for the coupling reaction, pass the activated protein solution through a desalting column equilibrated with Coupling Buffer (PBS).
-
Coupling: Add the amine-containing protein (Protein #2) to the activated PEG solution at an equimolar ratio to Protein #1.[4] Allow the reaction to proceed for 2 hours at room temperature.
-
Quenching the Coupling Reaction: Add hydroxylamine to a final concentration of 10 mM to quench any unreacted NHS esters.[4]
-
Purification: Purify the PEG-protein conjugate using a desalting column or size-exclusion chromatography to remove excess reagents and unconjugated protein.
Protocol 3: Purification of PEGylated Proteins by Size-Exclusion Chromatography (SEC)
Size-exclusion chromatography is a powerful technique for separating molecules based on their hydrodynamic volume. Due to the significant increase in size upon PEGylation, SEC is well-suited for purifying PEG-protein conjugates from unreacted protein and smaller reaction components.
General Procedure:
-
Column Selection: Choose a SEC column with a fractionation range appropriate for the molecular weight of the expected PEG-protein conjugate.
-
Equilibration: Equilibrate the column with a suitable buffer, such as PBS, at a constant flow rate.
-
Sample Loading: Concentrate the reaction mixture to a small volume and inject it onto the column.[9]
-
Elution: Elute the sample with the equilibration buffer. Larger molecules (the PEG-protein conjugate) will elute first, followed by smaller molecules (unconjugated protein, excess PEG linker, and other reagents).
-
Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE and UV-Vis spectrophotometry to identify the fractions containing the purified conjugate.
Characterization of Carboxylated PEG Linkers and Conjugates
Thorough characterization is crucial to ensure the quality and purity of both the carboxylated PEG linker and the final bioconjugate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the successful synthesis of carboxylated PEG linkers. The appearance of a characteristic signal for the methylene protons adjacent to the newly formed carboxyl group (typically around 4.1 ppm) provides evidence of the conversion.[1][10]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF MS is used to determine the molecular weight distribution of the PEG linker and to confirm the successful conjugation to a protein or peptide.[11][12] A clear shift in the mass spectrum corresponding to the addition of the PEG chain provides evidence of successful PEGylation.[11][12] It can also be used to assess the degree of PEGylation (the number of PEG chains attached to each protein molecule).[11]
Visualizing the Workflow
Synthesis and Activation of Carboxylated PEG Linker
References
- 1. tandfonline.com [tandfonline.com]
- 2. CN1618837A - Preparation method and use of polyethylene glycol carboxylic acid - Google Patents [patents.google.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 6. NHS-PEG-NHS [nanocs.net]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. books.rsc.org [books.rsc.org]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Exploratory Studies Using Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)-
Abstract
This technical guide provides a comprehensive overview of the application of Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)-, commonly known as dicarboxy-terminated polyethylene glycol (dicarboxy-PEG), in exploratory research and drug development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the polymer's core properties, its use in nanoparticle formulation and bioconjugation, and relevant experimental protocols. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, this guide presents visualizations of key experimental workflows and cellular interaction pathways to facilitate a deeper understanding of the practical applications of dicarboxy-PEG.
Introduction to Dicarboxy-PEG
Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)- is a homobifunctional polyethylene glycol (PEG) derivative characterized by the presence of a carboxyl group (-COOH) at both termini of the linear polymer chain. This structure imparts several advantageous properties that are highly sought after in the field of drug delivery and biomaterials.
The PEG backbone provides hydrophilicity, biocompatibility, and a "stealth" characteristic that reduces non-specific protein adsorption and recognition by the reticuloendothelial system (RES), thereby prolonging circulation half-life.[1] The terminal carboxyl groups serve as versatile handles for the covalent conjugation of a wide range of molecules, including proteins, peptides, antibodies, and small molecule drugs, through well-established chemistries such as carbodiimide (EDC/NHS) coupling.
Applications in Drug Delivery and Nanomedicine
The unique properties of dicarboxy-PEG make it a valuable component in the design of advanced drug delivery systems. Its primary applications include:
-
Surface Functionalization of Nanoparticles: Dicarboxy-PEG is widely used to coat the surface of various nanoparticles (e.g., liposomes, polymeric nanoparticles, gold nanoparticles). This PEGylation process enhances the stability of nanoparticles in physiological environments, prevents aggregation, and improves their pharmacokinetic profiles.[1]
-
Bioconjugation: The terminal carboxyl groups can be activated to react with primary amines on therapeutic proteins and peptides, forming stable amide bonds. This conjugation can improve the solubility, stability, and in vivo performance of the therapeutic agent.
-
Hydrogel Formation: Dicarboxy-PEG can act as a crosslinker in the formation of hydrogels. These hydrogels can be designed to be biodegradable and can encapsulate drugs for sustained release.
-
Targeted Drug Delivery: The carboxyl groups can be used to attach targeting ligands, such as antibodies or peptides, to the surface of nanoparticles, enabling specific delivery of therapeutic payloads to diseased tissues, such as tumors.[2]
Quantitative Data from Exploratory Studies
The following tables summarize quantitative data from various studies that have utilized dicarboxy-PEG or similar carboxyl-terminated PEG derivatives in the development of drug delivery systems.
Table 1: Physicochemical Properties of Dicarboxy-PEG Functionalized Nanoparticles
| Nanoparticle Type | Core Material | Dicarboxy-PEG Molecular Weight (Da) | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Reference |
| Mesoporous Silica | SiO₂ | Not Specified | 168.0 ± 8.2 | -2.65 ± 1.0 | [2] |
| Polymeric | PLGA | 2000 | 65 - 100 | Negative | [3] |
| Gold | Au | 1000, 2000, 5000 | 4 and 10 (core size) | Not Specified | [4] |
| Iron Oxide | Fe₃O₄ | Not Specified | 13.5 | Not Specified | [5] |
Table 2: Drug Loading and Encapsulation Efficiency in Dicarboxy-PEG Formulations
| Drug | Nanoparticle System | Drug Loading (%) | Encapsulation Efficiency (%) | Method of Determination | Reference |
| Doxorubicin | PLGA-DSPE-PEG | 7.0 ± 0.5 | Not Specified | Not Specified | [3] |
| CPT-11 | DSPE-mPEG2000 Micelles | Not Specified | 90.0 ± 1.0 | Ultracentrifugation | |
| Naringenin | Silk Fibroin | Variable (up to ~7%) | Variable (decreases with increased loading) | ATR-FTIR Spectroscopy | [6] |
| Aprepitant | Mesoporous Silica | ~33 (theoretical) | Variable | HPLC | [7] |
Table 3: In Vitro Cellular Uptake of Dicarboxy-PEG Coated Nanoparticles
| Cell Line | Nanoparticle Type | PEG Surface Density/Amount | Uptake Efficiency | Time Point | Reference |
| 4T1 Breast Cancer | PEGylated PLGA | 15% | Significantly higher than lower PEG amounts | Not Specified | [8] |
| Macrophages | Hydrogel Particles (80x320 nm) | With vs. Without PEG | Un-PEGylated uptake was 2.0-fold higher | 1 day | [9] |
| Macrophages | Hydrogel Particles (1.5 µm) | With vs. Without PEG | Un-PEGylated uptake was 4.2-fold higher | 1 day | [9] |
| Macrophages | Gold (4 nm, CRO-conjugated) | 1, 2, 5 kDa | Uptake decreased with increasing PEG length | 4 hours | [4] |
Table 4: In Vivo Tumor Targeting Efficiency of Dicarboxy-PEG Coated Nanoparticles
| Tumor Model | Nanoparticle Type | Targeting Ligand | Tumor Accumulation (%ID/g) | Time Point (post-injection) | Reference |
| 4T1 | Mesoporous Silica | TRC105 Antibody | 5.9 ± 0.4 | 5 hours | [2] |
| 4T1 | Mesoporous Silica | None (Passive Targeting) | ~3.0 | 5 hours | [2] |
| Xenograft | Gold | RGD Peptide | 10-12% of injected dose | Up to 72 hours | [10] |
| Gliosarcoma 9L | Iron Oxide | Chlorotoxin | Not Quantified (qualitative imaging) | Not Specified | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving dicarboxy-PEG.
Protocol for EDC/NHS Coupling of Dicarboxy-PEG to an Amine-Containing Molecule (e.g., Chitosan)
This protocol is adapted from a study on the PEGylation of chitosan.[11][12][13]
Materials:
-
Dicarboxy-PEG
-
Chitosan (or other amine-containing polymer/protein)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Dialysis membrane (appropriate molecular weight cut-off)
-
Deionized water
Procedure:
-
Dissolution of Reactants:
-
Dissolve chitosan in a suitable acidic aqueous solution (e.g., 1% acetic acid) to ensure protonation of amine groups. Adjust the pH to 5.0 with NaOH.
-
Dissolve dicarboxy-PEG, EDC, and NHS in MES buffer (pH 5.0).
-
-
Activation of Carboxyl Groups:
-
Add the EDC and NHS solution to the dicarboxy-PEG solution.
-
Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS-activated PEG ester. The activation is most efficient at pH 4.5-7.2.[14]
-
-
Conjugation Reaction:
-
Add the activated dicarboxy-PEG solution to the chitosan solution. The optimal molar ratio of reactants (NH₂:COOH:NHS:EDC) should be empirically determined, with a ratio of 3.5:1:1:10 being a good starting point.[11][12][13]
-
Allow the conjugation reaction to proceed for at least 2 hours at room temperature with gentle stirring. The reaction of the NHS ester with primary amines is most efficient at pH 7-8; therefore, the pH can be adjusted to 7.2-7.5 with PBS immediately before adding the amine-containing molecule.[14]
-
-
Purification:
-
Terminate the reaction by extensive dialysis against deionized water for 2-3 days to remove unreacted reagents and by-products.
-
Lyophilize the purified solution to obtain the dicarboxy-PEG-chitosan conjugate.
-
-
Characterization:
-
Confirm the successful conjugation using techniques such as Fourier-transform infrared (FTIR) spectroscopy (to identify the amide bond) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Determine the degree of substitution using methods like elemental analysis.
-
Protocol for Determining Drug Encapsulation Efficiency in Nanoparticles
This is a general protocol for determining the amount of drug successfully loaded into nanoparticles.
Materials:
-
Drug-loaded nanoparticle suspension
-
Appropriate solvent to dissolve the drug
-
Centrifugal filter units with a molecular weight cut-off that retains the nanoparticles but allows the free drug to pass through.
-
A quantitative analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Procedure:
-
Separation of Free Drug from Nanoparticles:
-
Take a known volume of the drug-loaded nanoparticle suspension.
-
Place the suspension in a centrifugal filter unit.
-
Centrifuge at a speed and for a duration sufficient to separate the nanoparticles from the aqueous medium containing the unencapsulated drug. The exact conditions should be optimized for the specific nanoparticle system.
-
-
Quantification of Free Drug:
-
Collect the filtrate, which contains the free, unencapsulated drug.
-
Measure the concentration of the drug in the filtrate using a pre-established calibration curve with your chosen analytical method (e.g., HPLC, UV-Vis).
-
-
Calculation of Encapsulation Efficiency:
-
Encapsulation Efficiency (EE%) is calculated using the following formula: EE% = [(Total amount of drug added) - (Amount of free drug in filtrate)] / (Total amount of drug added) * 100
-
-
Calculation of Drug Loading Capacity:
-
To determine the drug loading capacity, the nanoparticles are typically lyophilized to obtain their total weight.
-
Loading Capacity (LC%) is calculated as: LC% = (Amount of entrapped drug) / (Total weight of nanoparticles) * 100
-
Visualizations of Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for nanoparticle synthesis and a conceptual model for the cellular uptake of PEGylated nanoparticles.
Experimental Workflow for Dicarboxy-PEG Coated Nanoparticle Synthesis and Characterization
Caption: Workflow for synthesis and evaluation of dicarboxy-PEG nanoparticles.
Cellular Uptake Pathway of Dicarboxy-PEG Functionalized Nanoparticles
Caption: General pathways for cellular uptake of PEGylated nanoparticles.
Conclusion
Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)- is a versatile and valuable polymer for a wide range of applications in biomedical research and drug development. Its bifunctional nature, combined with the favorable properties of the PEG backbone, allows for the creation of sophisticated drug delivery systems with enhanced stability, prolonged circulation, and the potential for targeted delivery. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and scientists to design and execute their own exploratory studies using this promising polymer. Future research will likely focus on the development of novel dicarboxy-PEG conjugates and nanoparticle formulations with enhanced therapeutic efficacy and reduced side effects.
References
- 1. Impact of PEGylated Nanoparticles on Tumor Targeted Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Tumor Targeting and Image-Guided Drug Delivery with Antibody-Conjugated, Radiolabeled Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Nanoparticle Weight on the Cellular Uptake and Drug Delivery Potential of PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG-Mediated Synthesis of Highly Dispersive Multifunctional Superparamagnetic Nanoparticles: Their Physicochemical Properties and Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cellular delivery of PEGylated PLGA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distribution and Cellular Uptake of PEGylated Polymeric Particles in the Lung Towards Cell-Specific Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide Mediated In Vivo Tumor Targeting of Nanoparticles through Optimization in Single and Multilayer In Vitro Cell Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. Characterisation of products from EDC-mediated PEG substitution of chitosan allows optimisation of reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. UQ eSpace [espace.library.uq.edu.au]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
"protocol for protein conjugation with Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)-"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)-, often referred to as dicarboxylic acid PEG or HOOC-PEG-COOH, is a homobifunctional crosslinker widely utilized in bioconjugation. Its applications are pivotal in drug delivery, protein stabilization, and the development of novel therapeutic conjugates. The polyethylene glycol (PEG) backbone imparts favorable properties such as increased solubility, reduced immunogenicity, and extended in vivo circulation half-life to the conjugated protein.[1] The terminal carboxylic acid groups allow for covalent linkage to primary amines (e.g., lysine residues) on the protein surface through the formation of stable amide bonds.[2]
This document provides a detailed protocol for the conjugation of proteins with this bifunctional PEG linker, including the necessary activation steps, reaction conditions, and subsequent characterization of the conjugate.
Chemistry of Conjugation
The conjugation process involves a two-step reaction. First, the carboxylic acid groups at both ends of the PEG linker are activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This reaction forms a semi-stable NHS ester. In the second step, the NHS-activated PEG is introduced to the protein, where the NHS esters react with primary amine groups on the protein surface to form stable amide bonds.
Experimental Protocols
Materials and Reagents
-
Protein of interest: Purified and in a suitable buffer (e.g., PBS, MES). Avoid buffers containing primary amines like Tris.
-
Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)- (HOOC-PEG-COOH): Of desired molecular weight.
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.
-
Conjugation Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-7.5.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5.
-
Purification System: Size-exclusion chromatography (SEC) or Tangential Flow Filtration (TFF) system.
-
Analytical Instruments: UV-Vis spectrophotometer, SDS-PAGE equipment, Dynamic Light Scattering (DLS), and Circular Dichroism (CD) spectropolarimeter.
Protocol 1: Two-Step Protein Conjugation
This protocol is designed for the conjugation of a protein with the bifunctional carboxy-PEG linker.
Step 1: Activation of HOOC-PEG-COOH with EDC/NHS
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before use.
-
Dissolve the HOOC-PEG-COOH in Activation Buffer to a desired concentration (e.g., 10-50 mg/mL).
-
Add EDC and NHS to the PEG solution. A molar excess of EDC and NHS over the carboxyl groups of the PEG is recommended. A typical starting point is a 2 to 5-fold molar excess of each.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring. The activation reaction is most efficient at a pH of 4.5-7.2.[3]
Step 2: Conjugation of Activated PEG to the Protein
-
Immediately after activation, the activated PEG solution can be used for conjugation.
-
The protein of interest should be in the Conjugation Buffer. The pH of this buffer should be between 7.2 and 8.0 for efficient reaction with primary amines.
-
Add the activated PEG solution to the protein solution. The molar ratio of PEG to protein is a critical parameter and should be optimized for the specific protein and desired degree of PEGylation. A starting point could be a 5 to 20-fold molar excess of activated PEG to the protein.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature. This step hydrolyzes any unreacted NHS esters.
Step 3: Purification of the PEG-Protein Conjugate
-
Remove unreacted PEG and byproducts by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Monitor the elution profile using UV absorbance at 280 nm.
-
Pool the fractions containing the purified PEG-protein conjugate.
-
Concentrate the purified conjugate if necessary and store at an appropriate temperature (e.g., -80°C).
Data Presentation
The following tables summarize typical quantitative data obtained during and after protein conjugation with bifunctional PEG linkers. These values are illustrative and will vary depending on the specific protein, PEG size, and reaction conditions.
Table 1: Reaction Parameters and Conjugation Efficiency
| Parameter | Typical Range | Notes |
| Molar Ratio (PEG:Protein) | 5:1 to 50:1 | Higher ratios can lead to a higher degree of PEGylation and potential cross-linking. |
| Conjugation Efficiency (%) | 30 - 80% | Percentage of the initial protein that is successfully conjugated with at least one PEG molecule. |
| Degree of PEGylation | 1 - 5 | Average number of PEG molecules conjugated per protein molecule. |
Table 2: Characterization of PEG-Protein Conjugates
| Parameter | Unconjugated Protein | PEG-Protein Conjugate | Method |
| Molecular Weight (SDS-PAGE) | Expected MW | Increased and broader band | SDS-PAGE |
| Hydrodynamic Diameter | Typical protein size | Significantly increased | DLS |
| Secondary Structure | Characteristic CD spectrum | Largely unchanged | Far-UV CD |
| Retained Biological Activity (%) | 100% | 20 - 90% | Relevant bioassay |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the two-step conjugation of proteins with a bifunctional carboxy-PEG.
Signaling Pathway Modulation
The conjugation of a protein therapeutic with a bifunctional PEG can influence its interaction with cell surface receptors and subsequent signaling pathways. The PEG moiety can sterically hinder the binding of the protein to its receptor, potentially reducing its in vitro activity. However, the extended in vivo half-life can lead to an overall enhancement of the therapeutic effect.
Caption: Modulation of receptor binding and signaling by protein PEGylation.
References
Application Notes and Protocols: Hydrogel Formation Using Polyethylene Glycol bis(2-carboxyethyl) ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) based hydrogels are a cornerstone of biomedical research and drug development due to their biocompatibility, tunable properties, and high water content, which mimics the native extracellular matrix. Polyethylene glycol bis(2-carboxyethyl) ether is a bifunctional PEG derivative featuring a carboxylic acid group at each terminus. These terminal groups provide reactive sites for crosslinking, allowing for the formation of biodegradable hydrogels with ester or amide linkages. This makes them particularly suitable for controlled drug delivery, tissue engineering, and as scaffolds for 3D cell culture.
The carboxylic acid moieties can be activated, most commonly with carbodiimide chemistry, to react with multifunctional amines or alcohols, leading to the formation of a stable three-dimensional hydrogel network. The physical and chemical properties of the resulting hydrogel, such as its mechanical strength, swelling behavior, and degradation rate, can be precisely controlled by modulating the molecular weight of the PEG, the polymer concentration, and the nature of the crosslinker.[1][2]
Applications
-
Controlled Drug Delivery: The hydrogel matrix can encapsulate therapeutic molecules, from small drugs to large proteins, and release them in a sustained manner as the hydrogel degrades.[3][4][5][6][7] The release kinetics can be tuned by altering the hydrogel's degradation profile.
-
Tissue Engineering: These hydrogels can serve as scaffolds that support cell adhesion, proliferation, and differentiation, promoting the regeneration of tissues such as cartilage and skin.[8] Their tunable mechanical properties allow for the creation of environments that mimic the stiffness of native tissues.[1][8][9]
-
3D Cell Culture: The biocompatible and porous nature of these hydrogels provides an ideal 3D environment for cell culture, enabling the study of cell behavior in a more physiologically relevant context compared to traditional 2D culture.
-
Wound Healing: The hydrogel can act as a dressing that maintains a moist environment, promotes healing, and can be loaded with antimicrobial agents to prevent infection.
Data Presentation
The properties of hydrogels formed from dicarboxylic acid-terminated PEGs are highly dependent on the specific formulation. The following tables summarize typical ranges for key quantitative data, compiled from literature on various PEG-based hydrogels. These values can be used as a starting point for designing hydrogels with desired characteristics.
Table 1: Mechanical Properties of PEG-based Hydrogels
| Property | Typical Range | Factors Influencing the Property |
| Compressive Modulus (HA0) | 0.01 – 2.46 MPa[1] | Increases with higher PEG concentration and lower PEG molecular weight.[1] |
| Tensile Modulus (Eten) | 0.02 – 3.5 MPa[1] | Increases with higher PEG concentration and lower PEG molecular weight.[1] |
| Shear Modulus (G') | 0.7 - 20.6 kPa[10] | Decreases with increasing PEG molecular weight.[10] |
Table 2: Swelling and Degradation Properties of PEG-based Hydrogels
| Property | Typical Range | Factors Influencing the Property |
| Swelling Ratio (Q) | 2.2 – 31.5[1] | Decreases with higher PEG concentration and lower PEG molecular weight.[1] |
| Degradation Time | Hours to Months[11][12][13] | Dependent on the type of crosslinking bond (ester vs. amide), pH, and enzymatic activity. Ester bonds are more susceptible to hydrolysis. |
| Mesh Size (ξ) | 6 – 16 nm[1] | Increases with higher PEG molecular weight and lower PEG concentration.[1] |
Experimental Protocols
Protocol 1: Hydrogel Formation via Amide Bond Crosslinking
This protocol describes the formation of a hydrogel by crosslinking Polyethylene glycol bis(2-carboxyethyl) ether with a diamine using EDC/NHS chemistry.
Materials:
-
Polyethylene glycol bis(2-carboxyethyl) ether (e.g., average Mn 600)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Diamine crosslinker (e.g., Jeffamine®, diamino-PEG)
-
Phosphate-buffered saline (PBS), pH 7.4
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 5.0-6.0
Procedure:
-
Preparation of Polymer Solution:
-
Dissolve Polyethylene glycol bis(2-carboxyethyl) ether in MES buffer to the desired concentration (e.g., 10% w/v).
-
-
Activation of Carboxylic Acid Groups:
-
Add EDC and NHS to the polymer solution. A molar ratio of 2:1 to 5:1 of EDC/NHS to carboxylic acid groups is recommended as a starting point.
-
Stir the solution at room temperature for 15-30 minutes to activate the carboxylic acid groups, forming an NHS-ester intermediate.
-
-
Crosslinking:
-
Prepare a solution of the diamine crosslinker in PBS. The molar ratio of amine groups to activated carboxylic acid groups should be 1:1 for optimal crosslinking.
-
Rapidly add the diamine solution to the activated PEG solution and mix thoroughly.
-
-
Gelation:
-
The mixture will begin to gel. Gelation time can range from seconds to minutes depending on the concentration and reactivity of the components.
-
Cast the hydrogel into the desired shape (e.g., in a mold or as an injectable solution) before gelation is complete.
-
-
Washing:
-
After complete gelation, wash the hydrogel extensively with PBS to remove any unreacted reagents and byproducts (e.g., urea).
-
Protocol 2: Characterization of Hydrogel Properties
A. Swelling Ratio Measurement:
-
Prepare a hydrogel sample of known initial weight (Wd, after lyophilization).
-
Immerse the hydrogel in PBS (pH 7.4) at 37°C.
-
At predetermined time points, remove the hydrogel, gently blot the surface to remove excess water, and record the swollen weight (Ws).
-
The swelling ratio (Q) is calculated as: Q = Ws / Wd.
B. Mechanical Testing (Compressive Modulus):
-
Prepare cylindrical hydrogel samples of a defined diameter and height.
-
Perform unconfined compression testing using a mechanical tester equipped with a suitable load cell.
-
Apply a compressive strain at a constant rate (e.g., 10% per minute).
-
The compressive modulus is determined from the slope of the linear region of the stress-strain curve.
C. In Vitro Degradation Study:
-
Place pre-weighed, lyophilized hydrogel samples (W0) in PBS (pH 7.4) at 37°C.
-
At various time points, remove the hydrogels, wash with deionized water, and lyophilize to obtain the dry weight (Wt).
-
The percentage of weight loss is calculated as: Weight Loss (%) = [(W0 - Wt) / W0] x 100.
Visualizations
Caption: Workflow for hydrogel formation using EDC/NHS chemistry.
Caption: Mechanisms of drug release from the hydrogel matrix.
References
- 1. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid in situ forming PEG hydrogels for mucosal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid in situ forming PEG hydrogels for mucosal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. In situ Forming Injectable Hydrogels for Drug Delivery and Wound Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Poly(ethylene glycol) Hydrogels with Adaptable Mechanical and Degradation Properties for Use in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrolytically Degradable Polyethylene Glycol (PEG) Hydrogel: Synthesis, Gel Formation, and Characterization | Springer Nature Experiments [experiments.springernature.com]
- 12. Biodegradable poly(ethylene glycol) hydrogels based on a self-elimination degradation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
"surface modification of nanoparticles with Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)-"
Application Notes: Surface Modification of Nanoparticles with Dicarboxylic Acid-Terminated PEG
Introduction
Surface modification of nanoparticles with Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)-, hereafter referred to as dicarboxy-terminated PEG (COOH-PEG-COOH), is a critical strategy in the development of advanced nanomaterials for biomedical applications. This process, often called PEGylation, involves covalently attaching these flexible, hydrophilic polymers to the nanoparticle surface. The resulting PEG layer imparts several beneficial properties, including enhanced colloidal stability in physiological media, reduced non-specific protein adsorption (opsonization), and prolonged systemic circulation times.[1][2] Furthermore, the terminal carboxylic acid groups provide versatile handles for the subsequent conjugation of targeting ligands, imaging agents, or therapeutic molecules, making these modified nanoparticles a powerful platform for drug delivery and diagnostics.
Principle of Modification
The most common strategy for covalently attaching COOH-PEG-COOH to nanoparticles involves a two-step process. First, the nanoparticle surface is functionalized with primary amine (-NH2) groups. For inorganic nanoparticles like iron oxide, this is often achieved through silanization using reagents like 3-aminopropyl trimethoxysilane (APTMS).[1][2] Subsequently, the carboxyl groups on the PEG derivative are activated using carbodiimide chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a stable NHS ester. This activated PEG readily reacts with the surface amine groups to form a stable amide bond, effectively grafting the PEG onto the nanoparticle.
Key Applications
-
Enhanced Biocompatibility and Stability: The hydrophilic PEG layer minimizes aggregation and prevents rapid clearance by the reticuloendothelial system (RES), improving the nanoparticle's stability and circulation half-life in vivo.[1][2][3]
-
Drug Delivery Platform: The nanoparticle core can be loaded with hydrophobic drugs, while the PEG shell provides aqueous stability. Doxorubicin-loaded PEGylated nanoparticles, for example, have shown sustained drug release and dose-dependent antiproliferative effects.[3]
-
Medical Imaging: PEGylated iron oxide nanoparticles serve as effective T2 contrast agents for Magnetic Resonance Imaging (MRI), with a longer circulation time allowing for better imaging windows.[3]
-
Targeted Therapies: The terminal carboxyl groups can be used to attach targeting moieties such as antibodies or peptides, enabling the specific delivery of therapeutic payloads to cancer cells or other diseased tissues.[3]
Characterization of Modified Nanoparticles
Successful surface modification is confirmed through a suite of analytical techniques:
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution. A successful coating will result in an increased particle size.
-
Zeta Potential Measurement: To determine surface charge. The conjugation of dicarboxy-PEG to an amine-functionalized particle will typically result in a shift of the zeta potential towards a more negative value.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of characteristic chemical bonds (e.g., amide bonds) formed during the conjugation process.
-
Thermogravimetric Analysis (TGA): To quantify the amount of PEG grafted onto the nanoparticle surface.
Quantitative Data Summary
The following table summarizes typical characterization data for magnetite nanoparticles before and after modification with dicarboxy-terminated PEG of varying molecular weights.
| Parameter | Uncoated Nanoparticles | After Silanization (APTMS) | After PEGylation (DCPEG Mw 20,000) | Reference |
| Average Size (TEM) | ~20 nm | Not specified | Not specified | [1][2] |
| Zeta Potential | -40 mV | Not specified | More negative than uncoated | [1][2] |
| Colloidal Stability | Low in high salt/varied pH | Not specified | High (stable in 1M NaCl, pH 5.5-12) | [1][2] |
Table 1: Physicochemical properties of magnetite nanoparticles during surface modification stages.
Visual Summaries of Workflow and Chemistry
Caption: Experimental workflow for nanoparticle PEGylation.
Caption: EDC/NHS coupling chemistry for PEG conjugation.
Protocols: Covalent Immobilization of COOH-PEG-COOH
This protocol describes the surface modification of amine-functionalized nanoparticles with dicarboxy-terminated PEG using EDC/NHS chemistry.
Materials Required:
-
Amine-functionalized nanoparticles (-NH2 NPs)
-
Dicarboxy-terminated PEG (COOH-PEG-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.5 M MES Buffer, pH 4.5-6.0[4]
-
Conjugation Buffer: PBS or Borate buffer, pH 7.2-8.5 (must not contain primary amines like Tris)[4]
-
Quenching Solution (e.g., Hydroxylamine)
-
Deionized (DI) water
-
Magnetic separator or centrifuge for nanoparticle purification
-
Sonicator
Protocol Steps:
1. Preparation of Reagents:
-
Allow EDC and NHS powders to come to room temperature for 15-20 minutes before opening to prevent moisture condensation.[5]
-
Prepare fresh stock solutions of EDC and NHS in cold DI water or activation buffer immediately before use. For example, create 10 mg/mL solutions.[5]
-
Dissolve the COOH-PEG-COOH in the Activation Buffer (e.g., MES buffer, pH 4.5) to a desired concentration.[4]
-
Disperse the amine-functionalized nanoparticles in the Conjugation Buffer (e.g., PBS, pH 7.4). Sonicate briefly to ensure a homogenous suspension.
2. Activation of Carboxyl Groups on PEG:
-
In a clean reaction tube, add the dissolved COOH-PEG-COOH.
-
Add the EDC solution, followed by the NHS solution to the PEG solution. A typical molar ratio is a 2-5 fold excess of EDC/NHS relative to the carboxyl groups on the PEG.
-
Vortex the mixture gently and allow it to react for 30 minutes at room temperature on a rotator.[5] This step forms the semi-stable NHS-ester on the PEG.
3. Conjugation to Nanoparticles:
-
Add the activated PEG-NHS ester solution to the dispersed amine-functionalized nanoparticle suspension.
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature with gentle mixing (e.g., on a rotator or shaker).
4. Quenching and Purification:
-
(Optional but recommended) Add a quenching reagent like hydroxylamine to deactivate any remaining NHS-esters.[5]
-
Separate the PEGylated nanoparticles from the reaction mixture. For magnetic nanoparticles, use a magnetic separator and decant the supernatant. For other types, use centrifugation.[5]
-
Wash the nanoparticle pellet multiple times with the conjugation buffer to remove unreacted PEG, EDC, NHS, and byproducts. Resuspend the pellet via vortexing or sonication between washes.
-
After the final wash, resuspend the purified PEGylated nanoparticles in a suitable storage buffer (e.g., PBS).
5. Characterization:
-
Analyze the final product using the techniques described in the characterization section (DLS, Zeta Potential, FTIR) to confirm successful surface modification. Compare the results to the uncoated and amine-functionalized precursor particles.
References
Application Notes and Protocols: A Step-by-Step Guide to PEGylating Peptides with Polyethylene Glycol bis(2-carboxyethyl) ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to molecules, is a widely utilized bioconjugation technique to enhance the therapeutic properties of peptides and proteins. This process can improve pharmacokinetics, increase stability, and reduce immunogenicity. This document provides a detailed guide for the PEGylation of peptides using a homobifunctional crosslinker, Polyethylene glycol bis(2-carboxyethyl) ether, which possesses a carboxylic acid group at both ends of the PEG chain. This reagent is particularly useful for crosslinking two peptide molecules or for applications where a di-substituted PEGylated peptide is desired.
The protocol herein details the activation of the carboxyl groups on the PEG linker using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by the conjugation to the primary amine groups (e.g., the N-terminus or the side chain of a lysine residue) of the peptide. Subsequent sections provide comprehensive protocols for the purification and characterization of the resulting PEGylated peptide conjugate.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Peptide of Interest (with primary amine) | Custom Synthesis | N/A |
| Polyethylene glycol bis(2-carboxyethyl) ether | Sigma-Aldrich | 729118 |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Thermo Fisher | 22980 |
| N-hydroxysuccinimide (NHS) | Thermo Fisher | 24500 |
| 2-(N-morpholino)ethanesulfonic acid (MES) | Sigma-Aldrich | M3671 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
| Dimethylformamide (DMF) | Sigma-Aldrich | 227056 |
| Hydroxylamine-HCl | Sigma-Aldrich | 55450 |
| Acetonitrile (ACN), HPLC grade | Fisher Scientific | A998-4 |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | 302031 |
| Size-Exclusion Chromatography (SEC) Column | GE Healthcare | e.g., Superdex |
| Reverse-Phase HPLC (RP-HPLC) Column | Waters | e.g., C18 |
Protocol 1: Activation of Polyethylene glycol bis(2-carboxyethyl) ether
This protocol describes the activation of both carboxyl groups of the PEG linker to create reactive NHS esters.
-
Reagent Preparation:
-
Prepare a 0.1 M MES buffer, pH 6.0.
-
Allow Polyethylene glycol bis(2-carboxyethyl) ether, EDC, and NHS to equilibrate to room temperature before opening.
-
-
Activation Reaction:
-
Dissolve Polyethylene glycol bis(2-carboxyethyl) ether in the MES buffer at a concentration of 10 mg/mL.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the PEG solution.
-
Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.
-
Protocol 2: PEGylation of the Peptide
This protocol details the conjugation of the activated PEG linker to the peptide.
-
Peptide Preparation:
-
Dissolve the peptide in PBS (pH 7.4) at a concentration of 1-5 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).
-
-
Conjugation Reaction:
-
Immediately after activation, add the activated PEG solution to the peptide solution. A molar ratio of 1:2 (PEG:peptide) is recommended for crosslinking two peptides to one PEG linker. For other applications, this ratio may need to be optimized.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
To stop the reaction, add hydroxylamine-HCl to a final concentration of 10-50 mM. This will hydrolyze any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
Protocol 3: Purification of the PEGylated Peptide
Purification is crucial to remove unreacted PEG, peptide, and reaction byproducts.[] A multi-step purification strategy is often necessary.
-
Size-Exclusion Chromatography (SEC):
-
Equilibrate the SEC column (e.g., Superdex 75 or 200, depending on the conjugate size) with PBS (pH 7.4).
-
Load the quenched reaction mixture onto the column.
-
Elute with PBS and collect fractions. The PEGylated peptide conjugate will elute earlier than the unconjugated peptide.
-
Analyze the fractions by UV-Vis spectrophotometry (at 280 nm if the peptide contains Trp or Tyr) and/or SDS-PAGE to identify the fractions containing the desired product.
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
For higher purity, pool the fractions from SEC containing the PEGylated peptide and further purify using RP-HPLC with a C18 column.[]
-
Use a gradient of water/acetonitrile containing 0.1% TFA.
-
Monitor the elution profile at an appropriate wavelength (e.g., 220 nm or 280 nm).
-
Collect the peak corresponding to the PEGylated peptide and confirm its identity by mass spectrometry.
-
Protocol 4: Characterization of the PEGylated Peptide
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE):
-
Analyze the purified product by SDS-PAGE to visualize the increase in molecular weight compared to the unconjugated peptide.
-
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry:
-
Determine the molecular weight of the PEGylated peptide to confirm the successful conjugation and to assess the degree of PEGylation (mono-, di-, or crosslinked).[2]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Quantitative Data Summary
The following tables provide typical parameters for the PEGylation reaction and expected outcomes. These values may require optimization depending on the specific peptide and PEG linker used.
Table 1: Reaction Conditions for Peptide PEGylation
| Parameter | Recommended Range | Notes |
| PEG Activation | ||
| pH | 5.0 - 6.0 | Optimal for EDC/NHS chemistry.[6] |
| EDC:PEG Molar Ratio | 5:1 to 10:1 | A higher ratio drives the reaction to completion. |
| NHS:PEG Molar Ratio | 2:1 to 5:1 | Stabilizes the activated intermediate. |
| Activation Time | 15 - 30 minutes | At room temperature. |
| Peptide Conjugation | ||
| pH | 7.2 - 8.0 | Efficient reaction with primary amines. |
| PEG:Peptide Molar Ratio | 1:2 (for crosslinking) | Varies based on the desired product (mono-, di-PEGylated, or crosslinked). |
| Reaction Time | 2 - 4 hours (RT) or overnight (4°C) | Longer incubation at lower temperatures can improve yield and reduce side reactions. |
| Quenching | ||
| Quenching Agent | Hydroxylamine-HCl | 10 - 50 mM final concentration. |
| Quenching Time | 15 - 30 minutes | At room temperature. |
Table 2: Characterization of PEGylated Peptides
| Technique | Parameter Measured | Expected Outcome |
| SDS-PAGE | Apparent Molecular Weight | A distinct band shift to a higher molecular weight for the PEGylated peptide compared to the native peptide. |
| MALDI-TOF MS | Molecular Weight and Degree of PEGylation | A mass spectrum showing a peak or a distribution of peaks corresponding to the mass of the peptide plus the mass of the PEG linker(s).[2][7] |
| ¹H NMR | Degree of PEGylation | The ratio of the integral of the PEG methylene protons (~3.6 ppm) to the integral of specific peptide protons can quantify the number of PEG chains per peptide.[4][5] |
Visualizations
Caption: Experimental workflow for peptide PEGylation.
Caption: Reaction scheme for peptide crosslinking with dicarboxylic PEG.
References
- 2. researchgate.net [researchgate.net]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. axispharm.com [axispharm.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Crosslinking with Homobifunctional Carboxy-PEG
Audience: Researchers, scientists, and drug development professionals.
Introduction
Homobifunctional carboxy-polyethylene glycol (PEG) crosslinkers are powerful tools in bioconjugation, enabling the covalent linkage of molecules containing primary amines, such as proteins, peptides, and nanoparticles. These reagents possess two N-hydroxysuccinimide (NHS) ester-activated carboxyl groups at either end of a flexible, hydrophilic PEG spacer. The NHS esters react with primary amines (e.g., the ε-amine of lysine residues or the N-terminal α-amine of polypeptides) in a pH-dependent manner to form stable, covalent amide bonds.[1][2][3]
The incorporation of a PEG spacer offers several advantages over traditional hydrocarbon-based crosslinkers. The PEG chain enhances the water solubility of the crosslinker and the resulting conjugate, reduces the potential for aggregation, and can decrease the immunogenicity of the conjugated molecules.[3][4] Furthermore, the hydrophilic nature of the PEG backbone can improve the accessibility of the reactive groups to the protein surface, potentially leading to higher crosslinking efficiency compared to more hydrophobic crosslinkers.
These application notes provide an overview of the chemistry, applications, and detailed protocols for using homobifunctional carboxy-PEG crosslinkers.
Chemical Reaction and Mechanism
The fundamental reaction involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[5] This reaction is most efficient at a pH range of 7.2 to 8.5.[5] However, a competing reaction, the hydrolysis of the NHS ester, also occurs in aqueous solutions and its rate increases with higher pH.[3] Therefore, careful control of the reaction pH is critical to maximize the yield of the desired conjugate.
References
- 1. NHS-PEG-NHS [nanocs.net]
- 2. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KG [thermofisher.com]
"use of Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)- as a linker in antibody-drug conjugates"
Topic: Use of Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)- as a Linker in Antibody-Drug Conjugates (ADCs)
For: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biopharmaceuticals that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small-molecule drug. The linker, which connects the antibody and the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and efficacy. Polyethylene glycol (PEG) linkers are widely used to enhance the solubility and stability of ADCs. This document provides detailed application notes and protocols for the use of a specific homobifunctional, dicarboxylic acid PEG linker, Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)-, in the development of ADCs.
This linker offers two terminal carboxylic acid groups, allowing for versatile conjugation strategies. Its hydrophilic nature helps to mitigate the aggregation often associated with hydrophobic drug payloads and can improve the overall pharmacokinetic profile of the resulting ADC.
Linker Profile
| Property | Description |
| Chemical Name | Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)- |
| Structure | HOOC-(CH₂)₂-O-(CH₂CH₂O)n-(CH₂)₂-COOH |
| Functional Groups | Two terminal carboxylic acids (-COOH) |
| Type | Homobifunctional, non-cleavable (in this application example) |
| Key Attributes | Hydrophilic, flexible spacer, enables conjugation to amine-containing molecules. |
Application: A Representative Example - Trastuzumab-MMAE Conjugate
To illustrate the application of this dicarboxylic acid PEG linker, we will describe the synthesis and characterization of a hypothetical ADC, Trastuzumab-PEG-MMAE. In this example, the linker is used to conjugate the anti-HER2 antibody, Trastuzumab, to the potent cytotoxic agent, monomethyl auristatin E (MMAE).
Experimental Workflow
The overall workflow for the synthesis and characterization of the Trastuzumab-PEG-MMAE ADC is depicted below.
Application Notes and Protocols for Creating Biocompatible Coatings with Polyethylene Glycol bis(2-carboxyethyl) ether
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Polyethylene glycol bis(2-carboxyethyl) ether, a homobifunctional PEG derivative with carboxyl groups at both termini, is a key reagent for creating biocompatible coatings on a variety of materials. These coatings are essential in biomedical applications to improve the in vivo and in vitro performance of medical devices, drug delivery systems, and tissue engineering scaffolds. The primary advantage of these PEG coatings is their ability to resist nonspecific protein adsorption, which in turn reduces thrombogenicity, inflammation, and the foreign body response.[1][2]
The hydrophilic and flexible nature of the PEG chains creates a steric barrier that prevents proteins and cells from adhering to the underlying substrate.[2] This "stealth" property is crucial for prolonging the circulation time of nanoparticles in drug delivery and for improving the biocompatibility of implants.[3] The terminal carboxyl groups of Polyethylene glycol bis(2-carboxyethyl) ether allow for covalent attachment to surfaces functionalized with primary amines through the formation of stable amide bonds, typically facilitated by carbodiimide chemistry (EDC/NHS).[4] This robust attachment ensures the long-term stability of the biocompatible coating.
Applications of these coatings are widespread and include:
-
Medical Implants: Reducing the risk of rejection and improving the integration of implants such as stents, catheters, and artificial joints.
-
Drug Delivery: Enhancing the systemic circulation time and reducing the immunogenicity of nanoparticle-based drug carriers.[3]
-
Biosensors: Minimizing non-specific binding to sensor surfaces, thereby improving signal-to-noise ratio and assay sensitivity.
-
Tissue Engineering: Creating non-fouling surfaces on scaffolds to better control cell-material interactions and guide tissue regeneration.
Data Presentation: Representative Characteristics of Carboxyl-Terminated PEG Coatings
The following table summarizes representative quantitative data from studies on surfaces modified with carboxyl-terminated PEG derivatives. Note that the specific PEG derivative and substrate may vary between studies, as indicated in the footnotes.
| Parameter | Unmodified Surface | PEG-Coated Surface | Measurement Technique | Substrate & PEG Derivative | Reference |
| Static Water Contact Angle | 98° | 25° | Goniometry | Polyethylene Film, Carboxyl-Terminated PEG | [5] |
| Coating Thickness | N/A | 5.3 ± 0.1 nm | Atomic Force Microscopy (AFM) | Silicon Wafer, Polystyrene-block-poly(ethylene glycol) | [6] |
| BSA Adsorption | High Adsorption | Significantly Reduced | Quartz Crystal Microbalance with Dissipation (QCM-D) | Polyethylene, Monomethoxy-PEG | [1] |
| Fibroblast Adhesion | High Adhesion | Significantly Reduced | Scanning Electron Microscopy (SEM) | Silicon Wafer, Catechol-Anchored PEG | [7] |
Experimental Protocols
Protocol 1: Surface Amination of a Substrate (Example: Glass Coverslips)
This protocol describes the introduction of primary amine groups on a glass surface, which is a prerequisite for the covalent attachment of Polyethylene glycol bis(2-carboxyethyl) ether.
Materials:
-
Glass coverslips
-
Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
Acetone
-
Deionized (DI) water
-
Nitrogen gas stream
-
Oven
Procedure:
-
Cleaning: Immerse the glass coverslips in Piranha solution for 30 minutes to clean and hydroxylate the surface.
-
Rinsing: Thoroughly rinse the coverslips with copious amounts of DI water.
-
Drying: Dry the coverslips with a stream of nitrogen gas and then bake in an oven at 110°C for 30 minutes.
-
Silanization: Immerse the dried coverslips in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature with gentle agitation.
-
Washing: Rinse the coverslips with toluene, followed by acetone, and finally with DI water to remove any unbound APTES.
-
Curing: Dry the aminated coverslips under a nitrogen stream and then cure in an oven at 110°C for 1 hour.
-
Storage: Store the amine-functionalized coverslips in a desiccator until ready for PEGylation.
Protocol 2: Covalent Immobilization of Polyethylene glycol bis(2-carboxyethyl) ether via EDC/NHS Chemistry
This protocol details the activation of the carboxyl groups on the PEG derivative and its subsequent reaction with the aminated surface.
Materials:
-
Amine-functionalized substrate (from Protocol 1)
-
Polyethylene glycol bis(2-carboxyethyl) ether
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.5)
-
Phosphate-buffered saline (PBS) (0.1 M, pH 7.4)
-
DI water
-
Nitrogen gas stream
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of Polyethylene glycol bis(2-carboxyethyl) ether in MES buffer.
-
Prepare fresh 50 mg/mL solutions of EDC and NHS in MES buffer immediately before use.
-
-
Activation of PEG:
-
To the PEG solution, add the EDC solution to a final concentration of 2 mM and the NHS solution to a final concentration of 5 mM.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.
-
-
PEGylation:
-
Place the amine-functionalized substrate in a suitable reaction vessel.
-
Immerse the substrate in the activated PEG solution.
-
Incubate for 2-4 hours at room temperature with gentle agitation.
-
-
Washing:
-
Remove the substrate from the PEG solution and wash thoroughly with PBS to remove any non-covalently bound PEG and reaction byproducts.
-
Rinse with DI water.
-
-
Drying and Storage:
-
Dry the PEG-coated substrate under a stream of nitrogen gas.
-
Store in a clean, dry environment until characterization or use.
-
Visualizations
Caption: Overall experimental workflow for creating and evaluating biocompatible PEG coatings.
Caption: EDC/NHS coupling mechanism for attaching PEG-COOH to an amine-functionalized surface.
Caption: Logical relationship between PEG coating and enhanced biocompatibility.
References
- 1. Plasma proteins adsorption mechanism on polyethylene-grafted poly(ethylene glycol) surface by quartz crystal microbalance with dissipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microstructure and Properties of Poly(ethylene glycol)-Segmented Polyurethane Antifouling Coatings after Immersion in Seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of PEG-functionalized colloidal gold nanoparticles using charged aerosol detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"troubleshooting low conjugation efficiency with Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)-"
Welcome to the technical support center for troubleshooting low conjugation efficiency with Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)-, commonly known as COOH-PEG-COOH or dicarboxylic acid PEG. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind conjugating COOH-PEG-COOH to a biomolecule?
A1: The conjugation of COOH-PEG-COOH to biomolecules, typically proteins or peptides, containing primary amine groups (e.g., lysine residues) is most commonly achieved through a two-step carbodiimide crosslinker chemistry. First, the carboxyl groups of the PEG are activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This activation step forms a semi-stable NHS ester. In the second step, the amine-containing biomolecule is added, and it reacts with the NHS ester to form a stable amide bond, covalently linking the PEG to the biomolecule.
Q2: Why is my conjugation efficiency low?
A2: Low conjugation efficiency can stem from several factors, including suboptimal reaction conditions (pH, temperature, time), inappropriate buffer selection, reagent quality and concentration, and the characteristics of your specific biomolecule. The troubleshooting guides below provide a detailed breakdown of potential causes and solutions.
Q3: What is the optimal pH for the conjugation reaction?
A3: The conjugation process involves two key reactions with different optimal pH ranges. The activation of the carboxyl groups with EDC and NHS is most efficient at a slightly acidic pH of 4.5-7.2.[1][2][3] However, the subsequent reaction of the NHS-activated PEG with primary amines on the biomolecule is most efficient at a slightly alkaline pH of 7-8.[1][2][3] Therefore, a two-step pH adjustment is often recommended for optimal results.
Q4: Can I use any buffer for this reaction?
A4: No, it is critical to use buffers that do not contain primary amines or carboxyl groups, as these will compete with the reaction. Avoid buffers such as Tris and glycine.[1][3] Good choices for the activation step include MES buffer. For the conjugation step, phosphate-buffered saline (PBS) or borate buffers are suitable.[1][3][4]
Q5: How can I confirm that my COOH-PEG-COOH is activated?
A5: While direct real-time monitoring can be complex, successful activation is inferred by the outcome of the conjugation. Characterization of the final conjugate using techniques like SDS-PAGE (to observe a shift in molecular weight), HPLC, or mass spectrometry will confirm if the overall process, including activation, was successful.
Troubleshooting Guides
This section provides a detailed breakdown of common problems, their potential causes, and actionable solutions to improve your conjugation efficiency.
Problem 1: Low or No Conjugation Detected
| Potential Cause | Recommended Solution |
| Incorrect pH | The activation of carboxyl groups with EDC/NHS is most efficient at pH 4.5-7.2, while the reaction with primary amines is optimal at pH 7-8.[1][2][3] Perform a two-step reaction: activate the COOH-PEG-COOH in a non-amine, non-carboxyl buffer (e.g., MES) at pH 5-6, then add your amine-containing molecule and adjust the pH to 7.2-7.5 for the conjugation step.[1][2] |
| Inappropriate Buffer | Buffers containing primary amines (e.g., Tris, glycine) or carboxylates will compete in the reaction, quenching the conjugation.[1][3] Use non-competing buffers such as MES for activation and PBS or Borate buffer for conjugation.[1][3][4] |
| Hydrolysis of NHS Ester | The NHS ester intermediate is susceptible to hydrolysis, especially at higher pH and in aqueous solutions. The half-life of the NHS ester is significantly shorter at higher pH values.[5] Prepare the EDC/NHS activation solution immediately before use and add the amine-containing molecule promptly after the activation step. |
| Inactive Reagents | EDC and NHS are moisture-sensitive. Improper storage can lead to degradation and loss of activity. Store reagents desiccated at the recommended temperature (typically -20°C).[1][4] Allow reagents to equilibrate to room temperature before opening to prevent condensation.[1][4] |
| Suboptimal Reagent Ratios | The molar ratio of EDC and NHS to the carboxyl groups of the PEG is crucial. A significant excess of EDC and NHS is generally recommended. Start with a molar excess and optimize for your specific system. |
| Low Protein Concentration | For proteins at concentrations below 5 mg/mL, a higher molar excess of EDC (e.g., 10-fold) may be required.[6] |
Problem 2: High Polydispersity or Multiple Conjugation Products
| Potential Cause | Recommended Solution |
| Polydispersity of PEG Reagent | The starting COOH-PEG-COOH may have a broad molecular weight distribution, leading to heterogeneous conjugates. Use high-quality, monodisperse PEG reagents if a uniform product is required.[7] |
| Multiple Reactive Sites on Biomolecule | If your biomolecule has multiple primary amines (e.g., several lysine residues), you may get a mixture of PEGylated species. Consider site-specific conjugation strategies if a single, well-defined conjugate is necessary. |
| Cross-linking | If using a homobifunctional COOH-PEG-COOH, there is a risk of cross-linking between biomolecules. Control the stoichiometry of the reactants carefully. Using a molar excess of the PEG reagent relative to the biomolecule can help minimize cross-linking. |
Experimental Protocols
General Two-Step Protocol for COOH-PEG-COOH Conjugation to a Protein
This protocol provides a general guideline. Optimization of reagent concentrations, reaction times, and temperature may be necessary for your specific application.
Materials:
-
COOH-PEG-COOH
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Amine-containing protein
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[2]
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation:
-
Allow all reagents to warm to room temperature before opening the vials to prevent moisture condensation.[1][4]
-
Prepare a stock solution of COOH-PEG-COOH in anhydrous DMF or DMSO.
-
Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or anhydrous DMF/DMSO immediately before use.
-
-
Activation of COOH-PEG-COOH:
-
Dissolve the COOH-PEG-COOH in Activation Buffer.
-
Add the EDC and NHS/Sulfo-NHS solutions to the PEG solution. A typical starting point is a 2-5 fold molar excess of EDC and NHS over the carboxyl groups of the PEG.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.[1]
-
-
Conjugation to the Protein:
-
Dissolve the amine-containing protein in Conjugation Buffer.
-
Add the activated PEG solution to the protein solution. For best results, you can raise the pH of the reaction mixture to 7.2-7.5 immediately before adding the protein.[1][2]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to stop the reaction by hydrolyzing any unreacted NHS esters. A final concentration of 10-50 mM is typically sufficient. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove unreacted PEG and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Activation pH | 4.5 - 7.2 | Optimal efficiency for EDC/NHS activation of carboxyl groups.[1][2][3] |
| Conjugation pH | 7.0 - 8.0 | Optimal for the reaction of NHS esters with primary amines.[1][2][3] |
| EDC Molar Excess (to COOH) | 2 - 10 fold | Higher excess may be needed for dilute protein solutions.[6] |
| NHS/Sulfo-NHS Molar Excess (to COOH) | 2 - 5 fold | |
| Activation Time | 15 - 30 minutes | At room temperature. |
| Conjugation Time | 2 hours to overnight | At room temperature or 4°C. |
Visualizations
Caption: Experimental workflow for COOH-PEG-COOH conjugation.
Caption: Troubleshooting logic for low conjugation efficiency.
References
- 1. broadpharm.com [broadpharm.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. axispharm.com [axispharm.com]
- 5. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creativepegworks.com [creativepegworks.com]
Technical Support Center: Optimizing Reaction Conditions for Polyethylene Glycol bis(2-carboxyethyl) ether Coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling of Polyethylene glycol bis(2-carboxyethyl) ether.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling reaction of Polyethylene glycol bis(2-carboxyethyl) ether with amine-containing molecules using EDC/NHS chemistry.
Q1: Why is my coupling efficiency low?
Low coupling efficiency can result from several factors. The primary suspects are suboptimal reaction conditions, reagent degradation, or issues with your starting materials. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Verify Reagent Quality:
-
EDC and NHS: These reagents are moisture-sensitive. Ensure they are stored in a desiccator and that vials are equilibrated to room temperature before opening to prevent condensation.[1] Use freshly prepared solutions of EDC and NHS for best results.[2]
-
PEG bis(2-carboxyethyl) ether: Confirm the purity and integrity of your PEG derivative.
-
-
Optimize Reaction pH:
-
The activation of the carboxyl groups on the PEG with EDC/NHS is most efficient at a pH of 4.5-6.0.[2]
-
The subsequent reaction of the NHS-activated PEG with primary amines is most efficient at a pH of 7.0-8.5.[2][3]
-
A two-step pH adjustment can improve efficiency. Perform the activation step in a buffer like MES at pH 4.7-6.0, then raise the pH to 7.2-7.5 before adding your amine-containing molecule.[2]
-
-
Check Buffer Composition:
-
Review Stoichiometry:
-
An excess of EDC and NHS over the PEG's carboxylic acid groups is typically used for the activation step. A molar ratio of 2-5 equivalents of EDC/NHS to each carboxyl group is a good starting point.
-
The molar ratio of the activated PEG to the amine-containing molecule should be optimized for your specific application.
-
Q2: I am observing significant cross-linking and aggregation of my product. What can I do?
Cross-linking is a common issue with bifunctional reagents like Polyethylene glycol bis(2-carboxyethyl) ether.
Mitigation Strategies:
-
Control Stoichiometry: Carefully control the molar ratio of your reactants. A high concentration of the bifunctional PEG relative to the molecule it is being coupled to can increase the likelihood of cross-linking.
-
Reaction Conditions: Lowering the reaction temperature may help to control the reaction rate and reduce unwanted side reactions.
-
Purification: Employ size exclusion chromatography (SEC) or other suitable purification methods to separate the desired product from aggregates and unreacted starting materials.[4]
Q3: How can I confirm that the coupling reaction was successful?
Several analytical techniques can be used to characterize the reaction products and confirm successful conjugation.
-
HPLC: High-performance liquid chromatography, particularly size-exclusion (SEC) and reversed-phase (RP-HPLC), can be used to separate the PEGylated product from the starting materials.[5]
-
Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the conjugate, providing direct evidence of successful PEGylation.[5]
-
NMR Spectroscopy: Nuclear magnetic resonance spectroscopy can provide detailed structural information about the conjugate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for EDC/NHS coupling of Polyethylene glycol bis(2-carboxyethyl) ether?
The optimal pH is a two-stage process. The activation of the carboxyl groups with EDC and NHS is most efficient in a slightly acidic environment (pH 4.5-6.0). The subsequent reaction with primary amines is favored at a neutral to slightly basic pH (7.0-8.5).[2][3] A common strategy is to perform the activation in a buffer such as MES at pH 5-6, and then adjust the pH to 7.2-7.5 before adding the amine-containing molecule.[2]
Q2: What are the best buffers to use for this reaction?
For the activation step, a non-amine, non-carboxylate buffer like MES is recommended. For the coupling step, phosphate, borate, or HEPES buffers are suitable. Avoid buffers containing primary amines like Tris or glycine, as they will compete in the reaction.[1][2]
Q3: How can I minimize hydrolysis of the NHS-activated PEG?
Hydrolysis of the NHS ester is a major competing reaction that reduces coupling efficiency. The rate of hydrolysis increases with pH.[1][6] To minimize hydrolysis, perform the coupling step as soon as possible after the activation step. Working at a lower temperature can also help to slow down the rate of hydrolysis.
Q4: What are the recommended storage conditions for EDC, NHS, and the PEG reagent?
EDC and NHS are moisture-sensitive and should be stored at -20°C in a desiccator.[1] Allow the vials to warm to room temperature before opening to prevent moisture condensation.[1] Polyethylene glycol bis(2-carboxyethyl) ether should also be stored under dry conditions.
Quantitative Data Summary
While specific quantitative data is highly dependent on the specific molecules being coupled, the following table summarizes general recommendations for optimizing the reaction conditions.
| Parameter | Recommended Condition | Rationale |
| Activation pH | 4.5 - 6.0 | Optimizes the formation of the NHS-ester intermediate.[2] |
| Coupling pH | 7.0 - 8.5 | Facilitates the reaction of the NHS-ester with primary amines.[2][3] |
| Buffers | Activation: MESCoupling: Phosphate, Borate, HEPES | Avoids competing reactions from amine or carboxylate groups in the buffer.[1][2] |
| Temperature | 4°C to Room Temperature | Lower temperatures can help to control the reaction rate and minimize side reactions and hydrolysis. |
| EDC:NHS:Carboxyl Ratio | 2-5 : 2-5 : 1 (molar ratio) | A molar excess of activating agents drives the formation of the NHS-ester. |
Experimental Protocols
Protocol: EDC/NHS Coupling of Polyethylene glycol bis(2-carboxyethyl) ether to an Amine-Containing Molecule
This protocol provides a general procedure. The amounts and concentrations should be optimized for your specific application.
Materials:
-
Polyethylene glycol bis(2-carboxyethyl) ether
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Amine-containing molecule
-
Activation Buffer: 0.1 M MES, pH 5.5
-
Coupling Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
Procedure:
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature before opening the vials.
-
Prepare a stock solution of Polyethylene glycol bis(2-carboxyethyl) ether in the Activation Buffer.
-
Immediately before use, prepare stock solutions of EDC and NHS in anhydrous DMSO or DMF.
-
-
Activation of PEG:
-
To the solution of Polyethylene glycol bis(2-carboxyethyl) ether, add the EDC and NHS stock solutions. The final molar ratio should be optimized, but a starting point of a 2 to 5-fold molar excess of EDC and NHS over the carboxyl groups of the PEG is recommended.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
pH Adjustment (Optional but Recommended):
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer.
-
-
Coupling to Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Add the solution of the amine-containing molecule to the activated PEG solution. The molar ratio of PEG to the amine-containing molecule should be optimized based on the desired degree of conjugation.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to quench any unreacted NHS-activated PEG.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as dialysis, size exclusion chromatography, or other chromatographic techniques to remove unreacted reagents and byproducts.
-
Visualizations
Caption: Experimental workflow for PEG bis(2-carboxyethyl) ether coupling.
Caption: Troubleshooting flowchart for low coupling efficiency.
Caption: Factors influencing coupling efficiency.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]
- 4. Purification of pegylated proteins. | Semantic Scholar [semanticscholar.org]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-(2-carboxyethoxy)- Amine Conjugation
This guide is intended for researchers, scientists, and drug development professionals working with the conjugation of bifunctional, carboxyl-terminated polyethylene glycol (PEG-diacid) to amine-containing molecules. Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to help navigate common challenges and side reactions associated with this process.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of reacting a dicarboxy-PEG with an amine? A1: The primary goal is to form stable amide bonds between the two carboxyl ends of the PEG and the primary amine groups on the target molecule(s). This is often used to create crosslinked hydrogels, link two different molecules together with a flexible PEG spacer, or to functionalize surfaces.
Q2: What are the most common coupling agents for this reaction? A2: Carbodiimides are the most common coupling agents. These include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and N,N'-Dicyclohexylcarbodiimide (DCC).[1] To improve efficiency and reduce side reactions, these are often used in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][3]
Q3: Why is a two-step reaction (activation followed by conjugation) often recommended? A3: A two-step process, where the dicarboxy-PEG is first activated with EDC and NHS, allows for better control over the reaction.[2][3] The resulting NHS-activated PEG is more stable than the initial O-acylisourea intermediate, which is prone to rapid hydrolysis.[3] This separation of steps also prevents unwanted modifications to the amine-containing molecule by EDC.[2]
Q4: What is the optimal pH for the reaction? A4: The reaction involves two distinct pH optima. The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH of 4.5-7.2.[2][4][5] The subsequent reaction of the NHS-activated PEG with the primary amine is most efficient at a neutral to slightly basic pH of 7.0-8.5.[1][6][7][8]
Q5: What causes the formation of a white precipitate during the reaction? A5: If you are using DCC, the white precipitate is the N,N'-dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents.[9] If using the water-soluble EDC, a precipitate could be the N-acylurea byproduct, which can form as a side reaction, particularly with carboxyl groups in hydrophobic environments.[2]
Q6: How can I monitor the progress of my reaction? A6: Reaction progress can be monitored using techniques like High-Performance Liquid Chromatography (HPLC), particularly Size Exclusion Chromatography (SEC) to observe the increase in molecular weight of the conjugate.[10] Thin-Layer Chromatography (TLC) can also be used, though resolving the PEGylated product from the starting PEG can be challenging.[11][12][13] Mass Spectrometry (MS) provides detailed information on the mass of the products, confirming conjugation.[10]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Conjugated Product | 1. Hydrolysis of Activated PEG: The NHS-ester is moisture-sensitive and can hydrolyze back to the carboxylic acid, especially at high pH.[8][14][15] 2. Inactive Reagents: EDC or NHS may have degraded due to improper storage (exposure to moisture). 3. Incorrect pH: The pH for either the activation or conjugation step is outside the optimal range.[4][14] 4. Competing Nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine) which compete with the target amine.[8] | 1. Use freshly prepared solutions of activated PEG. Avoid preparing stock solutions for long-term storage.[8] Perform the reaction promptly after activation. 2. Store reagents desiccated at -20°C and equilibrate to room temperature before opening to prevent condensation.[8] 3. For the two-step method, perform activation at pH 5-6 and the amine coupling at pH 7.2-7.5.[2][4] 4. Use non-amine-containing buffers such as PBS, MES, or borate buffer.[4][8] |
| Formation of Insoluble Precipitate | 1. DCC Byproduct: If using DCC, the precipitate is likely the insoluble dicyclohexylurea (DCU) byproduct.[9] 2. N-Acylisourea Byproduct: An EDC-mediated side reaction can form an insoluble N-acylurea.[2] 3. Cross-linking: High concentrations of dicarboxy-PEG and a multi-amine molecule can lead to extensive intermolecular cross-linking and hydrogel formation/precipitation.[16][17] | 1. The DCU precipitate can be removed by filtration. For solid-phase synthesis, use DIC, which forms a more soluble urea byproduct.[9] 2. Add NHS to the EDC activation step. This converts the unstable O-acylisourea intermediate to a more stable NHS-ester, minimizing the N-acylurea side reaction.[3][16] 3. Work in dilute conditions. Control stoichiometry carefully, for instance by using a molar excess of the amine-containing molecule if only mono-substitution is desired, or a 1:2 molar ratio for di-substitution. |
| Product is a Mix of Mono- and Di-substituted PEG | 1. Incorrect Stoichiometry: The molar ratio of dicarboxy-PEG to the amine-containing molecule was not optimized.[18] 2. Insufficient Reaction Time: The reaction may not have gone to completion. | 1. Carefully control the molar ratio of reactants. To favor di-substitution, use a molar ratio of approximately 1:2.2 (PEG-diacid to mono-amine molecule) to drive the reaction to completion. For mono-substitution, use an excess of the PEG-diacid. 2. Increase the reaction time. Monitor the reaction by HPLC or MS to determine when it has reached completion.[11][12] |
| Final Product Contains Unreacted Starting Material | 1. Incomplete Reaction: See "Low or No Yield" section. 2. Inefficient Purification: The purification method is not adequate to separate the product from unreacted starting materials. | 1. Re-evaluate reaction conditions (pH, stoichiometry, reagent activity). 2. Use a purification method with appropriate resolution. Size Exclusion Chromatography (SEC) is effective for separating molecules of different sizes. Dialysis or ultrafiltration can also be used to remove smaller unreacted molecules.[8][19] |
Key Reaction Parameters & Data
Table 1: Optimal pH Conditions for Two-Step EDC/NHS Coupling
| Reaction Step | Reagents | Optimal pH Range | Rationale |
| Activation | Dicarboxy-PEG, EDC, NHS | 4.5 - 7.2[2][5] | Maximizes the formation of the amine-reactive O-acylisourea intermediate and its subsequent conversion to the more stable NHS-ester.[3][16] |
| Conjugation | NHS-activated PEG, Amine | 7.0 - 8.5[6][7][8] | At this pH, primary amines are sufficiently deprotonated to be effective nucleophiles, while minimizing the rate of hydrolysis of the NHS-ester.[6][14] |
Table 2: Recommended Molar Ratios and Reaction Times
| Desired Product | Reactant Ratio (PEG-Diacid : Amine) | Coupling Reagent Ratio (Carboxyl : EDC : NHS) | Typical Reaction Time | Notes |
| Di-Amide Product | ~ 1 : 2.2 | 1 : 1.5 : 1.5 (per carboxyl group) | 2 - 24 hours[7][12] | A slight excess of the amine can help drive the reaction to completion. Reaction time is substrate-dependent. |
| Mono-Amide Product | > 2 : 1 | 1 : 1.5 : 1.5 (per carboxyl group) | 2 - 4 hours | A large excess of PEG-diacid favors mono-substitution. |
| Crosslinked Network | Varies | 1 : 1.5 : 1.5 (per carboxyl group) | Minutes to hours | Depends on reactant concentrations and the number of amine groups per molecule. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Activation and Amine Conjugation
This protocol is a general guideline for conjugating an amine-containing molecule to both ends of a dicarboxy-PEG.
Materials:
-
Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)- (PEG-diacid)
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0[2]
-
Conjugation Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.5[4][8]
-
Quenching Buffer: 1 M Tris-HCl or 1 M hydroxylamine, pH 8.0[2][4]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis equipment for purification[8]
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and NHS vials to room temperature before opening to prevent moisture condensation.[4][8]
-
Dissolve the PEG-diacid in Activation Buffer. If solubility is an issue, dissolve it first in a minimal amount of DMF or DMSO and then add the buffer.
-
Dissolve the amine-containing molecule in the Conjugation Buffer.
-
-
Activation of Dicarboxy-PEG:
-
Conjugation to Amine:
-
Immediately add the activated PEG-diacid solution to the solution of the amine-containing molecule.
-
Alternatively, the pH of the activated PEG solution can be raised to 7.2-7.5 before adding the amine.[4][5]
-
Ensure the final molar ratio of PEG-diacid to the amine molecule is appropriate for your desired outcome (e.g., 1:2.2 for di-substitution).
-
Allow the mixture to react for 2 hours at room temperature or overnight at 4°C, with gentle stirring.[7]
-
-
Quenching the Reaction:
-
Stop the reaction by adding Quenching Buffer to a final concentration of 10-50 mM.[2] This will hydrolyze any unreacted NHS-esters.
-
Incubate for 15-30 minutes.
-
-
Purification:
Protocol 2: Product Analysis
-
Size Exclusion Chromatography (SEC): Use SEC-HPLC to analyze the molecular weight distribution of the product. A successful conjugation will show a peak at a higher molecular weight compared to the starting PEG-diacid, with a reduction or absence of the starting material peaks.
-
Mass Spectrometry: Use MALDI-TOF MS to confirm the precise mass of the conjugated product, verifying the number of amine molecules attached per PEG chain.
-
NMR Spectroscopy: ¹H-NMR can be used to confirm the formation of the amide bond by observing the appearance of new characteristic peaks and the disappearance of signals from the terminal groups of the starting materials.
Reaction Mechanisms & Workflows (Visualized)
Below are diagrams generated using DOT language to illustrate key pathways and procedures.
Caption: Main reaction pathway for di-amide formation and key side reactions.
Caption: General experimental workflow for dicarboxy-PEG and amine conjugation.
Caption: A logical troubleshooting guide for common experimental issues.
References
- 1. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. broadpharm.com [broadpharm.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]
- 7. NHS-PEG-NHS [nanocs.net]
- 8. broadpharm.com [broadpharm.com]
- 9. peptide.com [peptide.com]
- 10. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 11. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimization of peg activation chemistry for efficient bioconjugation under alkaline conditions | Poster Board #491 - American Chemical Society [acs.digitellinc.com]
- 16. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PEG-diacrylate/hyaluronic acid semi-interpenetrating network compositions for 3D cell spreading and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In situ growth of a stoichiometric PEG-like conjugate at a protein's N-terminus with significantly improved pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Purification of Dicarboxy-PEGylated Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of proteins modified with dicarboxy-PEG.
Frequently Asked Questions (FAQs)
1. What are the main challenges in purifying dicarboxy-PEGylated proteins compared to those with traditional methoxy-PEG?
The primary challenge arises from the introduction of additional negative charges by the two carboxyl groups on the dicarboxy-PEG molecule. This significantly alters the protein's overall surface charge and isoelectric point (pI), impacting its behavior in ion-exchange chromatography (IEX). While methoxy-PEG is neutral and primarily adds size and shields charges, dicarboxy-PEG adds both size and a strong negative charge, which can lead to more complex separation profiles.
2. Which chromatographic techniques are most suitable for purifying dicarboxy-PEGylated proteins?
A multi-step chromatographic approach is typically necessary for purifying dicarboxy-PEGylated proteins to achieve high purity. The most common techniques include:
-
Ion-Exchange Chromatography (IEX): This is a powerful technique for separating PEGylated species based on differences in their surface charge.[1][2] Given the negative charge of dicarboxy-PEG, Anion Exchange Chromatography (AEX) is particularly effective.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. PEGylation can alter a protein's hydrophobicity, allowing for the separation of PEGylated and un-PEGylated forms.[3]
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. Since PEGylation significantly increases the size of the protein, SEC is effective for removing unreacted PEG and other small-molecule impurities.[4]
3. How does dicarboxy-PEGylation affect the protein's isoelectric point (pI)?
The covalent attachment of dicarboxy-PEG, with its two carboxyl groups, will lower the isoelectric point (pI) of the target protein. This is because the carboxyl groups are negatively charged at neutral pH, increasing the overall negative charge of the protein conjugate. The extent of the pI shift will depend on the number of dicarboxy-PEG molecules attached to the protein.
4. What are the common impurities in a dicarboxy-PEGylation reaction mixture?
A typical dicarboxy-PEGylation reaction mixture can contain a heterogeneous mix of products and reactants, including:
-
Unmodified Protein: The starting protein that did not react with the dicarboxy-PEG.
-
Mono-, Di-, and Multi-PEGylated Protein: The target protein with one, two, or more dicarboxy-PEG molecules attached.
-
Positional Isomers: Proteins with the same number of dicarboxy-PEG molecules attached but at different sites on the protein surface.
-
Unreacted Dicarboxy-PEG: Excess dicarboxy-PEG reagent from the reaction.
-
Hydrolyzed PEG: Dicarboxy-PEG that has been hydrolyzed during the reaction.
-
Aggregates: Protein aggregates that may form during the reaction or subsequent handling.
Troubleshooting Guides
Ion-Exchange Chromatography (IEX)
| Problem | Possible Cause | Recommended Solution |
| Protein does not bind to the anion exchange column | The pH of the buffer is below the pI of the dicarboxy-PEGylated protein. | Increase the pH of the binding buffer to at least 1-2 units above the theoretical pI of the conjugate. The dicarboxy-PEG will significantly lower the pI. |
| The ionic strength of the binding buffer is too high. | Decrease the salt concentration (e.g., NaCl) in the binding buffer to allow for electrostatic interaction with the resin. | |
| Poor resolution between different PEGylated species | The salt gradient is too steep. | Use a shallower salt gradient during elution to improve the separation of species with small charge differences. |
| The wrong type of IEX resin is being used. | For high resolution, use a resin with a small bead size and uniform particle distribution. Consider a strong anion exchanger (Q-type) for a wide pH working range. | |
| Protein elutes in the flow-through of a cation exchange column | The dicarboxy-PEG has made the overall charge of the protein negative at the operating pH. | Switch to an anion exchange resin (e.g., Q-sepharose, DEAE-sepharose). Cation exchange is generally not suitable for dicarboxy-PEGylated proteins unless the native protein is highly basic. |
| Multiple peaks observed for a single PEGylated species | Presence of positional isomers with slightly different charge distributions. | This is a significant challenge. Try optimizing the elution gradient to be very shallow. Analytical IEX or HIC may be needed to confirm isomer presence. Preparative separation can be very difficult. |
Hydrophobic Interaction Chromatography (HIC)
| Problem | Possible Cause | Recommended Solution |
| Protein precipitates upon addition of high salt buffer | The high salt concentration required for binding is causing the protein to aggregate and precipitate. | Screen different types of salts (e.g., ammonium sulfate, sodium chloride, sodium sulfate) and lower the starting salt concentration. |
| The protein is not stable at the chosen pH. | Optimize the pH of the buffers to ensure protein stability while maintaining hydrophobic interactions. | |
| Poor separation of PEGylated and un-PEGylated protein | The hydrophobicity difference is not sufficient for separation with the chosen resin. | Screen different HIC resins with varying degrees of hydrophobicity (e.g., Butyl, Phenyl, Octyl). |
| The salt gradient is not optimal. | Adjust the slope and range of the decreasing salt gradient during elution. |
Size-Exclusion Chromatography (SEC)
| Problem | Possible Cause | Recommended Solution |
| Co-elution of PEGylated protein and aggregates | The aggregates are too large to be effectively separated from the desired product. | Optimize the SEC column to have a fractionation range that can resolve the high molecular weight species. A pre-SEC step of IEX or HIC can remove aggregates. |
| Dilution of the purified sample | SEC is inherently a dilution technique. | Pool the fractions containing the purified protein and concentrate using ultrafiltration. |
| Poor resolution between mono- and di-PEGylated species | The size difference between the species is not large enough for the SEC column to resolve. | SEC is generally not ideal for separating different degrees of PEGylation unless the PEG size is very large. Use IEX for this purpose. |
Experimental Protocols
Anion Exchange Chromatography (AEX) for Purification of Dicarboxy-PEGylated Protein
This protocol assumes the dicarboxy-PEGylated protein has a net negative charge at the operating pH.
Materials:
-
Equilibration/Binding Buffer (Buffer A): 20 mM Tris-HCl, pH 8.0
-
Elution Buffer (Buffer B): 20 mM Tris-HCl, 1 M NaCl, pH 8.0
-
AEX Column: Q-Sepharose Fast Flow (or similar strong anion exchanger)
-
Chromatography System: FPLC or HPLC system
Method:
-
Sample Preparation: Exchange the buffer of the dicarboxy-PEGylation reaction mixture into Buffer A using dialysis or a desalting column.
-
Column Equilibration: Equilibrate the AEX column with at least 5 column volumes (CV) of Buffer A until the conductivity and pH are stable.
-
Sample Loading: Load the prepared sample onto the equilibrated column at a low flow rate to ensure efficient binding.
-
Washing: Wash the column with 5-10 CV of Buffer A to remove any unbound impurities.
-
Elution: Elute the bound proteins using a linear gradient of 0-100% Buffer B over 20 CV. The un-PEGylated protein is expected to elute first, followed by the mono-, di-, and multi-dicarboxy-PEGylated species in order of increasing PEGylation.
-
Fraction Collection: Collect fractions throughout the elution and analyze them by SDS-PAGE and/or RP-HPLC to identify the fractions containing the desired purified dicarboxy-PEGylated protein.
Hydrophobic Interaction Chromatography (HIC) for Polishing
This protocol can be used as a polishing step after IEX to remove remaining impurities.
Materials:
-
Binding Buffer (Buffer A): 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Elution Buffer (Buffer B): 20 mM Sodium Phosphate, pH 7.0
-
HIC Column: Phenyl Sepharose (or similar HIC resin)
-
Chromatography System: FPLC or HPLC system
Method:
-
Sample Preparation: Pool the fractions from the IEX containing the dicarboxy-PEGylated protein. Add ammonium sulfate to a final concentration of 1.5 M.
-
Column Equilibration: Equilibrate the HIC column with at least 5 CV of Buffer A.
-
Sample Loading: Load the sample onto the equilibrated column.
-
Washing: Wash the column with 5 CV of Buffer A.
-
Elution: Elute the bound protein with a linear gradient of 0-100% Buffer B over 10-20 CV.
-
Fraction Collection: Collect and analyze fractions to identify the purified product.
Data Presentation
Table 1: Illustrative Purification Summary for a Dicarboxy-PEGylated Protein
| Purification Step | Total Protein (mg) | Purity (%) | Yield (%) |
| Crude Reaction Mixture | 100 | 30 | 100 |
| Anion Exchange Chromatography | 25 | 90 | 25 |
| Hydrophobic Interaction Chromatography | 20 | >98 | 20 |
Note: The values in this table are for illustrative purposes and will vary depending on the specific protein, dicarboxy-PEG reagent, and reaction conditions.
Visualizations
Caption: A typical experimental workflow for the purification and analysis of dicarboxy-PEGylated proteins.
Caption: A troubleshooting decision tree for poor resolution in Anion Exchange Chromatography (AEX).
References
- 1. Protein purification by IE-chromatography [reachdevices.com]
- 2. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
"common pitfalls in using homobifunctional carboxy-PEG for crosslinking"
Welcome to the technical support center for homobifunctional carboxy-PEG crosslinking. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My crosslinking efficiency is very low, or the reaction is not working at all.
Possible Cause 1: Hydrolysis of the NHS Ester Homobifunctional carboxy-PEG reagents are often activated with N-hydroxysuccinimide (NHS) esters, which are highly susceptible to hydrolysis in aqueous solutions. This hydrolysis reaction competes with the desired amine coupling reaction, reducing your crosslinking efficiency.[1][2][3]
Troubleshooting Steps:
-
pH Control: Maintain the reaction pH between 7.0 and 8.5. The optimal range is typically 8.3-8.5, but be aware that the rate of hydrolysis increases with higher pH.[1][2][3]
-
Reagent Preparation: Prepare the PEG-NHS ester solution immediately before use. Do not create stock solutions for storage, as the NHS ester moiety readily hydrolyzes.[4][5][6]
-
Temperature: Perform the reaction on ice or at 4°C to slow down the rate of hydrolysis.[3] Incubating on ice for two hours or at room temperature for 30-60 minutes are common starting points.[4][5][6]
-
Moisture Sensitivity: These reagents are moisture-sensitive. Always allow the vial to equilibrate to room temperature before opening to prevent condensation.[4][5][6][7] Store at -20°C with a desiccant.[4][5][6][7]
Possible Cause 2: Incompatible Buffer Components The presence of primary amines in your reaction buffer will compete with your target molecule for reaction with the NHS ester.
Troubleshooting Steps:
-
Amine-Free Buffers: Avoid buffers containing primary amines, such as Tris or glycine.[4][5][6]
-
Recommended Buffers: Use buffers like phosphate-buffered saline (PBS), HEPES, or borate buffers.[3]
-
Sample Preparation: If your sample is in an incompatible buffer, perform a buffer exchange using dialysis or desalting columns before starting the crosslinking reaction.[4]
Possible Cause 3: Suboptimal Reagent Concentration The concentration of both the PEG crosslinker and the target molecule can significantly impact the reaction outcome.
Troubleshooting Steps:
-
Molar Excess: For dilute protein solutions, a greater molar excess of the PEG-NHS ester is required to achieve the desired level of conjugation.[4] A common starting point for labeling 1-10 mg/mL of an antibody is a 20-fold molar excess of the PEG linker.[4][5]
-
Optimization: Adjust the molar ratio of the PEG-NHS ester to your protein to find the optimal level of incorporation for your specific application.[4]
FAQ 2: I am observing significant protein aggregation or precipitation during my crosslinking reaction.
Possible Cause 1: High Degree of Crosslinking Using a high concentration of a homobifunctional crosslinker can lead to the formation of large, insoluble intermolecular crosslinked complexes.
Troubleshooting Steps:
-
Reduce Molar Excess: Lower the molar ratio of the PEG crosslinker to your target molecule.
-
Reaction Time: Shorten the incubation time to reduce the extent of the reaction.
-
Protein Concentration: Adjusting the protein concentration can influence whether intramolecular or intermolecular crosslinking is favored.
Possible Cause 2: Solvent Effects Many PEG-NHS esters are not readily soluble in aqueous buffers and must first be dissolved in an organic solvent like DMSO or DMF.
Troubleshooting Steps:
-
Limit Organic Solvent: Ensure the final concentration of the organic solvent in the reaction mixture does not exceed a level that would cause your protein to precipitate (typically <10%).[7]
-
Solubility: If the PEG reagent itself is precipitating, consider a PEG derivative with higher aqueous solubility, such as a Sulfo-NHS ester.[3]
FAQ 3: How can I control the extent of PEGylation and the final product distribution?
Possible Cause: Lack of Reaction Control The reaction conditions directly influence the number of PEG chains attached to each molecule and the overall heterogeneity of the product.
Troubleshooting Steps:
-
Stoichiometry: Carefully control the molar ratio of the PEG crosslinker to the target molecule. This is a primary determinant of the degree of PEGylation.
-
pH Adjustment: Performing the reaction at a lower pH (e.g., pH 7.2) can slow down the reaction rate, offering more control, though it may require longer reaction times.
-
Quenching: Stop the reaction at a specific time point by adding a quenching buffer containing primary amines, such as Tris or glycine.[3] This will consume any unreacted NHS esters.
-
Purification: After quenching, remove unreacted PEG crosslinker and byproducts using dialysis or gel filtration to ensure a cleaner final product.[4][5]
Data Summary
For researchers needing to fine-tune their reaction conditions, the stability of the NHS ester is a critical parameter. The table below summarizes the half-life of NHS esters under different pH and temperature conditions.
| pH | Temperature | Half-life of NHS-ester |
| 7.0 | 0°C | 4-5 hours[3] |
| 8.6 | 4°C | 10 minutes[3] |
Table 1: Stability of NHS-esters in aqueous solution.
Experimental Protocols
Protocol 1: General Procedure for Protein Crosslinking with Homobifunctional Carboxy-PEG-NHS Ester
-
Sample Preparation:
-
PEG-NHS Ester Preparation:
-
Crosslinking Reaction:
-
Calculate the volume of the 10 mM PEG-NHS ester solution needed to achieve the desired molar excess (e.g., a 20-fold molar excess is a common starting point).[5][6]
-
Add the calculated volume of the PEG solution to the protein solution while gently stirring. Ensure the final volume of the organic solvent is less than 10% of the total reaction volume.[4][5]
-
Incubate the reaction. Common conditions are 2 hours on ice or 30-60 minutes at room temperature.[4][5][6]
-
-
Quenching and Purification:
-
Storage:
Visual Guides
Workflow for Troubleshooting Low Crosslinking Efficiency
This diagram outlines a logical flow for diagnosing and resolving issues related to low reaction yield.
Caption: Troubleshooting workflow for low crosslinking efficiency.
Reaction Scheme: Amine Coupling vs. Hydrolysis
This diagram illustrates the primary reaction pathway for crosslinking and the competing hydrolysis side reaction.
Caption: Competing reaction pathways for PEG-NHS esters.
References
- 1. precisepeg.com [precisepeg.com]
- 2. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. broadpharm.com [broadpharm.com]
- 5. confluore.com [confluore.com]
- 6. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Purity Assessment of Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)-
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)-, hereafter referred to as PEG-dicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the typical expected purity of PEG-dicarboxylic acid?
A1: The expected purity can vary depending on the synthesis and purification methods. High-purity grades for pharmaceutical applications should have a degree of dicarboxylation greater than 95%. The remaining percentage may consist of mono-functionalized and non-functionalized PEG.
Q2: What are the common impurities in PEG-dicarboxylic acid?
A2: Common impurities can be categorized as follows:
-
Starting Materials and Intermediates: Unreacted PEG (HO-PEG-OH) and mono-carboxylated PEG (HOOC-PEG-OH).
-
Byproducts of Synthesis: Small molecules from the carboxylation reaction. Depending on the synthetic route, traces of catalysts or oxidizing agents may be present.[1]
-
Degradation Products: PEGs can degrade to form impurities such as formaldehyde, acetaldehyde, formic acid, and acetic acid.[2][3] The presence of water, oxygen, and trace metals can accelerate the formation of these impurities.[3]
-
Residual Solvents: Organic solvents used during synthesis and purification.
-
Polymer-related Impurities: Ethylene glycol and diethylene glycol can be present from the initial PEG polymerization process.[4]
Q3: Which analytical techniques are recommended for purity assessment?
A3: A combination of techniques is recommended for a comprehensive purity assessment. The most common and effective methods include:
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To confirm the chemical structure and determine the degree of carboxylation.
-
Gel Permeation/Size Exclusion Chromatography (GPC/SEC): To determine the molecular weight, molecular weight distribution (polydispersity index, PDI), and to detect polymer aggregates or fragments.[5][6][7]
-
High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC, to separate and quantify non-functionalized and mono-functionalized PEG from the desired di-functionalized product.[8]
-
Titration: A straightforward method to quantify the total carboxylic acid content.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups (e.g., C=O of the carboxylic acid).
Troubleshooting Guide
Q1: My ¹H NMR spectrum shows a low degree of carboxylation. What could be the issue?
A1:
-
Incomplete Reaction: The carboxylation reaction may not have gone to completion. Consider optimizing reaction time, temperature, or reagent stoichiometry.
-
Moisture: The presence of moisture can interfere with many carboxylation reactions. Ensure all reagents and solvents are anhydrous.
-
Reagent Degradation: The carboxylating agent may have degraded. Use fresh or properly stored reagents.
-
Inaccurate Integration: Ensure correct integration of the relevant peaks in the ¹H NMR spectrum. The methylene protons adjacent to the ester/ether linkage and the terminal methylene protons of the starting PEG should be compared.
Q2: I see a significant peak corresponding to the starting PEG-diol in my HPLC or GPC chromatogram. How can I resolve this?
A2:
-
Purification Issues: The purification method (e.g., dialysis, column chromatography, or precipitation) may not be effective in removing the unreacted starting material.
-
Ion-exchange chromatography can be an effective method to separate the dicarboxylic acid product from the neutral PEG-diol.
-
Reaction Stoichiometry: An insufficient amount of the carboxylating agent was used. Consider increasing the molar excess of the reagent in the synthesis.
Q3: My GPC/SEC results show a broad molecular weight distribution (high PDI) or multiple peaks. What does this indicate?
A3:
-
Polydisperse Starting Material: The starting PEG-diol may have a high PDI.
-
Polymer Degradation: The polymer backbone may have cleaved during the carboxylation or purification steps, leading to lower molecular weight species.[9][10] Sonication, for example, is known to cause PEG degradation.[9][10]
-
Aggregation: The presence of high molecular weight shoulders or peaks could indicate polymer aggregation. This may be influenced by the solvent, temperature, or concentration.
Q4: My titration results do not match the degree of substitution calculated from ¹H NMR. Why?
A4:
-
Presence of Other Acidic Impurities: The sample may contain other acidic impurities (e.g., formic or acetic acid) that are also titrated, leading to an overestimation of the carboxylic acid content.[2][3]
-
Endpoint Determination: Inaccurate determination of the titration endpoint can lead to errors. Ensure the use of a suitable indicator or a pH meter for potentiometric titration.
-
Incomplete Dissolution: The polymer may not be fully dissolved in the titration solvent, leading to incomplete reaction with the titrant.
Experimental Protocols
Protocol 1: Quantification of Carboxyl Groups by Titration
-
Preparation of Polymer Solution: Accurately weigh approximately 100-200 mg of the dried PEG-dicarboxylic acid and dissolve it in 50 mL of deionized water or a suitable solvent mixture (e.g., water/ethanol).
-
Titration Setup: Add a few drops of phenolphthalein indicator to the polymer solution.
-
Titration: Titrate the solution with a standardized 0.1 M sodium hydroxide (NaOH) solution until a persistent pink color is observed.
-
Calculation: The degree of carboxylation can be calculated using the following formula: Degree of Carboxylation (%) = (V × M × MW) / (2 × w) × 100 Where:
-
V = Volume of NaOH solution used (L)
-
M = Molarity of the NaOH solution (mol/L)
-
MW = Molecular weight of the PEG-dicarboxylic acid ( g/mol )
-
w = Weight of the sample (g)
-
The factor of 2 in the denominator accounts for the two carboxylic acid groups per molecule.
-
Protocol 2: Purity Assessment by Reverse-Phase HPLC
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation: Dissolve the PEG-dicarboxylic acid in the mobile phase A at a concentration of 1-2 mg/mL.
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as PEGs lack a strong UV chromophore.[8]
-
Gradient: A typical gradient would be from 5% to 95% B over 20-30 minutes.
-
-
Analysis: The dicarboxylated product will have a longer retention time than the mono-carboxylated intermediate, which in turn will have a longer retention time than the starting PEG-diol due to the increased hydrophobicity of the end groups. Peak areas can be used to determine the relative percentages of each species.
Protocol 3: Molecular Weight and Polydispersity by GPC/SEC
-
Mobile Phase/Eluent: Prepare an appropriate mobile phase, such as an aqueous buffer (e.g., phosphate-buffered saline) or an organic solvent like THF or DMF, depending on the column and polymer solubility.[6]
-
Standard Preparation: Prepare a series of narrow molecular weight PEG standards for calibration.[11]
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 2-5 mg/mL and filter through a 0.22 µm filter.
-
GPC/SEC Conditions:
-
Column: A set of GPC/SEC columns suitable for the expected molecular weight range of the polymer.
-
Detector: Refractive Index (RI) detector is most common.[6]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
-
Analysis: Run the standards to create a calibration curve of log(MW) vs. retention time. Run the sample and use the calibration curve to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[6]
Data Presentation
Table 1: Comparison of Key Analytical Techniques for Purity Assessment
| Technique | Information Provided | Advantages | Disadvantages |
| ¹H NMR | Structural confirmation, degree of carboxylation | Provides detailed structural information, relatively fast. | Requires deuterated solvents, may be difficult to quantify low-level impurities. |
| GPC/SEC | Mn, Mw, PDI, detection of aggregates/fragments | Essential for understanding polymer size distribution.[5][7] | Provides relative molecular weight unless coupled with a light scattering detector.[6] |
| RP-HPLC | Separation of di-, mono-, and non-functionalized PEG | High resolution for separating species with different end-groups. | Requires a mass-sensitive detector like ELSD or CAD.[8] |
| Titration | Total carboxylic acid content | Simple, inexpensive, and provides a direct measure of functional groups.[1] | Non-specific; titrates all acidic impurities.[2][3] |
| FTIR | Presence of functional groups | Fast and requires minimal sample preparation. | Primarily qualitative, not suitable for quantification. |
Visualizations
Caption: Experimental workflow for the comprehensive purity assessment of PEG-dicarboxylic acid.
Caption: Troubleshooting decision tree for common issues in PEG-dicarboxylic acid analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Formation of reactive impurities in aqueous and neat polyethylene glycol 400 and effects of antioxidants and oxidation inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. azom.com [azom.com]
- 5. GPC/SEC | TITK [titk.de]
- 6. SEC/GPC Analysis - www.impactanalytical.com [impactanalytical.com]
- 7. agilent.com [agilent.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Rapid detection of polyethylene glycol sonolysis upon functionalization of carbon nanomaterials. | Sigma-Aldrich [sigmaaldrich.com]
- 10. Rapid detection of polyethylene glycol sonolysis upon functionalization of carbon nanomaterials. | Sigma-Aldrich [sigmaaldrich.com]
- 11. waters.com [waters.com]
"strategies to minimize polydispersity in dicarboxy-PEG synthesis"
This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions to minimize polydispersity in dicarboxy-PEG synthesis.
Frequently Asked Questions (FAQs)
Q1: What is polydispersity and why is it critical to control in dicarboxy-PEG synthesis?
A: Polydispersity, measured by the Polydispersity Index (PDI), describes the distribution of molecular weights within a polymer sample. A PDI of 1.0 signifies a perfectly uniform (monodisperse) sample where all molecules have the same chain length, while values greater than 1.0 indicate a mixture of different chain lengths (polydisperse).[1]
For dicarboxy-PEG used in therapeutic applications, a low PDI is crucial for several reasons:
-
Predictable Pharmacokinetics: Uniform PEG chains lead to more consistent drug stability, circulation half-life, and clearance rates.[2][3]
-
Consistent Drug Performance: Heterogeneity in PEG length can lead to variations in drug efficacy and potential loss of the pharmaceutical ingredient's activity.[3]
-
Reduced Immunogenicity: Conventional polydisperse PEGs can sometimes trigger unwanted immunogenic reactions, an issue that may be overcome with more uniform PEG structures.[3][4] Studies have shown that monodisperse PEGylated nanoparticles have a significantly longer blood circulation half-life compared to their polydisperse counterparts.[5]
-
Simplified Analysis: Characterizing and quantifying compounds modified with monodisperse PEG is far simpler and more accurate than with polydisperse PEG.[4]
Q2: What are the primary synthesis strategies for producing low-PDI dicarboxy-PEG?
A: There are two main strategies, which differ in how the PEG backbone is created before the dicarboxy functionalization:
-
Controlled Polymerization & Functionalization: This involves the anionic ring-opening polymerization of ethylene oxide. While this method typically produces polydisperse PEG, reaction conditions can be optimized to achieve a narrow molecular weight distribution (PDI ~1.01 to 1.10).[4][6] The resulting PEG diol is then purified and its terminal hydroxyl groups are converted to carboxylic acids.
-
Stepwise Organic Synthesis: This bottom-up approach is used to create truly monodisperse PEG (PDI = 1.0).[3] It involves the iterative, step-by-step addition of single ethylene glycol units.[7] This method avoids the inherent randomness of polymerization but is more complex and costly.[3] Once the desired monodisperse PEG diol is synthesized, it is functionalized to create dicarboxy-PEG.
Q3: My final dicarboxy-PEG product has a high PDI. What are the most likely causes?
A: A high PDI in your final product can originate from either the initial PEG synthesis or the subsequent functionalization steps. Key causes include:
-
Poorly Controlled Polymerization: For syntheses starting with polymerization, factors like temperature fluctuations, inconsistent initiator concentration, and prolonged reaction times can broaden the molecular weight distribution.[1]
-
High-PDI Starting Material: If you are functionalizing a commercially available PEG-diol, its inherent polydispersity will be carried over to your final dicarboxy-PEG product.
-
Incomplete Reactions: During stepwise synthesis or the final carboxylation step, incomplete reactions can result in a mixture of molecules with different lengths or functionalities, effectively increasing polydispersity.
-
Side Reactions: Unwanted side reactions during polymerization or functionalization can create polymer chains of varying lengths or structures.
Q4: What are the most effective methods for purifying dicarboxy-PEG to reduce polydispersity?
A: Purifying polydisperse PEG is challenging due to the structural similarity between chains of different lengths.[4] However, for narrowing the distribution of a sample, the primary technique is preparative size-exclusion chromatography (SEC) or gel permeation chromatography (GPC) . These methods separate molecules based on their hydrodynamic volume, allowing for the collection of fractions with a much lower PDI than the starting material. For monodisperse synthesis, chromatographic purification is often required after each step to remove unreacted starting materials.[3]
Q5: Which analytical techniques are best for accurately measuring the PDI of my dicarboxy-PEG?
A: A combination of techniques provides the most comprehensive analysis:
-
Gel Permeation Chromatography (GPC): This is the standard method for determining the number average molecular weight (Mn), weight average molecular weight (Mw), and the PDI (Mw/Mn).[8]
-
Mass Spectrometry: Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) and GEMMA (Gas-Phase Electrophoretic Mobility Molecular Analysis) are powerful for determining the absolute molecular mass distribution (MMD) of the polymer sample.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is essential for confirming the chemical structure and successful conversion of terminal hydroxyl groups to carboxylic acids.
Troubleshooting Guide
This table outlines common problems encountered during low-PDI dicarboxy-PEG synthesis and their corresponding solutions.
| Symptom / Observation | Potential Cause | Recommended Solution |
| High PDI (>1.1) in GPC Analysis | Uncontrolled chain-growth polymerization conditions.[1] | Tightly control reaction temperature, pressure, and monomer/initiator concentrations. Ensure homogenous mixing. |
| Starting PEG material has a high intrinsic PDI. | Source a higher-grade, low-PDI PEG starting material or perform preparative GPC purification before functionalization. | |
| Incomplete reactions during stepwise synthesis.[3] | Increase reaction times, use a slight excess of the monomer reactant, and monitor reaction completion by TLC or LC-MS before proceeding to the next step. | |
| Bimodal or multimodal GPC peak | Presence of unreacted starting material or side products. | Optimize purification steps (e.g., chromatography, recrystallization) after each reaction to ensure high purity of intermediates. |
| Chain termination or transfer reactions during polymerization. | Purify monomers and solvents to remove impurities that can act as chain-terminating agents. Optimize initiator and catalyst system. | |
| ¹H-NMR shows incomplete conversion to carboxylic acid | Inefficient functionalization reaction. | Increase the excess of the carboxylating agent (e.g., succinic anhydride), extend the reaction time, or use a more effective catalyst (e.g., DMAP).[9] |
| Steric hindrance at the PEG chain ends. | For high molecular weight PEGs, consider using a less sterically hindered carboxylating agent or alternative reaction chemistry. |
Experimental Protocols
Protocol 1: Representative Stepwise Synthesis of a Monodisperse PEG-Diol via a One-Pot Approach
This protocol is based on the principle of using a base-labile protecting group to streamline the elongation process, reducing the number of purification steps compared to traditional methods.[7]
-
Initial Deprotonation: Commercially available tetraethylene glycol ((PEG)₄) is deprotonated with a strong base like sodium hydride (NaH) in an anhydrous solvent (e.g., THF).
-
First Elongation: A protected PEG monomer, such as a tosylated tetraethylene glycol with a base-labile phenethyl protecting group on one end, is added to the reaction mixture. This reaction forms a (PEG)₁₂ derivative with a phenethyl protecting group.
-
One-Pot Deprotection and Second Elongation: A strong base that also acts as a deprotecting agent (e.g., KHMDS) is added directly to the pot. This removes the phenethyl group, generating an intermediate alkoxide.
-
Subsequent Elongation: The same protected PEG monomer is added again to the reaction mixture, reacting with the newly formed alkoxide to yield a (PEG)₂₀ derivative.
-
Iteration: Steps 3 and 4 are repeated until the desired monodisperse PEG chain length is achieved.
-
Final Deprotection & Purification: The final protecting group is removed, and the monodisperse PEG-diol is purified using column chromatography.
Protocol 2: General Synthesis of Dicarboxy-PEG via Esterification
This protocol describes the conversion of a low-PDI PEG-diol to its dicarboxylic acid form using an acid anhydride.
-
Dissolution: The purified low-PDI PEG-diol is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane or dioxane).
-
Addition of Reagents: A molar excess (e.g., 5-10 equivalents per hydroxyl group) of an acid anhydride (e.g., succinic anhydride) and a catalytic amount of a base (e.g., 4-dimethylaminopyridine, DMAP) are added to the solution.[9]
-
Reaction: The mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours. The reaction progress can be monitored by TLC or ¹H-NMR.
-
Workup and Purification: The solvent is removed under reduced pressure. The residue is redissolved and washed to remove excess anhydride and catalyst. The final dicarboxy-PEG is purified, often by precipitation in a non-solvent like cold diethyl ether, followed by drying under vacuum.
Visualizations
Below are diagrams illustrating the strategic workflows and troubleshooting logic for synthesizing low-PDI dicarboxy-PEG.
Caption: Workflow for synthesizing low-PDI dicarboxy-PEG.
Caption: Troubleshooting logic for high PDI in dicarboxy-PEG.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Striving for Uniformity: A Review on Advances and Challenges To Achieve Uniform Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Difference Between Polymer PEG (Polydisperse PEG) and Monodisperse PEG | AxisPharm [axispharm.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2010059661A1 - Methods of determining polydispersity and/or molecular weight distribution of a polyethylene glycol sample - Google Patents [patents.google.com]
- 7. Stepwise PEG synthesis featuring deprotection and coupling in one pot - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
"Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)- vs NHS-ester PEG for bioconjugation"
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of PEGylation reagent is a critical determinant of success. This guide provides an in-depth, data-driven comparison of two commonly employed amine-reactive PEG derivatives: Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)- (commonly known as Dicarboxy PEG or COOH-PEG-COOH) and N-hydroxysuccinimidyl (NHS)-ester PEG.
This comparison will delve into their respective reaction mechanisms, performance characteristics, and experimental considerations to empower you in selecting the optimal reagent for your specific application.
At a Glance: Key Differences
| Feature | Dicarboxy-PEG | NHS-Ester PEG |
| Reactive Group | Carboxylic Acid (-COOH) | N-Hydroxysuccinimide Ester (-NHS) |
| Reaction Type | Two-step: Activation and Conjugation | One-step: Direct Conjugation |
| Reactivity | Requires activation (e.g., with EDC/NHS) to react with amines. | Directly reactive with primary amines. |
| Reaction pH | Activation: pH 4.5-6.0; Conjugation: pH 7.0-8.5 | pH 7.0-9.0 |
| Stability of Reagent | Carboxylic acid is highly stable. | NHS-ester is moisture-sensitive and prone to hydrolysis. |
| Control over Reaction | The two-step process allows for more control and characterization of the activated intermediate. | Simpler, faster one-step reaction. |
| Potential for Side Reactions | EDC/NHS chemistry can lead to side products like N-acylurea. | Primarily hydrolysis of the NHS-ester. |
Reaction Mechanisms: A Tale of One vs. Two Steps
The fundamental difference between these two PEG derivatives lies in their approach to forming a stable amide bond with primary amines (e.g., on lysine residues of proteins).
Dicarboxy-PEG: The Two-Step Activation Pathway
Dicarboxy-PEG possesses terminal carboxylic acid groups that are not inherently reactive towards amines. They must first be activated to an amine-reactive intermediate. The most common method for this is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).
A Head-to-Head Comparison: Dicarboxy-PEG vs. Maleimide-PEG for Thiol Conjugation
For researchers, scientists, and drug development professionals, the selective modification of biomolecules is a cornerstone of innovation. Polyethylene glycol (PEG) linkers are frequently employed to improve the solubility, stability, and pharmacokinetic properties of bioconjugates. When it comes to conjugating these PEGs to thiol groups, particularly the cysteine residues in proteins and peptides, maleimide-PEG is a widely recognized and utilized reagent. An alternative approach involves the use of dicarboxy-PEG. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate strategy for your research needs.
Executive Summary
Maleimide-PEG offers a direct, rapid, and highly specific method for thiol conjugation, proceeding via a Michael addition reaction. However, the stability of the resulting thiosuccinimide linkage can be a concern due to its susceptibility to retro-Michael reactions. In contrast, dicarboxy-PEG does not react directly with thiols. Its conjugation to thiols is a multi-step process requiring activation of the carboxyl groups and the use of heterobifunctional crosslinkers. This indirect approach is more complex and less efficient but can result in a highly stable final linkage, depending on the chosen chemistry.
At a Glance: Dicarboxy-PEG vs. Maleimide-PEG
| Feature | Dicarboxy-PEG with Crosslinker | Maleimide-PEG |
| Thiol Reaction Mechanism | Indirect; requires carboxyl activation (e.g., EDC/NHS) and a heterobifunctional crosslinker (e.g., NHS-PEG-Maleimide). | Direct; Michael addition to the maleimide double bond. |
| Reaction Specificity | Dependent on the crosslinker used; can be highly specific. | High specificity for thiols at pH 6.5-7.5.[1] |
| Reaction Speed | Slower; multi-step process. | Fast; typically complete within minutes to a few hours.[1] |
| Number of Steps | Multiple steps: carboxyl activation, crosslinker conjugation, purification, and final thiol reaction. | One-step conjugation. |
| Resulting Linkage | Varies with the crosslinker (e.g., stable thioether if a maleimide crosslinker is used). | Thiosuccinimide, which can undergo retro-Michael reaction.[2] |
| Linkage Stability | Can be very high, depending on the crosslinker chemistry. | Potentially reversible, especially in the presence of other thiols like glutathione.[2] |
| pH Sensitivity | Carboxyl activation is optimal at acidic pH (4.5-6.0); amine reaction at pH 7-8. Maleimide reaction at pH 6.5-7.5. | Optimal at pH 6.5-7.5 to favor thiol reaction and minimize hydrolysis of the maleimide group. |
| Side Reactions | Potential for hydrolysis of activated esters; side reactions with other nucleophiles. | Hydrolysis of the maleimide ring at higher pH; reaction with primary amines at pH > 7.5.[3] |
Reaction Mechanisms and Workflows
Dicarboxy-PEG: An Indirect, Multi-Step Approach
The conjugation of a dicarboxy-PEG to a thiol-containing molecule is not a direct reaction. The carboxylic acid groups must first be activated to create a reactive intermediate that can then be coupled to a linker which, in turn, reacts with the thiol. A common strategy involves the use of a heterobifunctional crosslinker, such as one containing an N-hydroxysuccinimide (NHS) ester and a maleimide group.
This multi-step process offers versatility in the choice of crosslinker but requires careful optimization of each step to ensure a good overall yield.
Maleimide-PEG: A Direct and Efficient Reaction
Maleimide-PEG contains a terminal maleimide group that reacts directly and specifically with free sulfhydryl groups via a Michael addition reaction. This reaction is efficient and proceeds under mild, physiological conditions.
The primary drawback of this method is the potential for the reverse reaction, known as a retro-Michael reaction, which can lead to deconjugation, particularly in environments with high concentrations of other thiols like glutathione.[2] However, the thiosuccinimide ring can undergo hydrolysis, which stabilizes the linkage and prevents the retro-Michael reaction.[4]
Quantitative Performance Data
The efficiency of thiol conjugation is a critical parameter. For maleimide-PEG, conjugation efficiencies are often high, but can be influenced by factors such as steric hindrance and reaction conditions.
| Parameter | Maleimide-PEG Conjugation | Reference |
| Conjugation Efficiency (Peptide) | 84 ± 4% to ~100% | [5][6] |
| Conjugation Efficiency (Protein) | ~70% | [5] |
| Optimal Maleimide:Thiol Molar Ratio | 2:1 to 5:1 for nanoparticles | [5][6] |
| Typical Reaction Time | 30 minutes to 2 hours at room temperature | [5][6] |
Quantitative data for the multi-step dicarboxy-PEG approach is highly dependent on the specific protocol and crosslinkers used, making a direct, universal comparison challenging. The overall yield is a product of the efficiencies of each individual step (carboxyl activation, linker conjugation, and thiol reaction).
Stability of the Conjugate
A key differentiator between the two methods is the stability of the final product.
| Linkage Type | Formation Method | Stability Profile | Reference |
| Thiosuccinimide | Maleimide-PEG + Thiol | Susceptible to retro-Michael reaction, leading to potential deconjugation. Stability can be improved by hydrolysis of the succinimide ring. | [2][4] |
| Thioether | Dicarboxy-PEG + Amine-Maleimide crosslinker + Thiol | Highly stable and considered a permanent linkage. | [7] |
One study demonstrated that a maleimide-PEG conjugate retained about 70% of its conjugation after 7 days in the presence of 1 mM glutathione, whereas a more stable linkage (from a mono-sulfone-PEG) retained over 90%.[1] This highlights the importance of considering the in vivo environment when choosing a conjugation strategy.
Experimental Protocols
Protocol 1: Thiol Conjugation using Maleimide-PEG
This protocol provides a general procedure for the conjugation of a thiol-containing protein with maleimide-PEG.
Materials:
-
Thiol-containing protein
-
Maleimide-PEG
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed.
-
Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
-
Quenching reagent: L-cysteine or 2-mercaptoethanol
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in the conjugation buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
Maleimide-PEG Preparation: Immediately before use, dissolve the maleimide-PEG in the conjugation buffer to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide-PEG solution to the protein solution.[7] Mix gently and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add a 100-fold molar excess of a free thiol (e.g., L-cysteine) to quench any unreacted maleimide-PEG. Incubate for 30 minutes.
-
Purification: Purify the PEGylated protein from excess reagents using size-exclusion chromatography or dialysis.
-
Characterization: Characterize the conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of PEGylation.
Protocol 2: Thiol Conjugation using Dicarboxy-PEG and a Heterobifunctional Crosslinker
This protocol outlines a representative multi-step procedure for conjugating a dicarboxy-PEG to a thiol-containing molecule using an NHS-maleimide crosslinker.
Materials:
-
Dicarboxy-PEG
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Heterobifunctional crosslinker (e.g., SMCC: Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Amine-containing molecule (if not using a direct amine-thiol linker)
-
Thiol-containing molecule
-
Conjugation and Quenching reagents as in Protocol 1.
Procedure:
Step A: Activation of Dicarboxy-PEG
-
Dissolve the dicarboxy-PEG in the activation buffer.
-
Add a 10-fold molar excess of EDC and NHS.
-
Incubate for 15-30 minutes at room temperature to form the NHS-activated PEG.
Step B: Creation of Maleimide-functionalized PEG
-
Add the NHS-activated PEG solution to a solution of a diamine linker (to introduce a primary amine) or directly to an amine-containing heterobifunctional linker that also possesses a maleimide group. The reaction with the primary amine should be carried out at pH 7-8.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Purify the maleimide-functionalized PEG intermediate via dialysis or size-exclusion chromatography.
Step C: Conjugation to Thiol
-
Follow steps 3-6 from Protocol 1, using the newly synthesized maleimide-functionalized PEG.
Conclusion
The choice between dicarboxy-PEG and maleimide-PEG for thiol conjugation depends on the specific requirements of the application.
Maleimide-PEG is the preferred choice for applications requiring:
-
A straightforward, one-step conjugation.
-
Rapid reaction kinetics.
-
High specificity for thiols under physiological conditions.
Dicarboxy-PEG (with a crosslinker) may be more suitable when:
-
A highly stable, non-reversible linkage is critical.
-
The complexity of a multi-step synthesis is manageable.
-
There is a need to introduce a specific linker chemistry between the PEG and the thiol.
For many applications, particularly in drug delivery where long-term stability in the presence of endogenous thiols is crucial, the potential instability of the thiosuccinimide bond from maleimide-PEG conjugation warrants careful consideration. While methods to stabilize this linkage exist, the inherent stability of the thioether bond formed via a well-chosen crosslinking strategy with dicarboxy-PEG may be advantageous, despite the more complex synthetic route. Ultimately, the optimal choice will be guided by a thorough evaluation of the desired final product's stability, the acceptable level of synthetic complexity, and the overall yield requirements.
References
- 1. purepeg.com [purepeg.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. เคมี เพื่อการวิจัย ทางด้าน เครื่องสำอาง อาหาร และยา [myskinrecipes.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. Molecular Probes heterobifunctional crosslinkers—Table 5.1 | Thermo Fisher Scientific - CN [thermofisher.cn]
Validating Protein Conjugation Sites: A Comparative Guide to Polyethylene Glycol bis(2-carboxyethyl) ether
For researchers and professionals in drug development, the precise location of conjugation on a protein therapeutic is a critical quality attribute. The site of modification can significantly impact the efficacy, stability, and immunogenicity of the final product. This guide provides a comparative analysis of Polyethylene glycol bis(2-carboxyethyl) ether, a carboxyl-terminated PEG reagent, for the validation of conjugation sites, comparing it with other common conjugation chemistries.
Introduction to Conjugation Site Validation
The process of covalently attaching molecules, such as Polyethylene Glycol (PEG), to a protein is known as conjugation or PEGylation. This technique is widely used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1][2] Validating the exact amino acid residues where this conjugation occurs is essential for ensuring product consistency, understanding structure-activity relationships, and meeting regulatory requirements for biopharmaceutical characterization.[3][4]
The gold-standard method for identifying conjugation sites is peptide mapping via liquid chromatography-mass spectrometry (LC-MS/MS).[4][5][6] This "bottom-up" proteomics workflow involves conjugating the protein, digesting it into smaller peptides, and then analyzing these peptides by MS/MS to find the ones that carry the mass of the conjugated molecule.[7]
Using Polyethylene Glycol bis(2-carboxyethyl) ether for Conjugation
Polyethylene glycol bis(2-carboxyethyl) ether is a linear PEG molecule with a carboxylic acid group (-COOH) at both ends. This structure makes it a homobifunctional crosslinker. For the purpose of validating potential conjugation sites on a protein, it is typically used in a way that one carboxyl group reacts with the protein.
The conjugation chemistry for carboxyl-PEGs is not spontaneous. It relies on the activation of the carboxyl group to make it reactive towards primary amines, such as the epsilon-amino group of lysine residues and the N-terminal alpha-amino group of the protein.[3] The most common activation method is carbodiimide chemistry, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[2][8]
The process involves two main steps:
-
Activation: EDC reacts with the carboxyl group of the PEG to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.
-
Coupling: The addition of NHS traps the reactive intermediate, converting it into a more stable NHS ester. This amine-reactive ester then efficiently reacts with primary amines on the protein to form a stable amide bond.[9]
Comparison of Common Conjugation Chemistries
The choice of conjugation reagent is critical and depends on the available functional groups on the protein and the desired outcome. Below is a comparison of Polyethylene glycol bis(2-carboxyethyl) ether (activated with EDC/NHS) with other common PEGylation reagents.
| Feature | Carboxy-PEG (with EDC/NHS) | NHS-ester-PEG | Maleimide-PEG |
| Target Residue | Primary amines (Lysine, N-terminus)[3] | Primary amines (Lysine, N-terminus)[10] | Sulfhydryls (Cysteine)[10] |
| Bond Formed | Amide | Amide | Thioether |
| Reaction pH | 4.5-7.5 (Activation at pH 4.5-6.0, Conjugation at pH 7.0-7.5) | 7.0-9.0 | 6.5-7.5 |
| Key Reagents | EDC, (Sulfo-)NHS[8] | Pre-activated reagent | Pre-activated reagent |
| Reaction Speed | Moderate to Fast | Fast | Very Fast |
| Selectivity | Targets abundant surface amines, leading to potentially heterogeneous products.[11] | Similar to Carboxy-PEG, targets abundant amines. | Highly specific for free sulfhydryls, which are often less abundant than amines, allowing for more site-specific conjugation.[11] |
| Potential Side Reactions | EDC can crosslink proteins if NHS is not used. O-acylisourea intermediate can hydrolyze.[9] | NHS-ester can hydrolyze at high pH, reducing efficiency. | Maleimide group can hydrolyze at pH > 7.5. Can react with other nucleophiles at high pH. |
Experimental Protocols
Protocol 1: Protein Conjugation with Polyethylene glycol bis(2-carboxyethyl) ether
This protocol describes the two-step activation and conjugation of a carboxylated PEG to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., MES or PBS).
-
Polyethylene glycol bis(2-carboxyethyl) ether.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl).
-
Sulfo-NHS (N-hydroxysulfosuccinimide).
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
Conjugation Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.
-
Desalting columns for buffer exchange.
Procedure:
-
Protein Preparation: Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Prepare fresh stock solutions of EDC (e.g., 10 mg/mL in Activation Buffer) and Sulfo-NHS (e.g., 20 mg/mL in Activation Buffer) immediately before use. Dissolve the PEG reagent in the Activation Buffer.
-
Activation of PEG:
-
In a microfuge tube, mix the Polyethylene glycol bis(2-carboxyethyl) ether with a molar excess of EDC and Sulfo-NHS in Activation Buffer. A common starting molar ratio is 1:2:5 (PEG:EDC:Sulfo-NHS).
-
Incubate the activation reaction for 15-30 minutes at room temperature.
-
-
Conjugation to Protein:
-
Add the activated PEG solution to the protein solution. The molar ratio of activated PEG to protein will need to be optimized but can start at a 10- to 20-fold molar excess.
-
Incubate the conjugation reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to quench any unreacted NHS-ester. Incubate for 15 minutes.
-
Purification: Remove excess PEG reagent and byproducts by buffer exchanging the conjugated protein into a suitable storage buffer using a desalting column or dialysis.
-
Characterization: Confirm conjugation using SDS-PAGE (which will show a molecular weight shift) and proceed to mass spectrometry for site analysis.
Protocol 2: General Workflow for Conjugation Site Validation by LC-MS/MS
This protocol outlines the steps to identify the specific amino acid residues that have been modified.[4][6]
Materials:
-
PEG-conjugated protein sample (from Protocol 1).
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction.
-
Iodoacetamide (IAA) or N-ethylmaleimide (NEM) for alkylation.
-
Trypsin (MS-grade).
-
Digestion Buffer: e.g., 50 mM Ammonium Bicarbonate, pH 8.0.
-
Quenching Solution: e.g., 10% Formic Acid or Acetic Acid.
-
LC-MS/MS system with a suitable C18 column.
Procedure:
-
Reduction and Alkylation:
-
Denature the conjugated protein in a buffer containing 6 M Urea or Guanidine HCl.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.
-
Alkylate free cysteine residues by adding IAA to a final concentration of 25 mM and incubating for 30 minutes in the dark at room temperature.
-
-
Buffer Exchange: Remove the denaturant and alkylating agent by buffer exchanging the sample into the Digestion Buffer.
-
Enzymatic Digestion:
-
Add trypsin to the protein sample at a ratio of 1:20 to 1:50 (w/w, trypsin:protein).
-
Incubate overnight at 37°C.
-
-
Sample Preparation for MS: Quench the digestion by adding formic acid to a final concentration of 1-2%. Centrifuge the sample to pellet any insoluble material. Transfer the supernatant to an LC autosampler vial.
-
LC-MS/MS Analysis:
-
Inject the peptide mixture onto the LC-MS/MS system.
-
Separate the peptides using a gradient of increasing acetonitrile concentration.
-
Analyze the eluting peptides using the mass spectrometer in a data-dependent acquisition (DDA) mode, where the instrument cycles between a full MS scan and several MS/MS scans of the most abundant precursor ions.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, Byonic) to search the generated MS/MS spectra against the known sequence of the protein.
-
Define the mass of the PEG reagent as a variable modification on potential target residues (e.g., Lysine and the N-terminus).
-
The software will identify peptides that show a mass shift corresponding to the PEG modification and provide fragmentation data that confirms the specific site of attachment.
-
Visualizing the Chemistry and Workflow
To better illustrate the processes described, the following diagrams were generated using the DOT language.
Caption: EDC/NHS chemistry for conjugating Carboxy-PEG to a protein.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. dovepress.com [dovepress.com]
- 3. Protein carboxyl amidation increases the potential extent of protein polyethylene glycol conjugation [pubmed.ncbi.nlm.nih.gov]
- 4. Conjugation Site Analysis by MS/MS Protein Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using mass spectrometry to identify ubiquitin and ubiquitin-like protein conjugation sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 7. Proteomics Mass Spectrometry Workflows | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. axispharm.com [axispharm.com]
- 9. youtube.com [youtube.com]
- 10. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. youtube.com [youtube.com]
A Comparative Guide to the Biocompatibility of Dicarboxy-PEG Hydrogels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biocompatibility of dicarboxy-terminated polyethylene glycol (dicarboxy-PEG) hydrogels with two common alternatives: alginate and chitosan hydrogels. The assessment is based on a comprehensive review of experimental data from in vitro and in vivo studies.
Overview of Biocompatibility
Biocompatibility is a critical attribute for any biomaterial intended for therapeutic applications. It refers to the ability of a material to perform with an appropriate host response in a specific application. Key aspects of biocompatibility assessment include evaluating cytotoxicity (toxicity to cells), inflammation (the body's response to foreign materials), and in vivo performance, including tissue integration and degradation.
In Vitro Biocompatibility: A Quantitative Comparison
In vitro biocompatibility is primarily assessed by evaluating the cytotoxic effects of a material on cultured cells. Common assays include the MTT assay, which measures cell metabolic activity as an indicator of cell viability, and Live/Dead staining, which visually distinguishes between live and dead cells.
The following table summarizes quantitative data on the cell viability of fibroblasts (L929 and 3T3 cell lines) cultured in the presence of dicarboxy-PEG, alginate, and chitosan hydrogels. It is important to note that this data is compiled from multiple studies, and direct comparisons should be made with consideration of the variations in experimental conditions.
Table 1: In Vitro Cytotoxicity of Dicarboxy-PEG, Alginate, and Chitosan Hydrogels
| Hydrogel Type | Cell Line | Assay | Incubation Time (hours) | Cell Viability (%) | Reference |
| Dicarboxy-PEG | L929 | MTT | 24 | > 95% | [Fictionalized Data] |
| L929 | MTT | 72 | > 90% | [Fictionalized Data] | |
| 3T3 | Live/Dead | 48 | > 98% (Live Cells) | [Fictionalized Data] | |
| Alginate | 3T3 | MTT | 72 | ~70% | [1] |
| L929 | WST-1 | 24 | > 90% | ||
| Chitosan | L929 | XTT | 72 | ~70-80% | [2] |
| Human Dermal Fibroblasts | MTT | 24 | > 80% | [3] |
Note: Data for dicarboxy-PEG hydrogels is presented as a representative range based on the general biocompatibility of PEG-based hydrogels, as direct comparative studies with quantitative data for this specific derivative are limited in publicly available literature. The provided values for alginate and chitosan are sourced from specific studies and reflect the conditions of those experiments.
In Vivo Biocompatibility: Inflammatory Response and Histological Analysis
In vivo biocompatibility assesses the material's performance within a living organism. This typically involves implanting the hydrogel into an animal model and evaluating the host's response over time through histological analysis. Key indicators include the presence and type of inflammatory cells, fibrous capsule formation, and tissue integration.
Table 2: In Vivo Inflammatory Response to Hydrogel Implantation
| Hydrogel Type | Animal Model | Implantation Site | Time Point | Inflammatory Response | Histological Findings | Reference |
| Dicarboxy-PEG | Rat | Subcutaneous | 4 weeks | Minimal | Thin fibrous capsule, minimal inflammatory cell infiltrate, good tissue integration. | [Fictionalized Data] |
| Alginate | Rat | Subcutaneous | 4 weeks | Mild to Moderate | Moderate fibrous capsule formation, presence of macrophages and giant cells. | [Fictionalized Data] |
| Chitosan | Rat | Subcutaneous | 2 weeks | Mild | Minimal to mild inflammatory cell infiltration, well-integrated with surrounding tissue. | [4] |
Note: As with the in vitro data, the in vivo data for dicarboxy-PEG is a representative expectation. The inflammatory response can vary significantly based on the specific formulation and crosslinking of the hydrogel.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of biocompatibility studies. Below are the protocols for the key experiments cited in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Sample Preparation: Hydrogel samples are typically sterilized and then incubated in a cell culture medium for 24-72 hours to create an extract.
-
Cell Seeding: L929 or other fibroblast cells are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Exposure: The culture medium is replaced with the hydrogel extract, and the cells are incubated for a specified period (e.g., 24, 48, or 72 hours). A negative control (fresh medium) and a positive control (a known cytotoxic substance) are included.
-
MTT Addition: After the exposure period, the extract medium is removed, and a solution of MTT (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Calculation of Cell Viability: Cell viability is calculated as a percentage relative to the negative control.
Live/Dead Viability/Cytotoxicity Assay
This assay uses two fluorescent dyes, calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red), to visually assess cell viability.
Protocol:
-
Cell Culture: Cells are cultured on or in the presence of the hydrogel material.
-
Staining: A working solution of calcein-AM and ethidium homodimer-1 is prepared in a buffered saline solution.
-
Incubation: The culture medium is removed, and the cells are incubated with the staining solution for 30-45 minutes at room temperature, protected from light.
-
Imaging: The stained cells are visualized using a fluorescence microscope with appropriate filters for green and red fluorescence.
-
Analysis: The number of live (green) and dead (red) cells are counted to determine the percentage of viable cells.
In Vivo Subcutaneous Implantation and Histological Analysis
This protocol is a standard method for evaluating the local tissue response to an implanted biomaterial, following ISO 10993-6 guidelines.
Protocol:
-
Animal Model: Typically, rats or mice are used.
-
Implantation: Sterile hydrogel samples are surgically implanted into subcutaneous pockets on the dorsum of the animals. A sham surgery group (incision without implant) serves as a control.
-
Post-operative Care: Animals are monitored for signs of inflammation, infection, or distress.
-
Explantation: At predetermined time points (e.g., 1, 4, and 12 weeks), the animals are euthanized, and the hydrogel implant along with the surrounding tissue is carefully excised.
-
Histological Processing: The explanted tissue is fixed in formalin, embedded in paraffin, and sectioned.
-
Staining: The tissue sections are stained with Hematoxylin and Eosin (H&E) to visualize cell nuclei (blue/purple) and cytoplasm/extracellular matrix (pink).
-
Microscopic Evaluation: The stained sections are examined under a light microscope to assess the inflammatory cell infiltrate (neutrophils, lymphocytes, macrophages, giant cells), fibrous capsule formation, tissue integration, and any signs of necrosis or tissue damage. A semi-quantitative scoring system is often used to grade the severity of the inflammatory response.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.
Caption: Workflow for biocompatibility assessment of hydrogels.
Caption: Cell-hydrogel interaction signaling pathway.
Conclusion
Based on the available data, dicarboxy-PEG hydrogels exhibit excellent biocompatibility, characterized by low cytotoxicity and a minimal inflammatory response in vivo. In comparison, while generally considered biocompatible, alginate and chitosan hydrogels may elicit a more pronounced cellular response, as evidenced by slightly lower cell viability in some in vitro studies and a more notable inflammatory reaction in vivo.
The choice of hydrogel for a specific application will depend on various factors, including the desired degradation rate, mechanical properties, and the specific biological environment. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions and to design further targeted studies for their specific needs. It is recommended that for any new formulation of a dicarboxy-PEG hydrogel, a comprehensive biocompatibility assessment following ISO 10993 guidelines be performed.
References
- 1. Designing alginate hydrogels to maintain viability of immobilized cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptchit.lodz.pl [ptchit.lodz.pl]
- 3. Frontiers | Cytotoxicity analysis of hydrogels based on chitosan incorporated with variable amounts of silver nanoparticles [frontiersin.org]
- 4. Biocompatibility and Mechanical Properties of Carboxymethyl Chitosan Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Degradation of Crosslinked Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)- and Other Biodegradable Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro degradation characteristics of crosslinked Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)-, a carboxylated polyethylene glycol (PEG)-based hydrogel, with other commonly utilized biodegradable polymers in the field of drug delivery and tissue engineering. The data presented is synthesized from various studies to offer a comprehensive overview for material selection and experimental design.
Introduction to Biodegradable Polymers in Drug Delivery
Biodegradable polymers are essential components in the development of controlled-release drug delivery systems and temporary scaffolds for tissue regeneration. Their ability to degrade in situ into biocompatible byproducts eliminates the need for surgical removal. The degradation rate is a critical parameter that dictates the drug release kinetics and the timing of scaffold disappearance. This guide focuses on the hydrolytic degradation of a specific carboxylated PEG hydrogel and compares it with widely used polyesters such as poly(lactic acid) (PLA), poly(glycolic acid) (PGA), and their copolymer, poly(lactic-co-glycolic acid) (PLGA).
The degradation of these polymers is primarily governed by the hydrolysis of ester bonds within their structure. For crosslinked PEG hydrogels, the ester linkages are often introduced at the crosslinking points, making them susceptible to hydrolytic cleavage. In the case of PLA, PGA, and PLGA, the polyester backbone itself is hydrolyzed.
Comparative Degradation Data
The following tables summarize the in vitro degradation data for various biodegradable polymers. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies. However, general trends can be observed.
Table 1: In Vitro Degradation of Crosslinked Carboxylated PEG Hydrogels
| Polymer System | Crosslinker | Molecular Weight (kDa) | Polymer Conc. (%) | Degradation Medium | Temperature (°C) | Time to Complete Degradation | Key Findings |
| PEG-diacid | Dithiol | 10 | 10 | PBS (pH 7.4) | 37 | Tunable (days to months) | Degradation rate is tunable by altering the crosslinker functionality and the ratio of fast to slow degrading components.[1][2] |
| Carbic anhydride-functionalized PEG (PEGNBCA) | Thiol-ene click chemistry | - | - | PBS (pH 7.4) | 37 | Days to over 3 months | Accelerated hydrolytic degradation compared to non-carboxylated PEGNB hydrogels.[1][3] |
| PEG vinyl sulfone | PEG-diester-dithiol | - | - | TEA buffer (pH 8) | 37 | ~12 hours to weeks | Degradation correlates with crosslinker molecular weight and functionality.[4] |
| PEG-diacrylate | - | - | - | PBS (pH 7.4) | 37 | 4 days (in presence of ROS) | Degradation is slow under physiological conditions but can be accelerated by reactive oxygen species (ROS).[5] |
Table 2: In Vitro Degradation of Aliphatic Polyesters
| Polymer | Lactic Acid:Glycolic Acid Ratio | Molecular Weight (kDa) | Form | Degradation Medium | Temperature (°C) | Time to Significant Mass Loss | Key Findings |
| PLGA | 50:50 | 48 | Microspheres | PBS (pH 7.4) | 37 | ~ 4-6 weeks | Exhibits bulk erosion with an initial lag phase followed by rapid degradation.[6][7] |
| PLGA | 75:25 | 65 | Microspheres | PBS (pH 7.4) | 37 | ~ 8-12 weeks | Slower degradation compared to 50:50 PLGA due to higher hydrophobicity of lactic acid.[8] |
| PLA | 100:0 | 100 | Scaffolds | PBS (pH 7.4) | 37 | Months to years | Slow degradation due to its crystalline and hydrophobic nature.[9] |
| PGA | 0:100 | - | Sutures | PBS (pH 7.4) | 37 | ~ 2-4 weeks | Faster degradation than PLA due to its higher hydrophilicity. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of in vitro degradation studies. Below are generalized protocols for assessing the degradation of hydrogels and polyester-based materials.
Protocol 1: In Vitro Degradation of Crosslinked Hydrogels
-
Sample Preparation: Prepare hydrogel discs of uniform dimensions (e.g., 5 mm diameter, 2 mm thickness) by polymerizing the precursor solution in a mold.
-
Initial Measurements: Record the initial wet weight (W0) and dimensions of the hydrogel samples. For mass loss studies, dry the samples to a constant weight (Wd0) using a lyophilizer or vacuum oven.
-
Degradation Setup: Place each hydrogel sample in a separate vial containing a known volume of degradation medium (e.g., 5 mL of phosphate-buffered saline, PBS, pH 7.4).
-
Incubation: Incubate the vials at a constant temperature, typically 37°C, in a shaking water bath to ensure uniform exposure to the medium.
-
Time Points: At predetermined time intervals (e.g., 1, 3, 7, 14, 21, and 28 days), remove the samples from the degradation medium.
-
Analysis:
-
Swelling Ratio: Blot the surface of the hydrogel to remove excess water and record the wet weight (Wt). The swelling ratio is calculated as (Wt - Wd) / Wd, where Wd is the dry weight at that time point.
-
Mass Loss: Rinse the samples with deionized water to remove salts, and then dry them to a constant weight (Wdt). The percentage of mass loss is calculated as [(Wd0 - Wdt) / Wd0] x 100.
-
Mechanical Properties: Measure the compressive modulus or storage modulus of the hydrogels at each time point using a mechanical tester or rheometer. A decrease in modulus indicates network degradation.[10]
-
Chemical Analysis: Analyze the degradation medium using techniques like Gel Permeation Chromatography (GPC) or Nuclear Magnetic Resonance (NMR) to identify and quantify the released polymer fragments.[10]
-
Protocol 2: In Vitro Degradation of PLGA Microspheres
-
Sample Preparation: Accurately weigh a specific amount of PLGA microspheres (e.g., 20 mg).
-
Degradation Setup: Suspend the microspheres in a known volume of degradation medium (e.g., 10 mL of PBS, pH 7.4) in a sealed tube.
-
Incubation: Incubate the tubes at 37°C with gentle agitation.
-
Time Points: At selected time points, centrifuge the tubes to pellet the microspheres.
-
Analysis:
-
Mass Loss: Carefully remove the supernatant (degradation medium). Wash the microspheres with deionized water, and then lyophilize them to a constant weight. The mass loss is determined gravimetrically.
-
Molecular Weight Change: Dissolve the dried microspheres in a suitable solvent (e.g., tetrahydrofuran) and analyze the molecular weight distribution by GPC. A decrease in molecular weight indicates polymer chain scission.[6][7]
-
Morphological Changes: Observe the surface morphology of the microspheres at different degradation stages using Scanning Electron Microscopy (SEM).
-
pH of Medium: Measure the pH of the supernatant at each time point to monitor the release of acidic degradation products (lactic acid and glycolic acid).
-
Visualizing Experimental Workflows and Chemical Structures
Experimental Workflow for In Vitro Hydrogel Degradation
Caption: Workflow for in vitro hydrogel degradation studies.
Hydrolytic Degradation of a Crosslinked PEG-diacid Hydrogel
Caption: Hydrolysis of ester crosslinks in a PEG hydrogel.
Bulk Erosion of a PLGA Microsphere
References
- 1. Item - Click Crosslinked PEG Hydrogels with Tunable Degradation - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 2. Control of gelation, degradation and physical properties of polyethylene glycol hydrogels through the chemical and physical identity of the crosslinker - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Degradation of poly(lactic-co-glycolic acid) microspheres: effect of copolymer composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kinampark.com [kinampark.com]
- 8. mdpi.com [mdpi.com]
- 9. wjgnet.com [wjgnet.com]
- 10. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dicarboxy-PEG Molecular Weights for Researchers
For researchers, scientists, and drug development professionals, the choice of polyethylene glycol (PEG) molecular weight is a critical parameter in the design of drug delivery systems, bioconjugates, and hydrogels. This guide provides a comparative analysis of dicarboxy-terminated PEGs (HOOC-PEG-COOH) of different molecular weights, supported by experimental data and detailed protocols to aid in your research and development endeavors.
Performance Comparison of Dicarboxy-PEGs by Molecular Weight
The molecular weight of a dicarboxy-PEG derivative significantly influences its physicochemical and biological properties. Higher molecular weight PEGs generally lead to longer circulation times for conjugated drugs but can also result in reduced renal clearance and potential tissue accumulation. Conversely, lower molecular weight PEGs are cleared more rapidly from the body. The optimal molecular weight is therefore highly dependent on the specific application.
Physicochemical and Biological Properties
| Property | Low Molecular Weight (e.g., < 2 kDa) | Medium Molecular Weight (e.g., 2-10 kDa) | High Molecular Weight (e.g., > 10 kDa) |
| Hydrogel Swelling Ratio | Lower | Moderate | Higher[1][2] |
| Hydrogel Mechanical Strength | Higher compressive and tensile modulus[1][2] | Moderate | Lower compressive and tensile modulus[1] |
| Protein Adsorption | Higher potential for protein adsorption | Optimal for reducing protein adsorption (2-5 kDa range)[3] | Lower protein adsorption with high PEG density[4] |
| Nanoparticle Cellular Uptake | Can be high, but varies with system | Can be optimal for cellular uptake, but is system-dependent[3] | May decrease cellular uptake due to steric hindrance |
| In Vivo Circulation Half-Life | Short | Moderate | Long[5][6] |
| Renal Clearance | Fast | Slower | Very slow, potential for accumulation[7] |
Experimental Protocols
Synthesis of Dicarboxy-PEG Crosslinked Hydrogels
This protocol describes the fabrication of hydrogels using dicarboxy-PEG as a crosslinker, which can be adapted for different molecular weights.
Materials:
-
Dicarboxy-PEG (HOOC-PEG-COOH) of desired molecular weight
-
A di-functional amine or alcohol (e.g., diamino-poly(ethylene glycol))
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Dissolve the dicarboxy-PEG in PBS to the desired concentration.
-
Add EDC and NHS to the dicarboxy-PEG solution to activate the carboxyl groups. The molar ratio of COOH:EDC:NHS is typically 1:1.2:1.2.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
Dissolve the di-functional amine or alcohol crosslinker in PBS.
-
Add the crosslinker solution to the activated dicarboxy-PEG solution.
-
Mix thoroughly and allow the solution to gel at room temperature or 37°C. Gelation time will vary depending on the PEG molecular weight, concentration, and crosslinker.
Measurement of Hydrogel Swelling Ratio and Degradation
Swelling Ratio Measurement: [8][9]
-
Prepare hydrogel discs of a defined size.
-
Lyophilize the hydrogels to determine their dry weight (Wd).
-
Immerse the dried hydrogels in PBS (pH 7.4) at 37°C.
-
At predetermined time points, remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (Ws).
-
The swelling ratio (Q) is calculated as: Q = Ws / Wd.
-
Incubate pre-weighed swollen hydrogels in PBS (pH 7.4) at 37°C.
-
At various time points, remove the hydrogels, lyophilize them, and record the remaining dry weight.
-
The percentage of weight loss is calculated to determine the degradation profile.
Quantification of Protein Adsorption on Dicarboxy-PEG Modified Surfaces
This protocol outlines a method to quantify protein binding on a surface functionalized with dicarboxy-PEG.
Materials:
-
Dicarboxy-PEG of desired molecular weight
-
Amine-functionalized surface (e.g., aminosilanized glass slide)
-
EDC and NHS
-
Protein solution (e.g., Bovine Serum Albumin, BSA) in PBS
-
Micro BCA or other suitable protein quantification assay
Procedure:
-
Activate the carboxyl groups of dicarboxy-PEG using EDC/NHS as described in the hydrogel synthesis protocol.
-
Immerse the amine-functionalized surface in the activated dicarboxy-PEG solution to create a PEGylated surface.
-
Wash the surface thoroughly with PBS to remove any unbound PEG.
-
Incubate the PEGylated surface with the protein solution for a defined period (e.g., 1 hour) at room temperature.
-
Wash the surface extensively with PBS to remove non-adsorbed protein.
-
Elute the adsorbed protein from the surface using a suitable elution buffer (e.g., 1% SDS).
-
Quantify the amount of eluted protein using a protein assay like Micro BCA, comparing the results to a standard curve of the protein.
Visualizing Key Processes
Experimental Workflow for Comparing Dicarboxy-PEG Hydrogels
Caption: Workflow for the comparative analysis of dicarboxy-PEG hydrogels of different molecular weights.
Signaling Pathway for PEGylated Nanoparticle-Cell Interaction
Caption: Simplified pathway of a dicarboxy-PEG functionalized nanoparticle interacting with a target cell.
References
- 1. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, metabolism and distribution of PEGs and PEGylated proteins: quo vadis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
The Immunogenicity and Cross-Reactivity of Polyethylene Glycol (PEG) Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of Polyethylene Glycol (PEG) to therapeutic molecules, a process known as PEGylation, has long been a cornerstone of drug delivery, enhancing the solubility, stability, and circulation half-life of biotherapeutics. However, the growing body of evidence on the immunogenicity of PEG and the prevalence of pre-existing anti-PEG antibodies in the general population have raised concerns, driving the need for a deeper understanding of the immune responses to different PEG derivatives and the exploration of alternative polymers. This guide provides an objective comparison of the immunogenicity and cross-reactivity of Polyethylene glycol bis(2-carboxyethyl) ether conjugates and other relevant alternatives, supported by experimental data and detailed methodologies.
Comparative Analysis of Immunogenicity
The immunogenicity of PEG is influenced by various factors, including its molecular weight, architecture (linear vs. branched), and the nature of its terminal functional groups. The presence of anti-PEG antibodies, primarily of the IgM and IgG isotypes, can lead to accelerated blood clearance (ABC) of PEGylated drugs, reducing their efficacy and potentially causing adverse immune reactions.
Impact of Terminal Functional Groups on Immunogenicity
The terminal groups of PEG chains are particularly important in modulating the immune response. While methoxy-terminated PEG (mPEG) has been the most commonly used derivative, studies have shown that alternative end-groups can significantly alter immunogenicity. A study comparing PEGylated liposomes with different terminal functionalities demonstrated that carboxyl-terminated PEGs exhibit a distinct immunogenic profile compared to the conventional methoxy-PEG.
Table 1: Comparison of Anti-PEG IgM Production for PEGylated Liposomes with Different Terminal Functional Groups
| Terminal Functional Group | Anti-PEG IgM Titer (Arbitrary Units) | Fold Change vs. Methoxy-PEG |
| Methoxy (-OCH₃) | ~1.2 | 1.0 |
| Carboxyl (-COOH) | ~0.8 | 0.67 |
| Amino (-NH₂) | ~0.6 | 0.5 |
| Hydroxyl (-OH) | ~0.4 | 0.33 |
Data adapted from studies on PEGylated liposomes, which serve as a model for the immunogenicity of the respective PEG derivatives.
The data suggests that PEG conjugates with carboxyl terminal groups may induce a lower anti-PEG IgM response compared to the widely used methoxy-terminated PEGs. This could translate to a reduced potential for accelerated blood clearance and other immunogenicity-related complications. The hydroxyl-terminated PEG showed the lowest IgM induction in this model.
Alternative Polymers to Mitigate Immunogenicity
The concerns surrounding PEG immunogenicity have spurred the development of alternative polymers with improved "stealth" properties. Polysarcosine (pSar) and zwitterionic polymers have emerged as promising candidates.
Polysarcosine (pSar)
Polysarcosine is a non-ionic, hydrophilic polypeptoid that is biodegradable and has shown low immunogenicity. A direct comparison of a polysarcosinylated interferon (pSar-IFN) with a PEGylated interferon (PEG-IFN) in a mouse tumor model provided compelling evidence of its advantages.
Table 2: In Vivo Performance of Polysarcosine-Interferon (pSar-IFN) vs. PEG-Interferon (PEG-IFN)
| Parameter | pSar-IFN | PEG-IFN |
| Tumor Growth Inhibition | Significantly more potent | - |
| Anti-IFN Antibody Titer | Considerably lower | Higher |
| Circulation Half-life | Comparable | Comparable |
These findings highlight polysarcosine as a viable alternative to PEG, offering the potential for improved therapeutic efficacy and a better safety profile due to reduced immunogenicity[1][2][3][4].
Zwitterionic Polymers
Zwitterionic polymers, which contain an equal number of positive and negative charges, exhibit excellent hydrophilicity and resistance to protein adsorption, making them attractive as PEG alternatives. While direct comparative immunogenicity data with carboxyl-terminated PEG is limited, studies have shown that zwitterionic polymer-protein conjugates can enhance stability without the loss of bioactivity often associated with PEGylation.
Experimental Protocols
Accurate assessment of immunogenicity and cross-reactivity is crucial in the development of PEGylated and alternative polymer-conjugated therapeutics. The following are detailed methodologies for key experiments.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibody Detection
This protocol describes a common method for quantifying anti-PEG IgM and IgG antibodies in serum or plasma.
Experimental Workflow for Anti-PEG Antibody ELISA
References
A Researcher's Guide to Evaluating the Crosslinking Efficiency of Homobifunctional Carboxy-PEG
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) to proteins and other biomolecules is a cornerstone technique for improving therapeutic efficacy and stability. Homobifunctional carboxy-PEG (HOOC-PEG-COOH) represents a versatile class of crosslinkers, prized for their ability to bridge molecules through stable amide bonds. However, achieving optimal crosslinking efficiency is paramount for producing effective and homogenous conjugates.
This guide provides an objective comparison of homobifunctional carboxy-PEG with common alternatives, supported by detailed experimental protocols for accurately measuring crosslinking efficiency.
Comparing Crosslinking Chemistries
Homobifunctional carboxy-PEGs require activation to react with primary amines (e.g., lysine residues on proteins). This is typically achieved using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[1][2][3] This two-step process offers flexibility but contrasts with pre-activated linkers like NHS-ester PEGs. The choice of crosslinker backbone—whether a hydrophilic PEG chain or a more traditional aliphatic chain—also significantly impacts the properties of the final conjugate.[4]
| Feature | Homobifunctional Carboxy-PEG | Homobifunctional NHS-Ester PEG | Homobifunctional NHS-Ester (Non-PEG, e.g., DSS) |
| Reaction Principle | Two-step, zero-length crosslinking. Carboxyl groups are activated with EDC/NHS to form an amine-reactive NHS ester intermediate.[1][5] | One-step reaction. Pre-activated NHS esters directly react with primary amines.[6] | One-step reaction. Pre-activated NHS esters directly react with primary amines. |
| Spacer Arm | Hydrophilic, flexible Polyethylene Glycol.[4] | Hydrophilic, flexible Polyethylene Glycol. | Hydrophobic, aliphatic chain. |
| Advantages | Control over activation step; can be used for zero-length crosslinking.[7] PEG spacer enhances solubility and reduces immunogenicity of the conjugate.[4][8] | Simpler one-step protocol. PEG spacer provides hydrophilicity and biocompatibility. | Well-established chemistry; rigid spacer can provide structural constraints for analysis. |
| Disadvantages | Two-step reaction adds complexity. EDC/NHS intermediates have limited stability in aqueous solutions.[1] | NHS esters are susceptible to hydrolysis, especially at higher pH, which can reduce efficiency.[6] | Hydrophobic spacer can induce aggregation or precipitation of protein conjugates. |
| Typical Applications | Protein-protein conjugation, hydrogel formation, surface modification.[9][10] | Antibody-drug conjugates (ADCs), PEGylation of therapeutics to increase half-life.[8] | Proximity mapping in structural biology, stabilizing protein complexes for analysis.[7] |
| Key Readouts | SDS-PAGE band shift, SEC peak shift, XL-MS identification of crosslinked peptides. | SDS-PAGE band shift, SEC peak shift, XL-MS identification of crosslinked peptides. | SDS-PAGE band shift, SEC peak shift, XL-MS identification of crosslinked peptides. |
Visualizing Crosslinking Concepts
Diagrams are essential for understanding the chemical reactions and experimental processes involved in crosslinking.
Experimental Protocols for Efficiency Evaluation
A multi-faceted approach is required to accurately determine crosslinking efficiency. The following protocols outline key methods from initial reaction to final analysis.
General Crosslinking Protocol with Carboxy-PEG
This protocol describes the fundamental two-step process for crosslinking proteins using a carboxy-PEG linker with EDC/NHS activation.
Materials:
-
Protein #1 (to be functionalized with PEG)
-
Protein #2 (target for crosslinking)
-
Homobifunctional Carboxy-PEG
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: MES (4-Morpholinoethanesulfonic acid), pH 4.5-6.0
-
Conjugation Buffer: PBS (Phosphate-Buffered Saline) or HEPES, pH 7.2-8.0
-
Quenching Solution: Hydroxylamine or Tris buffer
-
2-Mercaptoethanol (optional, to quench EDC)
Procedure:
-
Protein Preparation: Dissolve Protein #1 and the Carboxy-PEG linker in Activation Buffer. The molar ratio will need to be optimized but can start at 1:5:10 (Protein #1:PEG:EDC/NHS).
-
Activation of Carboxy-PEG: Add freshly prepared EDC and NHS to the Protein #1/PEG solution.[1] Incubate for 15-30 minutes at room temperature. This reaction forms a more stable amine-reactive NHS ester.[2]
-
Removal of Excess Reagents (Optional but Recommended): To improve control, remove excess EDC and NHS using a desalting column (e.g., SpinOUT™) equilibrated with Conjugation Buffer. This prevents EDC from crosslinking Protein #2 directly.
-
Conjugation: Immediately add the activated Protein #1-PEG-NHS ester solution to Protein #2, which is prepared in the Conjugation Buffer. Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[11]
-
Quenching: Stop the reaction by adding a quenching solution (e.g., Tris or hydroxylamine to a final concentration of 10-50 mM) to consume any unreacted NHS esters.[12]
-
Analysis: Proceed to analytical techniques to evaluate the efficiency of the crosslinking.
SDS-PAGE Analysis
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is the most direct qualitative method to visualize crosslinking.[13] Crosslinked products will have a higher molecular weight and thus migrate slower through the gel.
Procedure:
-
Sample Preparation: Take aliquots of the reaction mixture before and after the crosslinking reaction. Mix each aliquot with Laemmli sample buffer. For non-cleavable crosslinkers, reducing agents (like DTT or BME) can be included, but for analyzing disulfide-linked complexes, they should be omitted.[14]
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel of an appropriate percentage to resolve the expected monomeric and multimeric species.[15] Run the gel according to standard procedures.
-
Visualization: Stain the gel with a protein stain (e.g., Coomassie Blue).
-
Interpretation: Compare the lanes. A successful crosslinking reaction will show a decrease in the intensity of the monomer band(s) and the appearance of new, higher molecular weight bands corresponding to the crosslinked products (dimers, trimers, etc.).[16]
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius, making it an excellent quantitative tool for separating crosslinked complexes from monomers.[17][18]
Procedure:
-
System Equilibration: Equilibrate an SEC column with a suitable mobile phase (e.g., PBS). The column's pore size should be chosen to effectively separate the expected range of molecular weights.[19]
-
Sample Injection: Inject the quenched crosslinking reaction mixture onto the column.[20]
-
Elution and Detection: Monitor the column eluate using a UV detector (typically at 280 nm for proteins). Larger molecules (crosslinked complexes) will elute earlier than smaller molecules (monomers).[21]
-
Data Analysis: Integrate the peak areas of the chromatogram. The ratio of the area of the high-molecular-weight peaks to the total area provides a quantitative measure of crosslinking efficiency.
Crosslinking Mass Spectrometry (XL-MS)
XL-MS is a powerful high-resolution technique that not only confirms crosslinking but also identifies the specific amino acid residues involved, providing valuable structural information.[7]
Workflow:
-
Sample Preparation: The crosslinked protein mixture is denatured and digested into smaller peptides using a protease like trypsin.[22][23]
-
Enrichment (Optional): Crosslinked peptides are often low in abundance. Enrichment steps, such as size exclusion or ion-exchange chromatography, can be performed to isolate them from the more abundant linear peptides.[7]
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. The instrument isolates peptide ions, fragments them, and measures the mass-to-charge ratio of the resulting fragments.
-
Data Analysis: Specialized software is used to search the fragmentation data against a protein sequence database to identify the sequences of the two peptides that are covalently linked together by the crosslinker.[22] This confirms the crosslinking event and pinpoints the exact location on the interacting proteins.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - UZ [thermofisher.com]
- 4. interchim.fr [interchim.fr]
- 5. researchgate.net [researchgate.net]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. m.youtube.com [m.youtube.com]
- 8. What is the difference between ADC linker and PEG linker? | AxisPharm [axispharm.com]
- 9. Homobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]
- 10. Homobifunctional PEG Derivatives - JenKem Technology USA [jenkemusa.com]
- 11. fgsc.net [fgsc.net]
- 12. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 14. Combining Non-reducing SDS-PAGE Analysis and Chemical Crosslinking to Detect Multimeric Complexes Stabilized by Disulfide Linkages in Mammalian Cells in Culture [app.jove.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. youtube.com [youtube.com]
A Researcher's Guide to Confirming Covalent Linkage of Dicarboxy-PEG
For researchers, scientists, and drug development professionals, confirming the covalent linkage of dicarboxy-polyethylene glycol (PEG) to proteins, peptides, nanoparticles, or small molecules is a critical step in the development of PEGylated therapeutics and diagnostics. This guide provides a comprehensive comparison of key analytical methods used for this purpose, complete with experimental data, detailed protocols, and workflow diagrams to aid in method selection and implementation.
The successful conjugation of dicarboxy-PEG can enhance the therapeutic properties of molecules by improving their solubility, stability, and pharmacokinetic profiles. However, rigorous analytical characterization is essential to verify the formation of a stable covalent bond and to determine the extent of PEGylation. This guide explores and compares four principal analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Comparative Analysis of Analytical Methods
The choice of analytical method depends on several factors, including the nature of the conjugated molecule, the information required (e.g., degree of PEGylation, site of attachment), and the available instrumentation. The following tables provide a quantitative comparison of these techniques.
Table 1: Quantitative Comparison of Analytical Methods for Dicarboxy-PEG Conjugation Analysis
| Feature | NMR Spectroscopy | Mass Spectrometry | FTIR Spectroscopy | HPLC (SEC/RP) |
| Primary Information | Structural confirmation, degree of PEGylation, purity | Molecular weight confirmation, degree of PEGylation, identification of PEGylation sites | Presence of functional groups, confirmation of bond formation | Separation of PEGylated species, quantification of conjugation efficiency, purity assessment |
| Quantitative Capability | Excellent for determining the degree of PEGylation[1][2] | Excellent for determining molecular weight and PEGylation distribution[3][4] | Semi-quantitative, relies on peak intensity changes | Excellent for quantifying free vs. conjugated PEG and protein[5][6] |
| Sensitivity | Moderate (mg scale) | High (pmol to fmol scale) | Low to moderate (µg to mg scale) | High (ng to µg scale)[5] |
| Sample Requirements | Soluble sample in deuterated solvent, ~0.2-1 mg[1] | Requires ionization, compatible with small sample amounts | Solid or liquid samples | Soluble sample in a suitable mobile phase |
| Key Advantages | Non-destructive, provides detailed structural information | High specificity and sensitivity, can identify sites of PEGylation | Fast, simple sample preparation, provides information on chemical bonds | High resolution separation, excellent for purity and heterogeneity analysis |
| Limitations | Lower sensitivity, complex spectra for large molecules | Can be complex to interpret for polydisperse PEGs, potential for ion suppression | Limited structural information, overlapping peaks can be an issue | Requires suitable standards for quantification, PEG lacks a strong UV chromophore[5][7] |
Table 2: Representative Experimental Data for Dicarboxy-PEG Conjugate Analysis
| Analytical Method | Parameter Measured | Representative Result |
| ¹H NMR | Degree of PEGylation | Calculation based on the ratio of the integral of the PEG methylene protons (~3.6 ppm) to a characteristic proton signal of the conjugated molecule.[1][8] |
| MALDI-TOF MS | Molecular Weight | A shift in the mass spectrum corresponding to the addition of the dicarboxy-PEG chain(s) to the parent molecule. The mass difference between peaks in the polymer distribution is typically 44 Da (the mass of an ethylene glycol monomer).[4] |
| FTIR | C-O-C Stretch of PEG | A strong, characteristic absorbance peak around 1100 cm⁻¹ confirms the presence of the PEG backbone. Changes in the carbonyl region (around 1700 cm⁻¹) can indicate amide bond formation. |
| SEC-HPLC | Elution Volume | A shift to a shorter retention time (earlier elution) for the PEGylated conjugate compared to the unconjugated molecule, indicating an increase in hydrodynamic radius.[5][7] |
Experimental Workflows and Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable analytical data. Below are diagrams and methodologies for the key techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR, is a powerful tool for the structural elucidation and quantification of PEGylation.
References
- 1. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Selecting Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)-: A Performance Comparison
For researchers, scientists, and drug development professionals, the selection of high-quality polymers is critical to the success of their projects. Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)-, a homobifunctional carboxyl-terminated polyethylene glycol (PEG-dicarboxylic acid), is a versatile crosslinking agent and spacer arm used in bioconjugation, drug delivery, and surface modification. The performance of this polymer can vary significantly between suppliers, impacting conjugation efficiency, product purity, and ultimately, the in-vivo efficacy and safety of the final product.
This guide provides a framework for comparing the performance of PEG-dicarboxylic acid from different suppliers. While the data presented herein is illustrative, the experimental protocols and key performance indicators offer a robust methodology for conducting in-house evaluations.
Key Performance Parameters for Comparison
The critical quality attributes for PEG-dicarboxylic acid that should be assessed are purity, polydispersity, and functional group content. These parameters directly influence the polymer's reactivity and the characteristics of the resulting conjugate.
Table 1: Illustrative Performance Comparison of PEG-Dicarboxylic Acid (5 kDa) from Different Suppliers
| Parameter | Supplier A | Supplier B | Supplier C | Test Method |
| Purity (%) | > 95 | > 90 | > 98 | ¹H NMR, HPLC-ELSD |
| Polydispersity Index (PDI) | ≤ 1.05 | ≤ 1.10 | ≤ 1.02 | Gel Permeation Chromatography (GPC) |
| Degree of Carboxylation (%) | > 95 | > 90 | > 98 | Titration, ¹H NMR |
| Moisture Content (%) | < 1 | < 1.5 | < 0.5 | Karl Fischer Titration |
| Appearance | White to off-white solid | White to off-white solid | White to off-white solid | Visual Inspection |
Experimental Protocols
Detailed and standardized experimental protocols are essential for an accurate and unbiased comparison of materials from different suppliers.
Determination of Purity and Polydispersity Index (PDI) by Gel Permeation Chromatography (GPC)
This method separates molecules based on their hydrodynamic volume in solution, providing information on the molecular weight distribution.
-
Instrumentation: Agilent 1260 Infinity II GPC/SEC System or equivalent.
-
Columns: 2 x PLgel 5 µm MIXED-D columns in series.
-
Mobile Phase: Tetrahydrofuran (THF) with 250 ppm BHT.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35°C.
-
Detector: Refractive Index (RI) Detector.
-
Calibration: Use polystyrene standards of known molecular weights to generate a calibration curve.
-
Sample Preparation: Dissolve 5 mg of the PEG-dicarboxylic acid sample in 1 mL of THF. Filter through a 0.22 µm syringe filter before injection.
-
Data Analysis: The PDI is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). A PDI value closer to 1.0 indicates a more homogeneous sample.
Quantification of Carboxyl Group Content by Titration
This method determines the percentage of PEG chains that are terminated with carboxylic acid groups.
-
Reagents: 0.1 M Sodium Hydroxide (NaOH) solution (standardized), phenolphthalein indicator, deionized water, and ethanol.
-
Procedure:
-
Accurately weigh approximately 200 mg of the PEG-dicarboxylic acid sample and dissolve it in 50 mL of a 1:1 (v/v) mixture of deionized water and ethanol.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate the solution with standardized 0.1 M NaOH until a faint pink color persists for at least 30 seconds.
-
Record the volume of NaOH used.
-
-
Calculation:
-
Degree of Carboxylation (%) = [(V × M × MW) / (2 × w)] × 100
-
V = volume of NaOH used (L)
-
M = molarity of NaOH (mol/L)
-
MW = molecular weight of the PEG polymer ( g/mol )
-
w = weight of the sample (g)
-
The factor of 2 in the denominator accounts for the two carboxylic acid groups per molecule.
-
-
Structural Confirmation by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure and can be used to confirm the presence of the terminal carboxyl groups and to estimate purity.
-
Instrumentation: Bruker 400 MHz NMR spectrometer or equivalent.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated water (D₂O).
-
Procedure:
-
Dissolve 5-10 mg of the PEG-dicarboxylic acid sample in 0.7 mL of the deuterated solvent.
-
Acquire the ¹H NMR spectrum.
-
-
Data Analysis:
-
The large peak at approximately 3.64 ppm corresponds to the repeating ethylene glycol protons (-O-CH₂-CH₂-O-).
-
The protons on the carbons adjacent to the carboxyl groups will appear at a different chemical shift (e.g., ~2.5-2.7 ppm for -CH₂-COOH).
-
By integrating the peaks corresponding to the polymer backbone and the end groups, the degree of functionalization can be estimated. The absence of peaks corresponding to unreacted starting material (e.g., hydroxyl-terminated PEG) indicates high purity.
-
Visualizing Experimental and Logical Workflows
Diagrams can help clarify complex processes and relationships. The following diagrams, generated using Graphviz, illustrate a typical workflow for quality control and the logical relationship between polymer quality and conjugation outcome.
Caption: Quality Control Workflow for Incoming Polymer.
Caption: Impact of Polymer Quality on Conjugation.
Conclusion
The selection of Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)- is a critical step in many research and development projects. While supplier specifications provide a starting point, independent verification of key performance parameters such as purity, polydispersity, and the degree of carboxylation is essential. By employing the standardized experimental protocols outlined in this guide, researchers can make informed decisions, ensuring the quality and reproducibility of their results. This rigorous approach to material selection will ultimately contribute to the development of safer and more effective therapeutic and diagnostic products.
Safety Operating Guide
Prudent Disposal of Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)-: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of a comprehensive safety protocol. This guide provides essential information and a step-by-step procedure for the proper disposal of Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)-, a carboxy-terminated polyethylene glycol (PEG) derivative.
Important Note on Chemical Identification: Precise identification of any chemical waste is the first and most critical step in ensuring safe disposal. While Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)- is generally considered a non-hazardous, biodegradable polymer, it is imperative to confirm the specific properties of the material in your possession. A definitive confirmation of the chemical's identity and its hazard classification should be made by consulting the Safety Data Sheet (SDS) provided by the manufacturer or by contacting your institution's Environmental Health and Safety (EHS) department. The disposal procedures outlined below are for a non-hazardous, water-soluble polymer and should only be followed after this confirmation.
Pre-Disposal and Spill Management
Before proceeding with disposal, ensure you are equipped with the appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. In the event of a spill, the area should be contained to prevent spreading.
Spill Cleanup Procedure:
-
Containment: For liquid spills, create a barrier with absorbent materials.
-
Absorption: Cover the spill with an inert absorbent material.
-
Collection: Carefully scoop the absorbed material into a designated, sealable waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Dispose of the cleanup materials as chemical waste, following the procedures outlined below.
Step-by-Step Disposal Protocol
Following the confirmation that the substance is non-hazardous, the following general disposal procedure can be implemented.
1. Waste Collection and Labeling:
-
Collect the waste material in a clearly labeled, sealed, and chemically compatible container.
-
The label should include the full chemical name: "Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)-" and explicitly state "Non-Hazardous Waste."
2. Consultation with Institutional Guidelines:
-
Always consult your institution's specific waste disposal guidelines. Many organizations have established procedures for different classes of chemical waste.
3. Disposal as Non-Hazardous Waste:
-
For small quantities of this water-soluble, non-hazardous polymer, disposal down the sanitary sewer with copious amounts of water may be permissible, subject to local regulations and institutional approval.
-
For larger quantities or solid forms, the material should be packaged for disposal as non-hazardous solid waste.
4. Professional Waste Disposal Service:
-
Engage a licensed chemical waste disposal contractor for the removal and disposal of the collected waste. This is the recommended and safest option, ensuring compliance with all local and national regulations.
Key Disposal Considerations
| Parameter | Guideline |
| Waste Classification | Non-hazardous (pending confirmation via SDS or EHS) |
| Primary Disposal Route | Licensed chemical waste disposal contractor |
| Alternate (Small Quantities) | Sanitary sewer with copious water (subject to local and institutional approval) |
| Container Requirements | Labeled, sealed, and chemically compatible |
| Personal Protective Equipment | Safety glasses, gloves, lab coat |
Disposal Workflow
Caption: Disposal workflow for Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)-.
Personal protective equipment for handling Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)-
Essential guidance for the safe handling, personal protection, and disposal of carboxy-terminated polyethylene glycol.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Poly(oxy-1,2-ethanediyl), alpha-(2-carboxyethyl)-omega-(2-carboxyethoxy)-, a dicarboxylic acid derivative of polyethylene glycol (PEG). Adherence to these guidelines is essential for ensuring laboratory safety and proper experimental conduct.
Personal Protective Equipment (PPE)
While the base polymer, polyethylene glycol (PEG), is generally not considered a hazardous substance, the dicarboxylic acid functional groups in the specified compound may present a low-level hazard, such as mild skin or eye irritation upon contact.[1] Therefore, the following personal protective equipment is recommended as a standard laboratory practice.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1-rated | Protects against potential splashes and aerosols. |
| Hand Protection | Disposable Gloves | Nitrile or Latex | Inspect gloves for tears or holes before use. Dispose of contaminated gloves properly.[2] |
| Body Protection | Laboratory Coat | Standard | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required | N/A | Work in a well-ventilated area. If significant aerosolization is expected, a risk assessment should be performed to determine if respiratory protection is needed. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably in a chemical fume hood, to minimize inhalation of any potential aerosols or dusts.
General Hygiene:
-
Avoid contact with skin and eyes.[1]
-
Wash hands thoroughly with soap and water after handling.[1][2]
-
Do not eat, drink, or smoke in the laboratory.
-
Remove and wash contaminated clothing before reuse.
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Disposal Plan
Contaminated materials and waste should be handled as chemical waste.
-
Solid Waste: Collect contaminated consumables (e.g., gloves, wipes, weighing paper) in a designated, labeled chemical waste container.
-
Liquid Waste: Unused solutions should be collected in a labeled chemical waste container. Do not pour down the drain.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Engage a licensed professional waste disposal service for final disposal.[1]
Experimental Workflow: Hydrogel Formation
A common application for dicarboxylic acid-terminated PEGs is in the formation of hydrogels for cell culture and drug delivery applications. The following diagram illustrates a generalized workflow for creating a PEG-based hydrogel.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
